dSPACER
Description
Properties
IUPAC Name |
3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSDLJMHWJDHL-JUWSMZLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Understanding Abasic Sites in DNA Damage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abasic (AP) sites are one of the most common and significant forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as a key intermediate in the base excision repair (BER) pathway. If left unrepaired, these non-coding lesions are potent blocks to DNA replication and transcription, and are highly mutagenic. This guide provides a comprehensive technical overview of the formation, chemical properties, and cellular processing of AP sites. It details the enzymatic pathways responsible for their repair, with a focus on the key enzymes involved, and presents quantitative data on their kinetics. Furthermore, this document outlines detailed experimental protocols for the detection and quantification of AP sites, and discusses their role in mutagenesis and as emerging therapeutic targets in cancer.
Formation and Chemical Nature of Abasic Sites
Apurinic/apyrimidinic (AP) sites are locations in the DNA backbone where a nucleobase has been lost, leaving a deoxyribose sugar.[1][2][3][4] This loss can occur through two primary mechanisms:
-
Spontaneous Hydrolysis: The N-glycosidic bond linking the base to the deoxyribose sugar is susceptible to spontaneous hydrolysis.[2][5] Depurination, the loss of a purine base (adenine or guanine), is significantly more frequent than depyrimidination (loss of cytosine or thymine).[6][7] It is estimated that thousands of purine bases are lost per cell per day through this process.[1][2][6][7]
-
Enzymatic Removal: As a central intermediate in the Base Excision Repair (BER) pathway, AP sites are generated by the action of DNA glycosylases.[1][2][5] These enzymes recognize and excise damaged or inappropriate bases (e.g., oxidized, alkylated, or deaminated bases) by cleaving the N-glycosidic bond.[1][2][5]
The deoxyribose sugar at an AP site exists in equilibrium between a cyclic furanose form and a reactive open-chain aldehyde form.[2][8] This aldehyde group makes the AP site chemically unstable and susceptible to further reactions, including strand cleavage via β-elimination.[2][9]
Quantitative Data on Abasic Site Formation
The frequency of spontaneous base loss is a critical parameter in understanding the basal level of DNA damage. The following table summarizes the estimated rates of depurination and depyrimidination in a mammalian cell.
| Type of Base Loss | Estimated Events per Cell per Day | References |
| Depurination | 5,000 - 10,000 | [1][6][7] |
| Depyrimidination | 250 - 500 | [10] |
The Base Excision Repair Pathway for Abasic Sites
The primary cellular defense against the deleterious effects of AP sites is the Base Excision Repair (BER) pathway.[3][11] This highly coordinated process involves a series of enzymes that act in succession to restore the integrity of the DNA. The core of the BER pathway can be divided into two main sub-pathways: short-patch BER and long-patch BER.
Short-Patch Base Excision Repair
Short-patch BER is the predominant pathway for the repair of a single AP site and involves the replacement of a single nucleotide. The key steps are:
-
AP Site Recognition and Incision: AP Endonuclease 1 (APE1) is the major human AP endonuclease.[12][13] It recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (dRP) terminus.[12][13]
-
dRP Excision: DNA Polymerase β (Pol β) possesses a dRP lyase activity in its N-terminal domain, which removes the 5'-dRP moiety.[14]
-
DNA Synthesis: Pol β then fills the single-nucleotide gap by inserting the correct nucleotide.[14]
-
Ligation: DNA Ligase IIIα (LIG3A), in complex with its scaffolding partner XRCC1, seals the remaining nick in the DNA backbone.[12]
Long-Patch Base Excision Repair
Long-patch BER is an alternative pathway that involves the synthesis of a longer stretch of DNA (2-10 nucleotides). This pathway is often utilized when the 5'-dRP terminus is modified and cannot be readily removed by Pol β. The key steps diverge after the initial incision by APE1 and involve different enzymes for DNA synthesis and ligation.
Protein-Protein Interactions in BER
The efficiency of the BER pathway relies on a highly coordinated series of protein-protein interactions, often orchestrated by the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[1][12] XRCC1 interacts with multiple BER proteins, including DNA glycosylases, APE1, Pol β, and DNA Ligase IIIα, facilitating the handoff of the DNA intermediate between the different enzymatic steps.[1][12] Poly(ADP-ribose) polymerase 1 (PARP1) also plays a crucial role in sensing the DNA strand break and recruiting the BER machinery.[3]
Signaling Pathway for Short-Patch Base Excision Repair
Caption: The core steps of the short-patch base excision repair pathway for abasic sites.
Key Enzymes in Abasic Site Processing
DNA Glycosylases
DNA glycosylases are a diverse family of enzymes that initiate the BER pathway by recognizing and excising specific types of damaged or inappropriate bases. They are categorized as either monofunctional or bifunctional.
-
Monofunctional Glycosylases: These enzymes possess only glycosylase activity, cleaving the N-glycosidic bond to create an intact AP site.[13] Examples include Uracil-DNA glycosylase (UNG) and single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1).
-
Bifunctional Glycosylases: These enzymes have both glycosylase and AP lyase activity. After excising the damaged base, they also incise the DNA backbone at the 3' side of the AP site via a β-elimination reaction.[13] Examples include 8-oxoguanine DNA glycosylase (OGG1) and endonuclease III homolog 1 (NTHL1).
AP Endonuclease 1 (APE1)
APE1 is a crucial enzyme in BER, responsible for processing the AP sites generated by DNA glycosylases.[12] It is a highly efficient enzyme that incises the phosphodiester backbone 5' to the AP site, creating the necessary 3'-OH terminus for DNA polymerase activity.[12][13] The kinetic parameters of APE1 have been extensively studied, revealing a very rapid catalytic rate.
Quantitative Data on Enzyme Kinetics
The efficiency and substrate specificity of the key enzymes in BER are critical for maintaining genomic integrity. The following tables summarize key kinetic parameters for human APE1 and the efficiency of translesion synthesis by various DNA polymerases when encountering an abasic site.
Table 1: Kinetic Parameters of Human APE1
| Substrate | kcat (s-1) | Km (nM) | References |
| Authentic AP site | ≥ 700 | N/A | [15] |
| Tetrahydrofuran (THF) analog | ≥ 700 | N/A | [15] |
| Reduced AP site | ≥ 700 | N/A | [15] |
| (CAG)6 repeat with AP site | 0.011 | 23 | [16] |
Note: The catalytic rate (kchemistry) for APE1 on standard AP sites is faster than the resolution of rapid quench flow instrumentation.
Table 2: Translesion Synthesis (TLS) Efficiency Across an Abasic Site
| Human DNA Polymerase | Primary Nucleotide Inserted | Relative Insertion Efficiency | Extension Capability | References |
| Pol α (B-family) | A (85%) | Severely blocked | Poor | [2][17] |
| Pol δ / PCNA (B-family) | A (58%) | Moderate | Efficient | [2][17] |
| Pol η (Y-family) | T, A | Moderate | Efficient | [2][17][18] |
| Pol ι (Y-family) | T, G, A | High | Poor (stops after insertion) | [2][17] |
| Pol κ (Y-family) | C, A | Low | Poor | [2][17] |
| REV1 (Y-family) | C | Moderate | Poor (stops after insertion) | [2][17] |
Experimental Protocols for Studying Abasic Sites
Protocol 1: Quantification of Abasic Sites in Genomic DNA using the Aldehyde Reactive Probe (ARP) Assay
This protocol describes a widely used method for the detection and quantification of AP sites based on their reaction with an aldehyde-reactive probe (ARP), which contains a biotin tag.
Materials:
-
Genomic DNA sample
-
ARP solution (e.g., N'-(aminooxyacetyl)-N'-(D-biotinoyl)hydrazine)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Positively charged nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., Starting Block)
-
Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP)
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
DNA Preparation: Isolate genomic DNA using a standard method that avoids high temperatures to prevent the artificial generation of AP sites.[5] Quantify the DNA concentration and purity using a spectrophotometer.
-
ARP Labeling: a. In a microcentrifuge tube, mix 5 µg of genomic DNA with ARP solution to a final concentration of 1-2 mM in TE buffer.[19][20] b. Incubate the reaction at 37°C for 1 hour.[19][20]
-
Purification of Labeled DNA: a. Purify the ARP-labeled DNA by phenol:chloroform extraction followed by ethanol precipitation.[19] b. Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
-
Dot Blotting: a. Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice.[19] b. Spot serial dilutions of the labeled DNA onto a positively charged nylon membrane. c. UV-crosslink the DNA to the membrane.[19]
-
Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19] b. Incubate the membrane with a solution of Streptavidin-HRP in blocking buffer for 30-60 minutes at room temperature.[19][21] c. Wash the membrane extensively with a suitable wash buffer (e.g., TBST). d. Apply the chemiluminescent HRP substrate and immediately image the membrane using a suitable imaging system.
-
Quantification: Quantify the signal intensity of the dots and compare to a standard curve generated using DNA with a known number of AP sites.
Experimental Workflow for ARP Assay
Caption: A typical workflow for the quantification of abasic sites using the ARP assay.
Protocol 2: In Vitro Assay for AP Endonuclease Activity
This protocol describes a gel-based assay to measure the incision activity of an AP endonuclease, such as APE1, on a DNA substrate containing a site-specific abasic site.
Materials:
-
Purified AP endonuclease (e.g., recombinant human APE1)
-
Oligonucleotide substrate containing a single abasic site analog (e.g., a tetrahydrofuran [THF] moiety), 5'-end labeled with 32P
-
Complementary unlabeled oligonucleotide
-
Annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager system
Procedure:
-
Substrate Preparation: a. Anneal the 32P-labeled oligonucleotide containing the AP site analog with its complementary strand to create a double-stranded DNA substrate.
-
Enzyme Reaction: a. Prepare reaction tubes on ice. b. Add the reaction buffer, followed by the radiolabeled DNA substrate to a final concentration in the low nanomolar range (e.g., 10-50 nM). c. Initiate the reaction by adding the purified AP endonuclease to a final concentration typically lower than the substrate for multiple-turnover kinetics (e.g., 1-5 nM). d. Incubate the reactions at 37°C. e. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove aliquots and quench the reaction by adding them to an equal volume of stop buffer.[22]
-
Analysis of Reaction Products: a. Denature the samples by heating at 95°C for 5 minutes.[22] b. Separate the substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis (PAGE).[8] c. Visualize the gel using a phosphorimager.
-
Data Analysis: a. Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product. b. Calculate the percentage of product formation at each time point. c. Plot the percentage of product versus time to determine the reaction rate.
Biological Consequences and Therapeutic Implications
Mutagenesis
If not repaired, AP sites are a major source of mutagenesis during DNA replication.[2] When a replicative DNA polymerase encounters an AP site, it can stall.[1] To bypass the lesion, specialized translesion synthesis (TLS) polymerases are recruited.[2] These TLS polymerases often insert a nucleotide opposite the non-instructional AP site in a template-independent manner. In E. coli, there is a strong preference for inserting an adenine, known as the "A-rule".[1] In humans, the situation is more complex, with different polymerases showing different insertion preferences (see Table 2).[17] This misincorporation of a base can lead to point mutations in the subsequent round of replication.
Therapeutic Targeting of Abasic Sites
The critical role of the BER pathway, and specifically the processing of AP sites, in cell survival has made it an attractive target for cancer therapy. Many chemotherapeutic agents, such as alkylating agents, induce DNA damage that is processed by BER, leading to the formation of AP sites.[9] Inhibiting the repair of these AP sites can potentiate the cytotoxic effects of these drugs.[9] Strategies being explored include:
-
Inhibition of APE1: Small molecule inhibitors of APE1 are being developed to block the incision of AP sites, leading to an accumulation of these toxic lesions.
-
Targeting AP sites directly: Compounds that bind to and cleave AP sites can create more complex and difficult-to-repair DNA lesions, such as double-strand breaks, enhancing cancer cell death.[21] This approach shows promise for synergizing the effects of drugs like temozolomide, even in mismatch repair-deficient tumors.[21]
References
- 1. Protein-Protein Interactions in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translesion Synthesis Across Abasic Lesions by Human B-family and Y-family DNA Polymerases α, δ, η, ι, κ, and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unified view of base excision repair: lesion-dependent protein complexes regulated by post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficiency of the translesion synthesis across abasic sites by mitochondrial DNA polymerase is low in mitochondria of 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. DNA Repair - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Depurination - Wikipedia [en.wikipedia.org]
- 8. Characterization of abasic endonuclease activity of human Ape1 on alternative substrates, as well as effects of ATP and sequence context on AP site incision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct detection and quantification of abasic sites for in vivo studies of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Number of depurination events - Mammalian tissue culture cell - BNID 100444 [bionumbers.hms.harvard.edu]
- 11. protein.bio.msu.ru [protein.bio.msu.ru]
- 12. mdpi.com [mdpi.com]
- 13. eubopen.org [eubopen.org]
- 14. Kinetics and Thermodynamics of DNA Processing by Wild Type DNA-Glycosylase Endo III and Its Catalytically Inactive Mutant Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient-state kinetics of apurinic/apyrimidinic (AP) endonuclease 1 acting on an authentic AP site and commonly-used substrate analogs: The effect of diverse metal ions and base mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APE1 incision activity at abasic sites in tandem repeat sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translesion synthesis across abasic lesions by human B-family and Y-family DNA polymerases α, δ, η, ι, κ, and REV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of accurate translesion synthesis by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 21. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of Endoribonuclease Active Site of Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of dSpacer in DNA Repair Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and drug discovery, understanding the mechanisms of DNA repair is paramount. The cellular machinery that safeguards the integrity of our genome is a complex and fascinating area of study, with implications for a wide range of diseases, including cancer and neurodegenerative disorders. One of the most common forms of DNA damage is the formation of abasic (AP) sites, where a nucleobase is lost from the DNA backbone. To investigate the repair of these lesions, researchers rely on sophisticated tools that can mimic this type of damage in a controlled manner. The dSpacer is a synthetic abasic site analog that has become an invaluable tool in the study of DNA repair, particularly the Base Excision Repair (BER) pathway.[1] This technical guide provides an in-depth overview of the role of this compound in DNA repair studies, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The this compound is a 1',2'-Dideoxyribose modification that can be incorporated into synthetic oligonucleotides to create a stable mimic of an apurinic/apyrimidinic (AP) site.[2] Unlike naturally occurring AP sites, which can be unstable, the this compound provides a robust substrate for studying the enzymes and cellular processes involved in their repair.[2] This stability is crucial for a variety of in vitro and in vivo experimental settings, allowing for precise and reproducible investigations into the kinetics and mechanisms of DNA repair enzymes.
Core Concepts: The Base Excision Repair Pathway
The primary cellular pathway responsible for repairing abasic sites is the Base Excision Repair (BER) pathway. The introduction of a this compound into a DNA duplex provides a specific substrate to dissect the key steps of this process. The BER pathway can be broadly categorized into two sub-pathways: short-patch BER and long-patch BER.
Short-Patch BER: This is the major sub-pathway and involves the replacement of a single nucleotide. The key enzymatic steps are:
-
Recognition and Incision: The AP endonuclease 1 (APE1) recognizes the abasic site (mimicked by this compound) and cleaves the phosphodiester backbone immediately 5' to the lesion.[3][4]
-
Gap Filling: DNA polymerase β (Pol β) binds to the incised site and removes the 5' deoxyribose phosphate (dRP) moiety and fills the single-nucleotide gap.
-
Ligation: DNA ligase III (in complex with XRCC1) seals the nick in the DNA backbone, completing the repair process.
Long-Patch BER: This sub-pathway is utilized when the 5' end of the nick cannot be readily processed by Pol β. It involves the synthesis of 2-10 nucleotides. Key players in this pathway include DNA polymerases δ and ε, Proliferating Cell Nuclear Antigen (PCNA), and Flap endonuclease 1 (FEN1).
The following diagram illustrates the central role of the this compound as a substrate in interrogating the BER pathway.
Quantitative Analysis of DNA Repair Enzymes
The use of this compound-containing oligonucleotides has enabled the quantitative characterization of the kinetic parameters of key BER enzymes. This data is crucial for understanding the efficiency and fidelity of the repair process and for developing inhibitors that could be used as therapeutic agents.
Table 1: Kinetic Parameters of APE1 Cleavage Activity
The following table summarizes the pre-steady-state kinetic rates for APE1 cleavage of various DNA substrates, including those mimicking intermediates at a stalled replication fork which can contain abasic sites. The data highlights the efficiency of APE1 on different structures.
| Substrate | k_obs (s⁻¹) | k_ss (s⁻¹) | Fold Decrease in k_obs (vs. dsDNA) | Fold Decrease in k_ss (vs. dsDNA) |
| Duplex DNA (dsDNA) | 129 ± 12 | 1.7 ± 0.07 | - | - |
| Pri-Tel Junction (PTJ) | 10 ± 0.9 | 0.27 ± 0.01 | 12.9 | 6.3 |
| Single-stranded DNA (ssDNA) | 2 ± 0.2 | 0.15 ± 0.018 | 64.5 | 11.3 |
Data adapted from a study on APE1 cleavage at stalled replication fork mimics. k_obs represents the observed rate of the first turnover, and k_ss represents the steady-state rate of product release.[4][5]
Table 2: Kinetic Parameters of Uracil-DNA Glycosylase (UDG)
While not directly acting on this compound, DNA glycosylases are the enzymes that create abasic sites in the first step of BER. Understanding their kinetics is essential to understanding the entire pathway. The following data is for a UDG acting on a uracil-containing DNA duplex, the product of which is an abasic site.
| Substrate | K_m (nM) | V_max (nM/s) | k_cat (s⁻¹) |
| G:U mismatch | 50 | 0.98 | 9.31 |
Data from a study using a mass spectrometry-based assay to measure UDG activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound-containing oligonucleotides to study DNA repair.
Protocol 1: In Vitro APE1 Cleavage Assay
This assay is used to measure the endonuclease activity of APE1 on a this compound-containing DNA substrate.
Materials:
-
Purified recombinant human APE1 protein
-
Custom-synthesized DNA oligonucleotide containing a single this compound, fluorescently labeled (e.g., with 6-FAM on the 5' end)
-
Complementary unlabeled DNA oligonucleotide
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Fluorescence imager
Procedure:
-
Substrate Annealing: Mix the fluorescently labeled this compound-containing oligonucleotide with a 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form the DNA duplex.
-
Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing the annealed DNA substrate (e.g., 100 nM final concentration) in the APE1 reaction buffer.
-
Initiate Reaction: Add purified APE1 protein to the reaction mixture to a final concentration of, for example, 1 nM. The optimal enzyme concentration may need to be determined empirically.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 1, 5, 10, 20 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of formamide loading buffer.
-
Gel Electrophoresis: Heat the samples at 95°C for 5 minutes to denature the DNA, then load onto a denaturing polyacrylamide gel. Run the gel until the cleaved and uncleaved products are well-separated.
-
Visualization and Quantification: Visualize the fluorescently labeled DNA bands using a fluorescence imager. The amount of cleaved product can be quantified as a percentage of the total DNA in the lane.
References
- 1. AP site - Wikipedia [en.wikipedia.org]
- 2. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APE1 distinguishes DNA substrates in exonucleolytic cleavage by induced space-filling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insight into AP-endonuclease 1 cleavage of abasic sites at stalled replication fork mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Introduction to dSPACER as a synthetic abasic site
An In-Depth Technical Guide to dSPACER as a Synthetic Abasic Site for Researchers, Scientists, and Drug Development Professionals.
Introduction to this compound
This compound, a synthetic abasic site analog, serves as a crucial tool in the study of DNA damage and repair. It is a tetrahydrofuran derivative that mimics the apurinic/apyrimidinic (AP) sites naturally found in DNA.[1][2] These natural AP sites are unstable lesions that arise from spontaneous base loss or as intermediates in the base excision repair (BER) pathway.[1][2] Due to their inherent instability, natural AP sites are not well-suited for many experimental applications. This compound overcomes this limitation by providing a stable mimic of the abasic site, enabling detailed investigations into DNA repair mechanisms, DNA-protein interactions, and the development of targeted therapeutics.[1][2]
The structure of this compound is chemically more stable than the natural abasic site, allowing it to be incorporated into synthetic oligonucleotides and withstand the conditions of chemical DNA synthesis and purification.[1][2] This stability makes it an invaluable substrate for a variety of biochemical and biophysical assays.
Core Applications of this compound
This compound is utilized in a wide range of applications within molecular biology, biochemistry, and drug development:
-
Studying DNA Repair Pathways: this compound-containing oligonucleotides are instrumental in dissecting the mechanisms of the Base Excision Repair (BER) pathway. They serve as stable substrates for key BER enzymes such as AP Endonuclease 1 (APE1) and DNA glycosylases.
-
Investigating DNA-Protein Interactions: By incorporating this compound into DNA probes, researchers can study the binding and activity of proteins that recognize and act upon abasic sites.
-
Drug Discovery and Development: this compound can be used to screen for and characterize inhibitors of DNA repair enzymes, which are promising targets for cancer therapy.
-
Understanding Mutagenesis: The use of this compound in templates for DNA polymerases allows for the study of translesion synthesis (TLS), a process by which cells bypass DNA damage during replication, often leading to mutations.[3]
Quantitative Data on this compound and Abasic Site Processing
The following tables summarize key quantitative data related to the stability of DNA containing abasic sites and the kinetics of their processing by the major human AP endonuclease, APE1.
| Parameter | DNA with Natural AP Site | DNA with this compound | Reference |
| Melting Temperature (Tm) | Significant decrease (destabilizing) | Destabilizing, but less so than a natural AP site | [4] |
| Change in Hybridization Free Energy (ΔΔG°37) | Position-dependent destabilization | Position-dependent destabilization | [4] |
Table 1: Thermodynamic Stability of DNA Containing Abasic Sites. The presence of an abasic site, whether natural or a synthetic mimic like this compound, generally destabilizes the DNA duplex. The exact change in melting temperature and free energy is dependent on the sequence context and the position of the abasic site within the duplex.[4]
| Substrate | Kd,app (nM) | kobs (s⁻¹) | kss (s⁻¹) | Reference |
| dsDNA with natural AP site | 0.4 ± 0.1 | 129 ± 10 | 1.7 ± 0.1 | [5][6] |
| Primer-template junction with AP site | 1.2 ± 0.1 | 10 ± 1 | 2.7 ± 0.21 | [5][6] |
| ssDNA with AP site | 22 ± 3 | - | - | [5] |
Table 2: Pre-steady-state kinetic parameters of wild-type APE1 cleavage of various abasic DNA substrates. These data illustrate how the structure of the DNA substrate influences the binding affinity and cleavage efficiency of APE1. While direct comparative kinetic data for this compound is limited, its stability suggests it would be processed by APE1, though potentially with different kinetics than a natural, more labile AP site.
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway
The Base Excision Repair pathway is the primary mechanism for repairing abasic sites in cells. The following diagram illustrates the key steps and enzymes involved.
Caption: The Base Excision Repair (BER) pathway for abasic sites.
Experimental Workflow: In Vitro BER Assay with this compound
This workflow outlines a typical in vitro assay to study the repair of a this compound-containing oligonucleotide by cell extracts or purified enzymes.
Caption: Workflow for an in vitro Base Excision Repair assay using a this compound substrate.
Experimental Protocols
Protocol 1: Incorporation of this compound into Oligonucleotides
Objective: To synthesize an oligonucleotide containing a this compound modification at a specific position.
Materials:
-
This compound CE Phosphoramidite
-
Standard DNA synthesis reagents and solvents
-
Automated DNA synthesizer
-
Ammonia or other deprotection solution
-
HPLC or PAGE purification system
Methodology:
-
Synthesis:
-
Program the desired oligonucleotide sequence into the DNA synthesizer.
-
At the position where the this compound is to be incorporated, program the synthesizer to use the this compound CE Phosphoramidite.
-
Standard coupling protocols are typically sufficient for the incorporation of this compound phosphoramidite.[7]
-
Complete the synthesis of the oligonucleotide.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and deprotect the bases using standard ammonia treatment or other appropriate deprotection chemistry. This compound is stable to these conditions.[7]
-
-
Purification:
-
Quality Control:
-
Verify the mass and purity of the final product using MALDI-TOF mass spectrometry or analytical HPLC.
-
Protocol 2: In Vitro Base Excision Repair (BER) Assay
Objective: To measure the repair of a this compound-containing DNA duplex by cell-free extracts or purified BER enzymes.
Materials:
-
Purified this compound-containing oligonucleotide (radiolabeled or fluorescently labeled)
-
Complementary unlabeled oligonucleotide
-
Cell-free extract or purified APE1, DNA Polymerase β, and DNA Ligase
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
dNTPs
-
ATP
-
Stop solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Methodology:
-
Substrate Preparation:
-
5'-end label the this compound-containing oligonucleotide with ³²P using T4 polynucleotide kinase or with a fluorescent dye.
-
Anneal the labeled oligonucleotide to its complementary strand to form a duplex substrate.
-
-
Repair Reaction:
-
Set up the repair reaction by combining the DNA substrate, cell extract or purified enzymes, dNTPs, and ATP in the reaction buffer.
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the labeled DNA fragments by autoradiography or fluorescence scanning.
-
The appearance of a shorter cleavage product indicates incision by APE1, while the restoration of the full-length product indicates completed repair.
-
Quantify the band intensities to determine the rate of repair.
-
Protocol 3: Translesion Synthesis (TLS) Assay
Objective: To investigate the ability of a DNA polymerase to bypass a this compound lesion in a template strand.
Materials:
-
Template oligonucleotide containing a this compound
-
5'-labeled primer oligonucleotide
-
DNA polymerase (e.g., a Y-family TLS polymerase)
-
Reaction buffer specific for the polymerase
-
dNTPs
-
Stop solution
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Methodology:
-
Substrate Preparation:
-
Anneal the 5'-labeled primer to the this compound-containing template strand.[3]
-
-
TLS Reaction:
-
Initiate the reaction by adding the DNA polymerase and dNTPs to the primer-template substrate in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature for the polymerase.
-
Take time-course samples and quench the reaction with a stop solution.[3]
-
-
Analysis:
-
Separate the reaction products by denaturing PAGE.
-
Visualize the labeled DNA fragments.
-
Analyze the gel to determine the efficiency of nucleotide incorporation opposite the this compound and the extent of primer extension beyond the lesion.[3]
-
Conclusion
This compound is an indispensable tool for researchers studying the multifaceted aspects of DNA damage and repair. Its stability and close resemblance to a natural abasic site provide a robust platform for a wide array of experimental investigations. The quantitative data, signaling pathway information, and detailed protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this compound in their research endeavors. As our understanding of DNA repair pathways continues to grow, the applications of synthetic abasic sites like this compound will undoubtedly expand, leading to new insights into disease mechanisms and the development of innovative therapeutic strategies.
References
- 1. metabion.com [metabion.com]
- 2. This compound Abasic Oligonucleotides [biosyn.com]
- 3. Translesion synthesis of apurinic/apyrimidic siteanalogues by Y-family DNA polymerase Dbh from Sulfolobus acidocaldarius : Translesion synthesis of apurinic/apyrimidic site analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insight into how the position of an abasic site and its sequence environment influence DNA duplex stability and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insight into AP-endonuclease 1 cleavage of abasic sites at stalled replication fork mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocols for Oligonucleotides | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]
The Role of Tetrahydrofuran Spacers in Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug development, the precise control over the structure and function of oligonucleotides is paramount. Chemical modifications are often introduced to impart desirable properties, such as enhanced stability, specific binding affinity, or to probe biological processes. Among these modifications, the tetrahydrofuran (THF) spacer, a stable mimic of an apurinic/apyrimidinic (AP) or abasic site, holds a significant position. This technical guide provides an in-depth exploration of the function of THF spacers in oligonucleotides, detailing their impact on duplex stability, their utility in studying DNA repair mechanisms, and the experimental protocols to assess their effects.
Naturally occurring abasic sites are one of the most common forms of DNA damage, arising from the spontaneous hydrolysis of the N-glycosidic bond that links a nucleobase to the sugar-phosphate backbone.[1] These sites are mutagenic if not repaired and are key intermediates in the Base Excision Repair (BER) pathway.[1] Synthetic oligonucleotides containing a THF spacer serve as invaluable tools to study the recognition and processing of these lesions by DNA repair enzymes.[1] The THF moiety is a five-membered ring that replaces the nucleobase and the deoxyribose sugar, providing a chemically stable analog of the natural abasic site, which is otherwise prone to degradation.
Core Functions and Properties of THF Spacers
The primary function of a THF spacer in an oligonucleotide is to act as a stable, non-instructional mimic of an abasic site. This allows for the investigation of cellular processes that recognize and act upon these lesions.
Structural Impact: The incorporation of a THF spacer introduces a significant perturbation in the DNA double helix. While it does not grossly distort the overall B-form conformation of the DNA, it creates a localized region of increased flexibility.[1] The absence of a base eliminates the base-pairing and base-stacking interactions at that position, leading to a significant thermodynamic destabilization of the DNA duplex.[2][3]
Thermodynamic Destabilization: The loss of base pairing and stacking interactions at the abasic site results in a notable decrease in the melting temperature (Tm) of the DNA duplex. This destabilization is influenced by the sequence context, particularly the identity of the neighboring base pairs.[1] The base opposite the THF spacer also plays a role in the overall stability, with purines generally being more accommodating than pyrimidines.
Quantitative Analysis of THF Spacer Effects on Duplex Stability
The thermodynamic consequences of incorporating a THF spacer into a DNA duplex have been quantitatively assessed in various studies. The following tables summarize key thermodynamic parameters from published literature, providing a comparative overview of the destabilizing effect of a THF spacer in different sequence contexts.
| Oligonucleotide Sequence (13-mer) | Modification | Melting Temperature (Tm, °C) | ΔTm (°C) vs. Unmodified |
| 5'-CGC AT G CAT GCG-3' 3'-GCG TA C GTA CGC-5' | Unmodified | 63.9 | - |
| 5'-CGC AX G CAT GCG-3' 3'-GCG TA C GTA CGC-5' | THF Spacer (X) | 50.0 | -13.9 |
| 5'-CGC AX G CAT GCG-3' 3'-GCG TC C GTA CGC-5' | THF Spacer (X) | 48.5 | -15.4 |
| 5'-CGC AX G CAT GCG-3' 3'-GCG TG C GTA CGC-5' | THF Spacer (X) | 49.2 | -14.7 |
| 5'-CGC AX G CAT GCG-3' 3'-GCG TT C GTA CGC-5' | THF Spacer (X) | 47.8 | -16.1 |
Table 1: Effect of a THF Spacer on the Melting Temperature (Tm) of a 13-mer DNA Duplex. The data illustrates the significant decrease in thermal stability upon introduction of a THF spacer (X) and the influence of the opposing base.
| Thermodynamic Parameter | Unmodified Duplex | Duplex with THF Spacer | Change (Δ) |
| ΔG°37 (kcal/mol) | -15.8 | -12.5 | +3.3 |
| ΔH° (kcal/mol) | -92.2 | -75.4 | +16.8 |
| ΔS° (cal/mol·K) | -249 | -211 | +38 |
Table 2: Thermodynamic Parameters for the Melting of a 13-mer DNA Duplex With and Without a THF Spacer. The positive change in Gibbs Free Energy (ΔG°) indicates a less spontaneous (less stable) duplex formation in the presence of the THF spacer. The changes in enthalpy (ΔH°) and entropy (ΔS°) reflect the loss of favorable interactions and increased disorder, respectively.
Applications in Research and Drug Development
Oligonucleotides containing THF spacers are instrumental in several areas of research:
-
DNA Repair Studies: They are crucial substrates for studying the enzymes involved in the Base Excision Repair (BER) pathway, such as DNA glycosylases and AP endonucleases. Researchers can investigate the recognition, binding, and cleavage activities of these enzymes on a stable abasic site mimic.
-
DNA Polymerase Fidelity: THF-containing templates are used to study the mechanisms of translesion synthesis by DNA polymerases, investigating which nucleotide is preferentially incorporated opposite an abasic site.
-
Drug Development: In the context of antisense oligonucleotides and siRNAs, the introduction of a THF spacer can be used to modulate the binding affinity to the target nucleic acid and to study the impact of abasic lesions on the efficacy and specificity of these therapeutic agents.
Experimental Protocols
This section provides detailed methodologies for key experiments involving oligonucleotides containing THF spacers.
Solid-Phase Synthesis of Oligonucleotides with a THF Spacer
The synthesis of oligonucleotides containing a THF spacer is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The key difference is the use of a specific THF phosphoramidite monomer at the desired position in the sequence.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)
-
THF phosphoramidite (dSpacer CE Phosphoramidite)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous acetonitrile
Protocol:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer, specifying the use of the THF phosphoramidite at the appropriate cycle.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain is removed by the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (either a standard nucleoside or the THF phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.
-
Quality Control: The final product is characterized by mass spectrometry to confirm its identity and purity.
Thermal Melting (Tm) Analysis
Thermal melting analysis is used to determine the melting temperature (Tm) of a DNA duplex, which is the temperature at which 50% of the duplex has dissociated into single strands. This provides a direct measure of the duplex stability.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Oligonucleotide containing the THF spacer and its complementary strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)
Protocol:
-
Sample Preparation: Anneal the oligonucleotide containing the THF spacer with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm as a function of temperature.
-
Melting Curve Acquisition: Place the cuvette with the annealed duplex in the spectrophotometer. Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute), recording the absorbance at regular intervals.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
Nuclease Resistance Assay
This assay assesses the stability of an oligonucleotide containing a THF spacer in the presence of nucleases.
Materials:
-
Oligonucleotide containing the THF spacer (and a control unmodified oligonucleotide)
-
Exonuclease (e.g., snake venom phosphodiesterase for 3' to 5' degradation, or a 5' exonuclease)
-
Incubation buffer for the nuclease
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel loading buffer
-
DNA staining solution (e.g., SYBR Gold) or fluorescently labeled oligonucleotides
-
Gel imaging system
Protocol:
-
Reaction Setup: In separate tubes, incubate a known amount of the THF-containing oligonucleotide and the control oligonucleotide with the nuclease in its appropriate buffer.
-
Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the enzymatic degradation by adding a stop solution (e.g., EDTA-containing loading buffer) and heating the sample.
-
PAGE Analysis: Run the samples from each time point on a denaturing polyacrylamide gel to separate the oligonucleotides based on size.
-
Visualization and Analysis: Stain the gel with a DNA stain or, if using fluorescently labeled oligos, visualize the gel using an appropriate imager. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation. Compare the degradation rate of the THF-containing oligonucleotide to the unmodified control. While the THF spacer itself does not confer significant nuclease resistance, this assay can be used to evaluate the overall stability of the modified oligonucleotide in a biological context. To enhance nuclease resistance, modifications like phosphorothioate linkages can be incorporated in addition to the THF spacer.[4][5]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of proteins to a specific DNA sequence, such as the recognition of an abasic site by a DNA repair enzyme.
Materials:
-
Oligonucleotide probe containing a THF spacer, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye
-
Purified DNA-binding protein (e.g., a DNA glycosylase or AP endonuclease)
-
Binding buffer (composition will vary depending on the protein, but typically contains buffer, salt, a non-specific competitor DNA like poly(dI-dC), and glycerol)
-
Native polyacrylamide gel
-
Electrophoresis buffer (e.g., TBE buffer)
-
PAGE system
-
Autoradiography film and cassette (for radioactive probes) or a fluorescent gel imager
Protocol:
-
Probe Labeling: Label the 5' end of the oligonucleotide probe containing the THF spacer with 32P using T4 polynucleotide kinase or with a fluorescent dye during synthesis.
-
Binding Reaction: In a small volume, incubate the labeled probe with increasing concentrations of the purified protein in the binding buffer. Include a control reaction with no protein.
-
Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
Visualization: After electrophoresis, dry the gel and expose it to autoradiography film or scan it on a fluorescent imager.
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The intensity of the shifted band will increase with higher protein concentrations, allowing for the determination of binding affinity.
Mandatory Visualizations
Caption: A simplified diagram of the Base Excision Repair (BER) pathway.
Caption: A general experimental workflow for the characterization of oligonucleotides containing a THF spacer.
Conclusion
Tetrahydrofuran spacers are indispensable tools in the field of nucleic acid research and therapeutics. By providing a stable mimic of a natural abasic site, they enable detailed investigations into the fundamental processes of DNA damage and repair. Furthermore, their incorporation into therapeutic oligonucleotides allows for a nuanced understanding of how such lesions might affect drug efficacy and mechanism of action. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of THF-containing oligonucleotides in their work. A thorough understanding of their function and the methods to characterize their effects is crucial for advancing our knowledge of nucleic acid biology and for the rational design of next-generation oligonucleotide-based therapies.
References
- 1. Thermodynamic consequences of an abasic lesion in duplex DNA are strongly dependent on base sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Influence of abasic and anucleosidic sites on the stability, conformation, and melting behavior of a DNA duplex: correlations of thermodynamic and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
Investigating DNA-Protein Interactions with dSPACER: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of dSPACER, a synthetic abasic site mimic, and its application in the detailed study of DNA-protein interactions. From understanding its fundamental properties to the practical implementation in key experimental protocols, this document serves as a comprehensive resource for researchers leveraging this powerful tool in fields ranging from DNA repair to drug discovery.
Introduction to this compound
A this compound is a stable synthetic analog of a natural apurinic/apyrimidinic (AP) or abasic site in DNA.[1][2] Structurally, it is a tetrahydrofuran derivative that replaces a nucleotide base, leaving the sugar-phosphate backbone intact.[3] This modification is crucial for investigating the interactions of proteins with these common forms of DNA damage. Naturally occurring abasic sites are unstable, but this compound provides a robust alternative for in vitro studies, as it can withstand the chemical conditions of oligonucleotide synthesis and purification.[3]
The primary application of this compound is in the study of DNA damage and repair mechanisms, particularly the Base Excision Repair (BER) pathway.[1] In this pathway, various enzymes recognize and process abasic sites to maintain genomic integrity. By incorporating a this compound into an oligonucleotide, researchers can create a stable substrate to study the binding and activity of these repair proteins. Additionally, this compound can be used as a simple spacer to introduce a defined distance between different functional parts of an oligonucleotide.[3]
Core Applications of this compound in DNA-Protein Interaction Studies
The use of this compound-containing oligonucleotides allows for the precise investigation of proteins that recognize and bind to abasic sites. This has significant implications for:
-
Elucidating DNA Repair Pathways: this compound is instrumental in dissecting the molecular mechanisms of the BER pathway. It allows for the characterization of the binding affinity and kinetics of key repair enzymes such as AP endonucleases and DNA glycosylases.
-
Drug Discovery and Development: As abasic sites are a form of DNA damage, the proteins that interact with them are potential targets for novel therapeutics, particularly in oncology. This compound-based assays can be used to screen for small molecules or biologics that modulate the activity of DNA repair proteins.[4]
-
Understanding Transcription Factor Regulation: While less common, the presence of an abasic site within a transcription factor binding site can influence its binding affinity and specificity. This compound can be used to study these effects and uncover novel regulatory mechanisms.
Quantitative Analysis of Protein Binding to Abasic Sites
Quantifying the binding affinity of proteins to DNA containing an abasic site is crucial for understanding the specificity and efficiency of DNA repair processes. The table below summarizes key quantitative data for the interaction of AP Endonuclease 1 (APE1), a critical enzyme in the BER pathway, with DNA containing a this compound (referred to as THF, tetrahydrofuran, an abasic site mimic).
| Protein | DNA Substrate | Method | Dissociation Constant (Kd) | Reference |
| Human AP Endonuclease 1 (APE1) | 34-mer duplex with a central THF | Fluorescence Titration | 5.3 ± 0.5 nM | [5] |
Key Experimental Protocols
This section provides detailed methodologies for two common in vitro assays used to study DNA-protein interactions using this compound-containing oligonucleotides: the Electrophoretic Mobility Shift Assay (EMSA) and the DNA Pull-Down Assay.
Electrophoretic Mobility Shift Assay (EMSA) with a this compound Probe
EMSA is a widely used technique to detect the binding of a protein to a specific DNA sequence. The principle is based on the reduced electrophoretic mobility of a DNA-protein complex compared to the free DNA probe.[6]
Materials:
-
This compound Oligonucleotide Probe: A double-stranded DNA oligonucleotide (typically 20-50 bp) containing a this compound at a specific position. One strand is typically labeled with a non-radioactive tag (e.g., biotin, infrared dye) for detection.
-
Unlabeled Competitor Oligonucleotides:
-
Specific Competitor: Identical sequence to the labeled probe but without the label.
-
Non-specific Competitor: A random DNA sequence of the same length.
-
Mutant Competitor: Identical sequence to the labeled probe but with a key nucleotide mutated, while retaining the this compound.
-
-
Purified Protein of Interest: The protein whose binding to the this compound-containing DNA is being investigated.
-
Binding Buffer: Typically contains Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA/protein (e.g., poly(dI-dC), BSA) to reduce non-specific binding. The exact composition should be optimized for the protein of interest.
-
Native Polyacrylamide Gel (4-8%): The gel matrix for separating the DNA-protein complexes.
-
TBE or TGE Buffer: Running buffer for electrophoresis.
-
Detection System: Appropriate for the chosen probe label (e.g., chemiluminescence detector for biotin, infrared imager for IRDye).
Protocol:
-
Probe Preparation: Anneal the labeled and unlabeled complementary single-stranded oligonucleotides to create the double-stranded this compound probe.
-
Binding Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions on ice:
-
Lane 1 (Free Probe): Labeled this compound probe, binding buffer.
-
Lane 2 (Protein-DNA Complex): Labeled this compound probe, binding buffer, purified protein.
-
Lane 3 (Specific Competition): Labeled this compound probe, binding buffer, purified protein, and a molar excess (e.g., 50-100 fold) of the unlabeled specific competitor.
-
Lane 4 (Non-specific Competition): Labeled this compound probe, binding buffer, purified protein, and a molar excess of the unlabeled non-specific competitor.
-
-
Incubation: Incubate the reactions at room temperature (or 37°C, depending on the protein) for 20-30 minutes to allow for complex formation.
-
Gel Electrophoresis: Load the samples onto the native polyacrylamide gel and run the electrophoresis at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
Transfer and Detection:
-
For biotin-labeled probes, transfer the separated complexes from the gel to a nylon membrane. Detect the probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For infrared dye-labeled probes, image the gel directly using an appropriate infrared imaging system.
-
-
Data Analysis: A "shift" in the mobility of the labeled probe in the presence of the protein (Lane 2) compared to the free probe (Lane 1) indicates a DNA-protein interaction. The reduction of this shift in the presence of the specific competitor (Lane 3) but not the non-specific competitor (Lane 4) confirms the specificity of the interaction.
DNA Pull-Down Assay with a this compound Probe
The DNA pull-down assay is used to isolate and identify proteins that bind to a specific DNA sequence. A biotinylated DNA probe is used to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.
Materials:
-
Biotinylated this compound Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing a this compound and a biotin label at one end.
-
Streptavidin-coated Magnetic Beads: For capturing the biotinylated DNA probe.
-
Cell Lysate: A nuclear or whole-cell extract containing the potential binding proteins.
-
Binding Buffer: Similar to the EMSA binding buffer, optimized for the expected protein interactions.
-
Wash Buffers: A series of buffers with increasing stringency (e.g., varying salt concentrations) to remove non-specifically bound proteins.
-
Elution Buffer: A high-salt buffer or a buffer containing a denaturing agent (e.g., SDS) to release the bound proteins from the DNA probe.
-
SDS-PAGE and Western Blotting Reagents: For analysis of the pulled-down proteins.
Protocol:
-
Probe Immobilization: Incubate the biotinylated this compound probe with the streptavidin-coated magnetic beads to allow for binding.
-
Bead Washing: Wash the beads several times with binding buffer to remove any unbound probe.
-
Binding Reaction: Add the cell lysate to the bead-probe complex and incubate with gentle rotation for 1-2 hours at 4°C to allow for protein binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and incubate to release the specifically bound proteins.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or Coomassie blue staining.
-
Identify specific proteins of interest by Western blotting using an antibody against the candidate protein.
-
For unbiased identification of all binding partners, the eluted proteins can be analyzed by mass spectrometry.
-
Visualizing Workflows and Pathways
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Base Excision Repair (BER) Pathway
The BER pathway is the primary mechanism for repairing abasic sites in the genome. The this compound is a key tool for studying the proteins involved in this pathway.
Caption: The Base Excision Repair (BER) pathway for repairing a damaged DNA base.
Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)
This workflow outlines the key steps in performing an EMSA to detect the binding of a protein to a this compound-containing DNA probe.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Experimental Workflow: DNA Pull-Down Assay
This diagram illustrates the process of a DNA pull-down assay to isolate and identify proteins that bind to a this compound-containing DNA probe.
References
- 1. Proteomic approach to identification of proteins reactive for abasic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Genome-Wide Identification of Transcription Factor Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Pull-Down Assay Service - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Incorporating dSPACER into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of dSPACER (abasic furan) into synthetic oligonucleotides. This document outlines the chemical principles, detailed experimental protocols, and key applications of this compound-modified oligonucleotides in research and drug development.
Introduction to this compound
A this compound, also known as an abasic furan or tetrahydrofuran (THF) moiety, is a synthetic analog of an apurinic/apyrimidinic (AP) site in DNA.[1][2] It is a 1',2'-Dideoxyribose modification that lacks a nucleobase, creating a stable mimic of a naturally occurring abasic site.[2] These natural abasic sites are common forms of DNA damage that arise from spontaneous depurination or as intermediates in the Base Excision Repair (BER) pathway.[2] Unlike their natural counterparts, which are labile, dSPACERs are chemically stable and can withstand the conditions of oligonucleotide synthesis, deprotection, and purification.[2]
The incorporation of dSPACERs into oligonucleotides serves several key purposes in research and therapeutics:
-
Studying DNA Damage and Repair: this compound-containing oligonucleotides are invaluable tools for investigating the mechanisms of DNA repair pathways, particularly the BER pathway. They serve as stable substrates for enzymes such as AP endonucleases and DNA glycosylases.
-
Mimicking Mutagenic Lesions: By creating a site that lacks base-pairing information, dSPACERs can be used to study the mutagenic potential of abasic sites and the fidelity of DNA polymerases during translesion synthesis.
-
Structural Biology: The inclusion of a this compound can be used to probe the structural and dynamic properties of DNA, including the effects of lesions on duplex stability and conformation.
-
Drug Development: Modified oligonucleotides containing dSPACERs can be employed in the development of therapeutic agents that target DNA repair pathways or act as specific enzyme inhibitors.
-
Biophysical Studies: They are utilized to investigate protein-DNA interactions and the recognition of damaged DNA by various enzymes.
Chemical Incorporation of this compound via Phosphoramidite Synthesis
The most common and efficient method for incorporating a this compound into a synthetic oligonucleotide is through automated solid-phase phosphoramidite chemistry. This process utilizes a this compound phosphoramidite, which is a protected and activated form of the this compound molecule that can be readily coupled to the growing oligonucleotide chain.
Experimental Workflow for this compound Incorporation
Caption: Workflow for incorporating this compound via phosphoramidite chemistry.
Detailed Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a this compound-Containing Oligonucleotide
Materials:
-
DNA synthesizer
-
This compound CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA, dC, dG, dT; 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Ammonium hydroxide solution (30%)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the cycle at which the this compound phosphoramidite will be incorporated.
-
Synthesis Cycle: The automated synthesis proceeds through a series of repeated steps for each monomer addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed with the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 2-5 minutes is recommended for modified phosphoramidites like this compound to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent standard nucleotide until the full-length oligonucleotide is synthesized.
-
Final Deblocking (Optional): The terminal 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). DMT-on purification by reverse-phase HPLC is often preferred for higher purity.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Purification: The crude oligonucleotide solution is dried and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: HPLC Purification of this compound-Containing Oligonucleotides
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 HPLC column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
Crude this compound-oligonucleotide solution
Procedure:
-
Sample Preparation: Resuspend the dried crude oligonucleotide in Buffer A.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 40% Buffer B over 30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Monitor the elution profile at 260 nm. The full-length, DMT-on product will be the most retained (hydrophobic) peak.
-
-
Fraction Collection: Collect the peak corresponding to the desired product.
-
DMT Removal (if DMT-on): Treat the collected fraction with 80% acetic acid for 15-30 minutes to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove the TEAA buffer.
Quantitative Data
The incorporation of a this compound can influence the properties of an oligonucleotide. The following tables summarize key quantitative data for consideration.
| Parameter | Value | Notes |
| Coupling Efficiency | >98% | With an extended coupling time of 2-5 minutes, the coupling efficiency of this compound phosphoramidite is comparable to standard phosphoramidites, which typically exceed 99%.[3][4] |
| Effect on Duplex Stability (ΔTm) | -10 to -15 °C per insertion | The presence of an abasic site significantly destabilizes a DNA duplex. The exact change in melting temperature (Tm) is sequence-dependent.[1][5] |
Table 1: Physicochemical Properties of this compound Incorporation
| Application | Parameter | Value | Reference Method |
| Base Excision Repair Assay | Km (for human Uracil-DNA Glycosylase) | ~50 nM | The Km for UDG acting on a uracil-containing substrate provides a benchmark for comparing the binding affinity of other BER enzymes to this compound sites.[6] |
| Enzymatic Ligation | Ligation Efficiency (T4 DNA Ligase) | ~100% (at a nick) | T4 DNA ligase can efficiently seal a nick adjacent to a 5'-phosphorylated this compound.[7] However, it will not ligate across an abasic site. |
Table 2: Performance Data of this compound in Biological Assays
Applications and Relevant Protocols
Application 1: Studying the Base Excision Repair (BER) Pathway
This compound-containing oligonucleotides are excellent substrates for studying the enzymes of the BER pathway. A common application is to assay the activity of AP endonucleases, which recognize and cleave the phosphodiester backbone 5' to the abasic site.
Caption: Simplified diagram of the Base Excision Repair pathway.
Protocol 3: Fluorescence-Based Assay for AP Endonuclease Activity
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of an AP endonuclease, such as human APE1, on a this compound-containing oligonucleotide probe.
Materials:
-
Dual-labeled oligonucleotide probe: A short oligonucleotide (e.g., 20-30 bases) containing a this compound, a fluorophore (e.g., FAM) on the 5' end, and a quencher (e.g., TAMRA) on the 3' end. The probe is designed to form a hairpin structure that brings the fluorophore and quencher into close proximity, resulting in low fluorescence.
-
AP Endonuclease (e.g., recombinant human APE1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Fluorescence plate reader
Procedure:
-
Probe Design: Synthesize and purify a hairpin-forming oligonucleotide with a this compound in the loop region, a fluorophore at the 5'-terminus, and a quencher at the 3'-terminus.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the dual-labeled probe at a final concentration of 100-200 nM.
-
Enzyme Addition: Initiate the reaction by adding varying concentrations of the AP endonuclease to the wells. Include a no-enzyme control.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in the plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. Measurements should be taken at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).
-
Data Analysis: The cleavage of the phosphodiester bond at the this compound site by the AP endonuclease will linearize the hairpin probe, separating the fluorophore and quencher and leading to an increase in fluorescence. The initial rate of the reaction can be calculated from the linear phase of the fluorescence increase. Enzyme kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at different substrate concentrations.
Application 2: Enzymatic Ligation of this compound-Modified Oligonucleotides
While T4 DNA ligase cannot ligate across an abasic site, it can efficiently ligate a nick in a DNA duplex where one of the termini is a this compound.[7] This is useful for constructing more complex DNA structures or for labeling applications.
Protocol 4: T4 DNA Ligase-Mediated Ligation of a 5'-dSPACER Oligonucleotide
Materials:
-
5'-phosphorylated oligonucleotide containing a 3'-dSPACER
-
A second oligonucleotide with a 3'-hydroxyl group
-
A complementary template oligonucleotide that brings the two substrate oligonucleotides into proximity with a nick between them
-
T4 DNA Ligase and reaction buffer (containing ATP)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Annealing: In a microcentrifuge tube, mix the 5'-phosphorylated this compound oligonucleotide, the second oligonucleotide, and the template oligonucleotide in a 1:1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.
-
Ligation Reaction: To the annealed mixture, add T4 DNA ligase and T4 DNA ligase reaction buffer to the manufacturer's recommended final concentrations.
-
Incubation: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
-
Analysis: Stop the reaction by adding a loading dye containing a denaturant (e.g., formamide) and heating to 95°C for 5 minutes. Analyze the ligation products by denaturing PAGE. The ligated product will be a longer oligonucleotide with a size equal to the sum of the two starting oligonucleotides.
-
Quantification: The ligation efficiency can be quantified by densitometry of the gel bands corresponding to the unligated and ligated products.
Conclusion
The incorporation of this compound into oligonucleotides provides a powerful and versatile tool for a wide range of applications in molecular biology, biochemistry, and drug development. Through standard phosphoramidite chemistry, these stable abasic site mimics can be readily introduced into synthetic DNA and RNA. The detailed protocols and quantitative data presented in these application notes offer a comprehensive resource for researchers seeking to utilize this compound-modified oligonucleotides in their work.
References
- 1. Disruption of energetic and dynamic base pairing cooperativity in DNA duplexes by an abasic site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Abasic Oligonucleotides [biosyn.com]
- 3. The kinetics of uracil-N-glycosylase distribution inside replication foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of abasic and anucleosidic sites on the stability, conformation, and melting behavior of a DNA duplex: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
Application Notes and Protocols: dSPACER in CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of CRISPR/Cas9 gene editing, the chemical modification of oligonucleotide components—namely the guide RNA (gRNA) and the donor DNA template for Homology-Directed Repair (HDR)—has emerged as a critical area of research. These modifications can significantly enhance the efficiency, specificity, and in vivo stability of the editing machinery. This document explores the potential applications of a specific chemical modification, the dSPACER, in CRISPR/Cas9 workflows.
A This compound is a synthetic, stable mimic of an abasic site in a DNA oligonucleotide.[1][2] Chemically, it is a 1',2'-Dideoxyribose modification that replaces a standard nucleotide, leaving the sugar-phosphate backbone intact but removing the nucleobase.[1][2] Unlike naturally occurring abasic sites, which are labile, the this compound is resistant to the chemical conditions of oligonucleotide synthesis and purification, making it a robust tool for molecular biology applications.[1]
While the direct application of dSPACERs in mainstream CRISPR/Cas9 protocols is still an emerging area of investigation, their properties as abasic site mimics present several intriguing possibilities for enhancing and studying gene editing processes. These application notes will detail the hypothesized roles of dSPACERs, provide contextual data from related chemical modifications, and offer detailed protocols for researchers to explore their potential.
Potential Applications of this compound in CRISPR/Cas9
The unique characteristic of the this compound as a stable, non-instructive site within an oligonucleotide suggests two primary areas of application in CRISPR/Cas9 gene editing:
-
Modification of Guide RNAs (gRNAs): The incorporation of dSPACERs into gRNAs can serve as a powerful tool for structure-function studies of the Cas9-gRNA complex. By replacing specific nucleotides with an abasic site mimic, researchers can probe critical interaction points between the gRNA and the Cas9 protein. Furthermore, like other chemical modifications, dSPACERs at the termini of the gRNA could potentially confer resistance to nuclease degradation, thereby increasing the stability and longevity of the gRNA in the cellular environment.
-
Modification of Homology-Directed Repair (HDR) Templates: Single-stranded oligonucleotides (ssODNs) are commonly used as donor templates for precise gene editing via the HDR pathway. Chemical modifications to these ssODNs can enhance their stability and editing efficiency.[3] Incorporating a this compound into an ssODN donor template could be used to investigate the mechanisms of DNA repair. For example, placing a this compound within a homology arm could help elucidate how the cellular repair machinery processes damaged or incomplete donor templates. Additionally, terminal this compound modifications may protect the ssODN from exonuclease activity, thereby increasing its intracellular concentration and availability for the HDR process.
Data Presentation: Efficacy of Chemical Modifications in CRISPR/Cas9
While specific quantitative data for this compound applications in CRISPR/Cas9 is not yet widely available in peer-reviewed literature, the effects of other chemical modifications on gRNA and donor template performance provide a valuable benchmark. The following tables summarize representative data for commonly used modifications.
Table 1: Effect of Chemical Modifications on Guide RNA Stability and Efficacy
| Modification Type | Position in sgRNA | Observed Effect | Reference |
| 2'-O-Methyl (2'-OMe) | 3' terminus | Increased resistance to nuclease degradation, enhanced in vivo editing efficiency. | [4] |
| 2'-Fluoro (2'-F) | Throughout sgRNA | Increased stability and enhanced editing activity in vivo. | [4] |
| Phosphorothioate (PS) | Internucleoside linkages | Increased nuclease resistance; can decrease activity if placed in critical regions. | [4][5] |
Table 2: Effect of Chemical Modifications on ssODN Donor Template Efficacy in HDR
| Modification Type | Position in ssODN | Observed Effect | Reference |
| Phosphorothioate (PS) | Terminal linkages | Enhanced nuclease resistance, increased HDR efficiency. | [3] |
| Locked Nucleic Acid (LNA) | Throughout ssODN | Increased thermal stability and target affinity. | - |
| 2'-O-Methyl (2'-OMe) | 5' terminus | Can improve HDR efficiency by reducing concatemer formation. | [6] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound-modified oligonucleotides in CRISPR/Cas9 experiments.
Protocol 1: General CRISPR/Cas9 Gene Knockout in Mammalian Cells
This protocol describes the standard workflow for creating a gene knockout using the CRISPR/Cas9 system.
1. Guide RNA Design and Synthesis: a. Design a 20-nucleotide gRNA sequence targeting an early exon of the gene of interest. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) appropriate for the Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9). b. To investigate the effect of this compound on gRNA stability, order synthetic gRNAs with this compound modifications at the 5' and/or 3' termini. A non-modified gRNA should be used as a control.
2. Cell Culture and Transfection: a. Culture a mammalian cell line (e.g., HEK293T) in appropriate media to ~70-80% confluency. b. Prepare the transfection complexes. For a 24-well plate, mix:
- 500 ng of Cas9 expression plasmid
- 250 ng of synthetic gRNA (either unmodified or this compound-modified)
- A lipid-based transfection reagent according to the manufacturer's instructions. c. Add the transfection complexes to the cells and incubate for 48-72 hours.
3. Genomic DNA Extraction and Analysis: a. Harvest the cells and extract genomic DNA using a commercial kit. b. Amplify the target region by PCR using primers flanking the gRNA target site. c. Analyze the PCR products for insertions and deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing followed by analysis with a tool like TIDE (Tracking of Indels by Decomposition).[7][8]
Protocol 2: Investigating this compound-Modified ssODNs in Homology-Directed Repair
This protocol is designed to assess the impact of a this compound modification within an ssODN donor template on the efficiency of HDR.
1. Design of CRISPR Components and ssODN Donor: a. Design a gRNA to create a double-strand break at the desired locus for modification. b. Design a single-stranded donor oligonucleotide (ssODN) of approximately 100-200 nucleotides. The ssODN should contain the desired genetic modification (e.g., a point mutation, small insertion) flanked by homology arms of 40-90 nucleotides on each side of the cut site. c. To test the effect of a this compound, order an identical ssODN with a this compound modification at a specific position within one of the homology arms. An unmodified ssODN will serve as the control.
2. Ribonucleoprotein (RNP) Complex Formation and Electroporation: a. Assemble the RNP complex by incubating purified Cas9 protein with the synthetic gRNA. b. Resuspend the cells to be edited in an appropriate electroporation buffer. c. Add the pre-formed RNP complex and the ssODN donor (either unmodified or this compound-modified) to the cell suspension. d. Electroporate the cells using a pre-optimized program. e. Plate the cells and culture for 48-72 hours.
3. Analysis of HDR Efficiency: a. Extract genomic DNA from the edited cell population. b. Amplify the target locus using PCR. c. Analyze the rate of HDR through one of the following methods:
- Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired modification introduces or removes a restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragment sizes by gel electrophoresis.
- Next-Generation Sequencing (NGS): For a more quantitative and detailed analysis, perform deep sequencing of the PCR amplicons to determine the percentage of reads that contain the precise edit from the HDR template versus indels from NHEJ.
Mandatory Visualizations
References
- 1. This compound Abasic Oligonucleotides [biosyn.com]
- 2. idtdna.com [idtdna.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-guided chemical modification of guide RNA enables potent non-viral in vivo genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modifications of CRISPR RNAs to Improve Gene Editing Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging dSpacer for High-Fidelity, Site-Specific DNA Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific DNA cleavage is a cornerstone of molecular biology, enabling a wide range of applications from basic research to the development of advanced therapeutics. While CRISPR/Cas systems have become a dominant tool for genome editing, alternative methods offering high precision and control are of significant interest. This document details a methodology for achieving programmable, site-specific DNA cleavage by utilizing oligonucleotides containing a dSpacer modification.
A this compound, also known as an abasic furan, is a stable synthetic mimic of a naturally occurring apurinic/apyrimidinic (AP) site in a DNA strand.[1][2][3] It is a 1',2'-Dideoxyribose modification that replaces a standard nucleotide base, effectively creating a "gap" in the base-pairing sequence without disrupting the phosphodiester backbone.[4][5][6] In nature, AP sites are common DNA lesions recognized and processed by the Base Excision Repair (BER) pathway.[1][2][7] This methodology harnesses this natural repair mechanism by using a this compound-modified oligonucleotide to guide an AP endonuclease to a specific genomic locus, resulting in a targeted DNA break.
This approach offers a simple, enzyme-guided method for DNA cleavage that is distinct from nuclease-based systems like CRISPR, providing a valuable tool for applications where precise, single-strand breaks or controlled initiation of DNA repair is desired.
Principle of this compound-Mediated DNA Cleavage
The core of this technique lies in the specific recognition of the this compound-induced abasic site by an AP endonuclease. The workflow is a two-step process involving hybridization and enzymatic cleavage.
-
Site-Specific Hybridization: A custom-synthesized single-stranded DNA oligonucleotide containing a this compound modification (this compound Oligo or dSO) is introduced. This dSO is designed to be complementary to the target DNA sequence, ensuring it binds specifically to the desired locus.
-
Enzymatic Cleavage: Once the dSO is hybridized to the target DNA, it forms a DNA duplex containing a single abasic site. An AP endonuclease (e.g., Endonuclease IV, APE1) is then introduced. This enzyme specifically recognizes the abasic site created by the this compound and cleaves the phosphodiester backbone at that precise location, generating a site-specific single-strand break (nick). By using two dSOs on opposite strands in close proximity, a double-strand break can be engineered.
Visualized Mechanisms and Workflows
Diagram 1: Mechanism of this compound-Mediated DNA Cleavage
Caption: dSO binds to target DNA, creating an abasic site recognized and cleaved by AP Endonuclease.
Diagram 2: Experimental Workflow
Caption: Standard workflow for an in vitro this compound-mediated DNA cleavage experiment.
Diagram 3: Logical Components of the this compound System
Caption: Key components and their functional relationships in the this compound cleavage system.
Quantitative Data Summary
The following tables present representative data from in vitro cleavage experiments using a this compound Oligo (dSO) targeting a 5 kb plasmid.
Table 1: Titration of AP Endonuclease for Optimal Cleavage
This experiment determines the optimal concentration of Endonuclease IV for cleaving 1 µg of target plasmid pre-hybridized with 10-fold molar excess of dSO. Reactions were incubated for 1 hour at 37°C.
| Endonuclease IV (Units) | Supercoiled DNA (%) | Nicked (Cleaved) DNA (%) | Linearized DNA (%) |
| 0 | 98% | 2% | 0% |
| 1 | 75% | 25% | 0% |
| 2 | 52% | 48% | 0% |
| 5 | 15% | 84% | 1% |
| 10 | 4% | 95% | 1% |
| 20 | 3% | 96% | 1% |
Table 2: Specificity of dSO-Mediated Cleavage
This experiment compares the cleavage efficiency of a perfectly matched dSO with dSOs containing mismatches at various positions relative to the this compound. Reactions used 1 µg of target plasmid, 10-fold molar excess of dSO, and 10 units of Endonuclease IV.
| This compound Oligo (dSO) Type | Description | Nicked (Cleaved) DNA (%) |
| Perfect Match | Fully complementary to the target | 95% |
| Mismatch (-5 from this compound) | Single base mismatch 5 bases upstream | 22% |
| Mismatch (+5 from this compound) | Single base mismatch 5 bases downstream | 18% |
| 3-Base Mismatch | Three mismatches outside the seed region | 5% |
| No dSO Control | Reaction without any dSO | <2% |
Experimental Protocols
Protocol 1: Design and Synthesis of this compound Oligonucleotides (dSOs)
-
Target Site Selection: Identify a unique 20-40 nucleotide sequence in the target DNA. Use bioinformatics tools (e.g., BLAST) to ensure the sequence has minimal homology elsewhere in the genome/plasmid to avoid off-target binding.
-
dSO Design: Design a single-stranded DNA oligonucleotide that is the reverse complement of the selected target sequence.
-
This compound Placement: Determine the precise nucleotide to be replaced by the this compound. This will be the site of cleavage. The this compound can be placed at nearly any internal position. For optimal stability of the hybrid, avoid placing it within the first or last 3-4 bases of the oligo.
-
Synthesis and Purification: Order the custom dSO from a reputable supplier (e.g., Integrated DNA Technologies, Gene Link).[1][4] Specify the internal placement of the this compound modification (often denoted as /idSp/). HPLC purification is strongly recommended to ensure the purity of the full-length, modified oligonucleotide.[2]
-
Resuspension and Storage: Resuspend the lyophilized dSO in a buffered solution (e.g., TE buffer, pH 8.0) to a stock concentration of 100 µM. Store at -20°C.
Protocol 2: In Vitro Site-Specific DNA Cleavage Assay
This protocol describes a standard reaction to cleave a plasmid at a single, targeted site.
Materials:
-
Target Plasmid DNA (e.g., 100 ng/µL)
-
Custom dSO (10 µM stock)
-
AP Endonuclease (e.g., Endonuclease IV, 10 U/µL)
-
10x Reaction Buffer (specific to the endonuclease)
-
Nuclease-free water
-
DNA Loading Dye
-
Agarose Gel (1%) with DNA stain (e.g., SYBR Safe)
Procedure:
-
Hybridization Reaction Setup: In a 0.2 mL PCR tube, assemble the following on ice:
-
Target Plasmid: 1 µg (e.g., 10 µL of 100 ng/µL)
-
dSO (10 µM): 1 µL (provides ~10-fold molar excess for a 5 kb plasmid)
-
10x Reaction Buffer: 2 µL
-
Nuclease-free water: to a volume of 18 µL
-
-
Annealing Step: Place the tube in a thermocycler and run the following program to anneal the dSO to the plasmid:
-
95°C for 5 minutes
-
Cool down to 25°C at a rate of 0.1°C/second.
-
-
Enzymatic Cleavage:
-
Add 2 µL of AP Endonuclease (e.g., 10 Units) to the reaction mixture.
-
Gently mix by pipetting. The final volume is 20 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by using a DNA clean-up kit.
-
Analysis:
-
Add 4 µL of 6x DNA loading dye to the entire reaction.
-
Load the sample onto a 1% agarose gel.
-
Run the gel at 100V for 60 minutes.
-
Visualize the DNA bands under a UV or blue-light transilluminator. Expected results: A successful reaction will show a decrease in the band corresponding to supercoiled plasmid and an increase in the band corresponding to nicked-circular plasmid. A no-enzyme control should show only the supercoiled band.
-
References
- 1. Abasic Site (this compound tetrahydrofuran-THF) Oligo Modifications from Gene Link [genelink.com]
- 2. This compound Abasic Oligonucleotides [biosyn.com]
- 3. metabion.com [metabion.com]
- 4. idtdna.com [idtdna.com]
- 5. idtdna.com [idtdna.com]
- 6. idtdna.com [idtdna.com]
- 7. Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
dSPACER Oligo Design for DNA Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate interactions between proteins and DNA is fundamental to deciphering the mechanisms of gene regulation, DNA replication, and repair. The specificity of these interactions is often dictated by the nucleotide sequence and the structural conformation of the DNA. A powerful tool for investigating the nuances of protein-DNA recognition is the use of oligonucleotides containing synthetic modifications. Among these, the dSPACER, a stable abasic site mimic, offers a unique approach to probe the reliance of a DNA-binding protein on the integrity of the phosphodiester backbone and the presence of specific bases. This document provides detailed application notes and protocols for the design and use of this compound-containing oligonucleotides in DNA binding studies, with a focus on the Electrophoretic Mobility Shift Assay (EMSA).[1][2]
A this compound is a synthetic analog of an abasic site, where a sugar-phosphate residue remains in the DNA backbone, but the nucleobase has been removed.[2] Unlike naturally occurring abasic sites, which can be chemically labile, the this compound modification provides a stable probe for biochemical and biophysical assays.[2] By systematically substituting nucleotides within a known protein binding site with a this compound, researchers can pinpoint the specific nucleobases that are critical for protein recognition and binding. This information is invaluable for validating protein binding sites, characterizing binding affinity, and for the rational design of therapeutic agents that modulate protein-DNA interactions.
This compound Oligo Design Principles
The design of this compound oligonucleotides for DNA binding studies requires careful consideration of the target protein and its known or predicted binding motif. The primary goal is to create a set of probes that will systematically dissect the contribution of each nucleotide to the binding interaction.
Key Design Considerations:
-
Binding Site Identification: A prerequisite for this compound oligo design is the identification of the protein's DNA binding sequence. This can be determined through techniques such as DNase I footprinting, SELEX (Systematic Evolution of Ligands by EXponential enrichment), or chromatin immunoprecipitation sequencing (ChIP-seq).
-
Systematic Substitution: To map the critical contact points, a series of oligonucleotides should be synthesized, each with a single this compound replacing one nucleotide within the binding motif. It is also advisable to include probes with dSPACERs flanking the core binding site to investigate the role of surrounding sequences.
-
Probe Length: The oligonucleotide probes should be of sufficient length to encompass the entire protein binding site and several flanking nucleotides on each side. A typical length is between 20 and 40 base pairs. This ensures that the binding is specific and that the protein has adequate context for recognition.
-
Labeling Strategy: For detection in assays like EMSA, the oligonucleotide probes must be labeled. Common labeling methods include radioactive labeling with 32P or non-radioactive labeling with biotin or fluorescent dyes.[3] The label is typically attached to the 5' or 3' end of the oligonucleotide. It is crucial to ensure that the label does not sterically hinder the protein-DNA interaction.
-
Control Oligonucleotides: Several control oligonucleotides are essential for interpreting the results of DNA binding studies with this compound probes:
-
Wild-Type (WT) Probe: An oligonucleotide with the unmodified, high-affinity binding sequence. This serves as a positive control for protein binding.
-
Mutant (MUT) Probe: An oligonucleotide with a point mutation known to disrupt protein binding. This serves as a negative control.
-
Non-specific (NS) Probe: An oligonucleotide with a random sequence unrelated to the protein's binding motif. This is used to assess the specificity of the binding interaction.
-
Application: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is a widely used technique to study protein-DNA interactions in vitro.[3] The principle of EMSA is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shift" in the position of the labeled DNA.[3]
Experimental Workflow for this compound EMSA
The following diagram illustrates the general workflow for conducting an EMSA experiment with this compound-containing oligonucleotides.
Caption: General workflow for EMSA using this compound oligos.
Detailed Protocols
Protocol 1: Annealing of Oligonucleotides to Form Double-Stranded Probes
This protocol describes the formation of double-stranded DNA probes from complementary single-stranded oligonucleotides.
Materials:
-
Single-stranded sense and antisense oligonucleotides (labeled and unlabeled)
-
Annealing Buffer (10X): 100 mM Tris-HCl (pH 7.5), 1 M NaCl, 10 mM EDTA
-
Nuclease-free water
-
Heating block or thermocycler
Procedure:
-
In a sterile microcentrifuge tube, combine 2 µL of the sense oligonucleotide (10 µM) and 2 µL of the antisense oligonucleotide (10 µM).
-
Add 1 µL of 10X Annealing Buffer and 5 µL of nuclease-free water to bring the total volume to 10 µL.
-
Heat the mixture to 95°C for 5 minutes.[4]
-
Allow the mixture to cool slowly to room temperature over a period of 45-60 minutes. This can be achieved by turning off the heating block and leaving the tube in the block to cool or by using a thermocycler with a ramp-down program.[4][5]
-
The annealed, double-stranded probes can be stored at -20°C until use.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
This protocol provides a general procedure for performing an EMSA to assess the binding of a protein to a this compound-containing DNA probe. Optimization of binding conditions may be required for different protein-DNA systems.
Materials:
-
Labeled double-stranded DNA probe (WT, this compound, MUT)
-
Unlabeled competitor oligonucleotides (WT and MUT)
-
Purified protein or nuclear extract
-
Binding Buffer (5X): 100 mM HEPES (pH 7.9), 250 mM KCl, 5 mM DTT, 50% glycerol, 0.5% NP-40
-
Poly(dI-dC) (a non-specific competitor DNA)
-
Nuclease-free water
-
Native Polyacrylamide Gel (5-6%) in 0.5X TBE buffer
-
Loading Dye (6X): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol
-
0.5X TBE Buffer
-
Gel electrophoresis apparatus and power supply
-
Detection system (e.g., phosphorimager for radioactive probes, chemiluminescence imager for biotinylated probes, or fluorescence imager for fluorescent probes)
Procedure:
-
Prepare the Binding Reactions: In separate microcentrifuge tubes, set up the following reactions on ice. The final volume for each reaction is typically 20 µL.
| Component | Volume (µL) for a single reaction | Final Concentration |
| 5X Binding Buffer | 4 | 1X |
| Poly(dI-dC) (1 µg/µL) | 1 | 50 ng/µL |
| Purified Protein/Nuclear Extract | Variable (titrate for optimal binding) | Variable |
| Unlabeled Competitor Oligo (optional) | Variable (e.g., 10x, 50x, 100x molar excess) | Variable |
| Nuclease-free Water | To a final volume of 19 µL | - |
| Labeled Probe (e.g., 10 nM) | 1 | 0.5 nM |
-
Incubation:
-
Add the binding buffer, poly(dI-dC), protein/extract, and any unlabeled competitor to the tubes.
-
Incubate at room temperature for 10-15 minutes to allow the protein to bind to the non-specific competitor DNA.[4]
-
Add the labeled probe to each reaction and mix gently.
-
Incubate at room temperature for an additional 20-30 minutes.[6]
-
-
Electrophoresis:
-
While the binding reactions are incubating, pre-run the native polyacrylamide gel at 100-150V for 30-60 minutes in 0.5X TBE buffer.[6]
-
Add 4 µL of 6X loading dye to each binding reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage (e.g., 150V) for 1.5-3 hours, or until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel. The electrophoresis should be performed at 4°C to minimize heat generation and maintain the stability of the protein-DNA complexes.
-
-
Detection:
-
After electrophoresis, transfer the gel to a sheet of filter paper.
-
Dry the gel under vacuum.
-
Detect the labeled probe using the appropriate method (autoradiography, chemiluminescence, or fluorescence imaging).
-
Data Presentation and Interpretation
The results of a this compound EMSA experiment can provide valuable quantitative and qualitative information about a protein-DNA interaction.
Quantitative Analysis
To quantify the binding affinity of a protein for different DNA probes, a titration experiment is performed where a constant amount of labeled probe is incubated with increasing concentrations of the protein. The fraction of the bound probe is then plotted against the protein concentration, and the dissociation constant (Kd) can be calculated by fitting the data to a binding isotherm.
The following table presents hypothetical quantitative data from such an experiment, illustrating how the position of a this compound can affect the binding affinity of a transcription factor.
| Probe | Sequence (Binding Site Underlined) | This compound Position | Relative Binding Affinity (%) | Apparent Kd (nM) |
| Wild-Type (WT) | 5'-GATCGAGGCGT ACAGC-3' | - | 100 | 5 |
| This compound-1 | 5'-GATCGXGGCGT ACAGC-3' | 1 | 85 | 6 |
| This compound-2 | 5'-GATCGAXGCGT ACAGC-3' | 2 | 15 | 33 |
| This compound-3 | 5'-GATCGAGXCGT ACAGC-3' | 3 | 5 | 100 |
| This compound-4 | 5'-GATCGAGGCXT ACAGC-3' | 4 | 95 | 5.3 |
| This compound-5 | 5'-GATCGAGGCGX ACAGC-3' | 5 | 10 | 50 |
| This compound-6 | 5'-GATCGAGGCGTX ACAGC-3' | 6 | 70 | 7.1 |
| Mutant (MUT) | 5'-GATCGAT GCGT ACAGC-3' | - | <1 | >500 |
(Note: 'X' represents the this compound. The data in this table are for illustrative purposes only.)
Logical Diagram of this compound Probing
The following diagram illustrates the logic behind using this compound oligos to map critical protein-DNA contacts.
Caption: Logic of using dSPACERs to probe protein-DNA contacts.
Troubleshooting
| Problem | Possible Cause | Solution |
| No shifted band with WT probe | Inactive protein | Use a fresh protein preparation or check for activity using another method. |
| Suboptimal binding conditions | Optimize binding buffer components (e.g., salt concentration, pH), incubation time, and temperature. | |
| Smeared bands | Protein degradation | Add protease inhibitors to the protein preparation and binding reactions. Keep samples on ice. |
| Complex dissociation during electrophoresis | Run the gel at a lower voltage and/or at 4°C. | |
| High background in all lanes | Insufficient non-specific competitor | Increase the concentration of poly(dI-dC) in the binding reaction. |
| Shifted band in the no-protein control lane | Contamination of probe or buffer | Use fresh, nuclease-free reagents. |
Conclusion
The use of this compound-containing oligonucleotides is a powerful and precise method for elucidating the specific nucleotide requirements for protein-DNA interactions. By systematically replacing each base within a binding site with an abasic site mimic, researchers can gain high-resolution insights into the molecular basis of protein-DNA recognition. The protocols and guidelines presented here provide a framework for designing and executing these experiments, enabling the detailed characterization of DNA binding proteins and facilitating the development of novel therapeutic strategies that target these critical interactions.
References
- 1. Abasic site binding by the human apurinic endonuclease, Ape, and determination of the DNA contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Abasic Oligonucleotides [biosyn.com]
- 3. licorbio.com [licorbio.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of dSPACER-Containing DNA Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
dSPACERs are synthetic, stable analogs of apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][2] These non-nucleosidic inserts are crucial tools for investigating the structural and functional consequences of abasic sites in DNA and for studying the cellular machinery that recognizes and repairs such lesions. The stability of dSPACERs makes them ideal for a variety of in vitro and in vivo experimental settings.[1][2]
These application notes provide a comprehensive overview of the key methodologies used to analyze DNA structures containing dSPACERs. The protocols detailed below cover a range of techniques from biophysical characterization to the analysis of enzymatic processing, providing a robust toolkit for researchers in DNA repair, molecular biology, and drug development.
Table of Contents
-
Biophysical Characterization
-
Thermal Melting Analysis (Tm)
-
Circular Dichroism (CD) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
-
Protein-DNA Interaction Analysis
-
Electrophoretic Mobility Shift Assay (EMSA)
-
DNase I Footprinting Assay
-
-
Enzymatic Processing and Functional Analysis
-
Translesion Synthesis (TLS) Assay
-
Single-Molecule Förster Resonance Energy Transfer (smFRET)
-
Biophysical Characterization
Thermal Melting Analysis (Tm)
Thermal melting analysis is a fundamental technique to assess the thermodynamic stability of DNA duplexes. The presence of a dSPACER is expected to destabilize the DNA duplex, resulting in a lower melting temperature (Tm) compared to an unmodified duplex.
Quantitative Data Summary: Thermal Melting Temperatures (Tm)
| DNA Duplex | Sequence Context | Tm (°C) with this compound | Tm (°C) Unmodified Control | ΔTm (°C) | Reference |
| 40-mer | Mismatched bases | ~52.4 | 58.4 | -6.0 | [3] |
| Calf Thymus DNA | 9.5 mM NaCl | ~75.0 | ~66.8 (0 mM NaCl) | +8.2 (salt effect) | [3] |
| 20-bp duplex | 40% GC content | Varies with concentration | Varies with concentration | Concentration-dependent | [4] |
| 30-bp duplex | 43% GC content | Varies with pH | Varies with pH | pH-dependent | [4] |
Experimental Protocol: UV-Visible Absorption Spectroscopy for Tm Determination
-
Sample Preparation:
-
Synthesize and purify the this compound-containing oligonucleotide and its unmodified counterpart.
-
Anneal the oligonucleotides with their complementary strands to form duplex DNA. A typical annealing buffer is 10 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5.[4]
-
Prepare samples at a known concentration (e.g., 1-5 µM) in the desired buffer.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
-
Data Acquisition:
-
Data Analysis:
Workflow for Thermal Melting (Tm) Analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of DNA. The conformation of a DNA duplex (e.g., B-form, A-form, or Z-form) can be identified by its characteristic CD spectrum. The introduction of a this compound can induce local conformational changes that may be detectable by CD.[6]
Experimental Protocol: CD Spectroscopy of this compound-DNA
-
Sample Preparation:
-
Prepare duplex DNA samples (both this compound-containing and unmodified control) at a concentration of approximately 1-5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2).[7]
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
Calibrate the instrument using a standard such as d-10-camphorsulfonic acid.
-
-
Data Acquisition:
-
Record CD spectra in the far-UV range (typically 200-320 nm) at a controlled temperature (e.g., 20°C).[7]
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
-
Data Analysis:
-
Compare the CD spectrum of the this compound-containing DNA to the unmodified control.
-
Changes in the position and intensity of the characteristic positive peak around 275 nm and the negative peak around 245 nm can indicate alterations in the B-form DNA conformation.[8]
-
Workflow for Circular Dichroism Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about DNA in solution. It can be used to determine the three-dimensional structure of a this compound-containing DNA duplex and to understand how the abasic site affects the local and global conformation.
Experimental Protocol: 2D NMR of this compound-DNA
-
Sample Preparation:
-
Synthesize and purify 13C, 15N-labeled this compound-containing oligonucleotides for heteronuclear NMR experiments.
-
Prepare a concentrated DNA sample (0.5-1.0 mM) in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8 in 90% H2O/10% D2O).
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR experiments, including:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances.
-
TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each deoxyribose spin system.
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): To assign imino protons involved in base pairing.
-
1H-13C HSQC: To assign carbon-attached protons.
-
-
-
Data Analysis:
-
Assign the chemical shifts of the protons, carbons, and nitrogens in the DNA duplex.
-
Use the NOE-derived distance restraints and torsion angle restraints from scalar coupling constants to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
-
Quantitative Data Summary: NMR Chemical Shift Perturbations
| Nucleotide Position | This compound-Containing Duplex (ppm) | Unmodified Duplex (ppm) | Chemical Shift Difference (ppm) |
| Imino Protons (adjacent to this compound) | Varies | Varies | Significant perturbations expected |
| Sugar Protons (at this compound and flanking) | Varies | Varies | Significant perturbations expected |
| Aromatic Protons (flanking this compound) | Varies | Varies | Moderate perturbations expected |
Note: Specific chemical shift values are highly dependent on the DNA sequence and experimental conditions. The table illustrates the expected trends.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound-containing oligonucleotide and to characterize its fragmentation pattern, which can provide sequence information.
Experimental Protocol: ESI-MS of this compound-Oligonucleotide
-
Sample Preparation:
-
Purify the this compound-containing oligonucleotide using HPLC.
-
Dissolve the oligonucleotide in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of a volatile salt (e.g., ammonium acetate).
-
-
Instrumentation:
-
Use an ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
-
Data Acquisition:
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in negative ion mode. The oligonucleotide will appear as a series of multiply charged ions.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weight of the oligonucleotide.
-
Compare the measured molecular weight to the theoretical molecular weight to confirm the successful incorporation of the this compound.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain sequence information. The fragmentation pattern of a this compound-containing oligonucleotide will show a characteristic mass difference corresponding to the this compound unit.[1]
-
Protein-DNA Interaction Analysis
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study the binding of proteins to DNA. This technique is particularly useful for analyzing the interaction of DNA repair enzymes, such as AP endonucleases (e.g., APE1), with this compound-containing DNA.[2][9]
Quantitative Data Summary: Dissociation Constants (Kd) from EMSA
| Protein | DNA Substrate | Kd (nM) | Reference |
| APE1 | AP site-containing dsDNA | ~9.9 | [10] |
| APE1 | dsDNA-SSB | Higher than AP site | [9] |
| ExoIII | Overhang DNA | 9.36 ± 1.39 | [10] |
Experimental Protocol: EMSA for APE1 Binding to this compound-DNA
-
Probe Preparation:
-
Synthesize and purify a short (e.g., 20-40 bp) this compound-containing DNA duplex.
-
Label the 5' end of one strand with 32P using T4 polynucleotide kinase or with a fluorescent dye (e.g., FAM).[9]
-
-
Binding Reaction:
-
Incubate the labeled DNA probe (e.g., 10 nM) with varying concentrations of purified APE1 protein in a binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 5% glycerol).[9]
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Incubate on ice or at room temperature for a specified time (e.g., 30 minutes).
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel (e.g., 6-8%).
-
Run the gel at a low temperature (e.g., 4°C) to maintain the stability of the protein-DNA complexes.[9]
-
-
Detection and Analysis:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescently labeled probes, image the gel using a suitable fluorescence scanner.[9]
-
The formation of a protein-DNA complex is indicated by a band with slower mobility (a "shift") compared to the free DNA probe.
-
Quantify the intensity of the free and bound DNA bands to calculate the fraction of bound DNA at each protein concentration and determine the dissociation constant (Kd).
-
Workflow for Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting Assay
DNase I footprinting is used to identify the specific DNA sequence that a protein binds to. The principle is that a bound protein protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.
Experimental Protocol: DNase I Footprinting of a Protein on this compound-DNA
-
Probe Preparation:
-
Prepare a DNA fragment (100-200 bp) containing the this compound and the putative protein binding site.
-
Label one strand at a single end with 32P.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with the protein of interest under conditions that favor binding.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the binding reaction to achieve, on average, one cleavage event per DNA molecule.
-
Stop the reaction after a short incubation time (e.g., 1-2 minutes) by adding a stop solution containing EDTA.
-
-
Analysis:
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
The region where the protein was bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint").
-
Enzymatic Processing and Functional Analysis
Translesion Synthesis (TLS) Assay
This assay is used to investigate the ability of DNA polymerases to replicate past a this compound, mimicking the process of translesion synthesis (TLS) over an abasic site.
Quantitative Data Summary: Nucleotide Incorporation Opposite this compound
| DNA Polymerase | Nucleotide Incorporated | Relative Efficiency | Reference |
| Human Pol η | dAMP and dGMP | Preferential | [11][12] |
| Human Pol η | dCMP | Less frequent | [11][12] |
| Yeast Pol η | dGMP or dAMP | Preferential | [12] |
Experimental Protocol: In Vitro TLS Assay
-
Substrate Preparation:
-
Synthesize a template oligonucleotide containing a this compound at a specific position.
-
Synthesize a shorter, 5'-end-labeled (32P or fluorescent dye) primer that anneals to the template upstream of the this compound.
-
-
Polymerase Reaction:
-
Set up a reaction mixture containing the primer-template DNA, a specific DNA polymerase (e.g., Pol η), dNTPs, and the appropriate reaction buffer.
-
Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme.
-
Take aliquots at different time points.
-
-
Analysis:
-
Stop the reaction in each aliquot by adding a loading buffer containing a denaturant (e.g., formamide or urea) and a tracking dye.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.
-
The size of the products will indicate whether the polymerase was able to incorporate a nucleotide opposite the this compound and extend the primer.
-
Signaling Pathways for Abasic Site Processing.
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a technique that can measure distances on the nanometer scale, making it ideal for studying the conformational dynamics of DNA and protein-DNA complexes. By labeling the DNA with a donor and an acceptor fluorophore, changes in the distance between them upon protein binding or enzymatic activity can be monitored in real-time.
Quantitative Data Summary: smFRET Efficiency
| System | Condition | FRET Efficiency (E) | Reference |
| Dynamic DNA Sensor | No Target | ~0.5 (static) | [13] |
| Dynamic DNA Sensor | With Target | ~0.3 and ~0.7 (dynamic) | [13] |
| Standardized dsDNA | Varies with dye separation | < ±0.05 s.d. | [4][14] |
Experimental Protocol: smFRET of this compound-DNA Dynamics
-
Probe Preparation:
-
Synthesize a DNA oligonucleotide containing a this compound and label it with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore at specific positions. The distance between the dyes should be chosen to be sensitive to the expected conformational change.
-
Immobilize the labeled DNA on a glass surface for total internal reflection fluorescence (TIRF) microscopy.
-
-
Instrumentation:
-
Use a TIRF microscope equipped with lasers for exciting the donor fluorophore and sensitive detectors (e.g., EM-CCD camera) to detect the emission from both the donor and acceptor.
-
-
Data Acquisition:
-
Record movies of single molecules, capturing the fluorescence intensity of the donor and acceptor channels over time.
-
-
Data Analysis:
-
For each single molecule, calculate the FRET efficiency (E) as a function of time: E = IA / (ID + IA), where IA and ID are the intensities of the acceptor and donor, respectively.[13]
-
Analyze the FRET trajectories to identify different conformational states and the kinetics of transitions between them.
-
Workflow for Single-Molecule FRET (smFRET) Analysis.
References
- 1. doc.rero.ch [doc.rero.ch]
- 2. APE1 distinguishes DNA substrates in exonucleolytic cleavage by induced space-filling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Precision and accuracy of single-molecule FRET measurements—a multi-laboratory benchmark study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Temperature on the Intrinsic Flexibility of DNA and Its Interaction with Architectural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APE1 senses DNA single-strand breaks for repair and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of accurate translesion synthesis by human DNA polymerase eta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of accurate translesion synthesis by human DNA polymerase η | The EMBO Journal [link.springer.com]
- 13. Single-Molecule FRET-Based Dynamic DNA Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
Application of Inverted dSPACER in siRNA Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) are powerful tools for post-transcriptional gene silencing, offering significant therapeutic potential. However, their clinical application is often hindered by their inherent instability in biological fluids, susceptibility to nuclease degradation, and potential for off-target effects. Chemical modifications are crucial for enhancing the stability and specificity of siRNAs. One such modification is the incorporation of an inverted dSPACER, also known as an inverted deoxy abasic (iB) site, at the termini of the siRNA duplex.
This document provides detailed application notes and protocols for the use of inverted this compound in siRNA stabilization, aimed at researchers, scientists, and drug development professionals.
Principle of Inverted this compound Modification
An inverted this compound is a synthetic abasic nucleotide analog where the 3'-hydroxyl group is replaced by a 5'-hydroxyl group, and vice versa. This inversion of polarity effectively blocks the ends of the oligonucleotide chain.[1] When incorporated at the termini of an siRNA duplex, it serves two primary functions:
-
Nuclease Resistance: The inverted linkage is not recognized by exonucleases, which typically degrade nucleic acids from the 3' or 5' ends. This modification significantly enhances the stability of the siRNA in serum and cellular environments.[2]
-
Prevention of Passenger Strand Loading: By modifying the 5'-end of the passenger (sense) strand with an inverted this compound, its loading into the RNA-Induced Silencing Complex (RISC) is effectively blocked.[2][3] This is crucial because the 5'-phosphate of the guide (antisense) strand is a key recognition element for the Argonaute-2 (Ago2) protein within RISC.[4] Blocking the passenger strand ensures that the guide strand is preferentially selected, leading to more potent and specific on-target gene silencing while minimizing off-target effects mediated by the passenger strand.[3][5]
Data Presentation: Efficacy and Stability of Modified siRNAs
The following tables summarize quantitative data on the efficacy and stability of siRNAs with various modifications, including those relevant to terminal blocking strategies. Direct comparative studies focusing solely on inverted this compound against a wide range of other modifications are limited; therefore, the data presented is a compilation from multiple studies to provide a comparative context.
Table 1: In Vitro Gene Silencing Efficacy of Modified siRNAs
| siRNA Target & Modification | Cell Line | IC50 (nM) | Reference |
| ApoB (unmodified) | Hepa1-6 | ~1.2 | [2] |
| ApoB (2'F modified) | Hepa1-6 | ~1.2 | [2] |
| Luciferase (unmodified) | HeLa | ~0.05 | [6] |
| Luciferase (abasic substitution) | GM04281 | 5.5 - >100 | [6] |
| PTEN (unmodified) | HeLa | ~2.5 | [7] |
| PTEN (terminal iB on all 4 ends) | HeLa | Dramatically reduced activity | [7] |
| Renilla Luc (unmodified) | HeLa S3 | ~0.05 | [8] |
| Renilla Luc (2'-deoxy-2'-C-methylpyrimidine) | HeLa | 0.04 - 0.07 | [8] |
Note: IC50 values can vary significantly based on the target gene, cell line, and experimental conditions.
Table 2: Serum Stability of Modified siRNAs
| siRNA Modification | Serum Concentration | Half-life (t½) | Reference |
| Unmodified Guide Strand | 3% Human Serum | < 3 min (56%), 15 min (43%) | [4] |
| Unmodified Passenger Strand | 3% Human Serum | > 3 hours (persists at ~50%) | [4] |
| 2'-O-Me (positions 1 & 2 of guide strand) | 3% Human Serum | < 3 min (52%), then persistent | [4] |
| Unmodified Duplex | 10% Fetal Bovine Serum | Rapid degradation | [7] |
| Fully 2'-O-Me Modified Duplex | 10% Fetal Bovine Serum | Highly resistant | [7] |
| Terminal iB Modification | Calf Serum | No significant increase in stability | [7] |
Note: Terminal modifications like inverted this compound primarily protect against exonucleases. Overall serum stability is often limited by endonuclease activity, which requires internal modifications for significant improvement.[7]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of siRNA with Inverted this compound Modification
This protocol outlines the general steps for synthesizing an siRNA oligonucleotide with a 3'-inverted this compound modification using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard DNA and RNA phosphoramidites (A, C, G, U/T) with appropriate protecting groups
-
Inverted this compound phosphoramidite (also known as reverse this compound phosphoramidite)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride and N-Methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-silyl protecting group removal (for RNA synthesis)
-
HPLC purification system
Procedure:
-
Synthesizer Setup: Program the desired siRNA sequence into the synthesizer.
-
Standard Synthesis Cycles: The synthesis proceeds in the 3' to 5' direction. For each nucleotide addition, the synthesizer performs the following four steps: a. Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. b. Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
Incorporation of Inverted this compound: To add a 3'-terminal inverted this compound, the synthesis is initiated with a CPG support functionalized with the inverted this compound. For a 5'-terminal modification, the inverted this compound phosphoramidite is added as the final monomer in the synthesis sequence.
-
Cleavage and Deprotection: a. After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using the AMA solution. This step also removes the protecting groups from the phosphate backbone and the nucleobases. b. For RNA strands, the 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treatment with TEA·3HF.
-
Purification: The synthesized oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) to isolate the full-length product from shorter, failed sequences.
-
Duplex Annealing: The purified sense and antisense strands are quantified by UV spectrophotometry. Equimolar amounts of each strand are mixed in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to form the final siRNA duplex.
Protocol 2: In Vitro Nuclease Stability Assay
This protocol assesses the stability of inverted this compound-modified siRNA in the presence of serum.
Materials:
-
Modified and unmodified siRNA duplexes
-
Fetal Bovine Serum (FBS) or human serum
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel loading buffer
-
Nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide)
-
Gel imaging system
Procedure:
-
Incubation: a. In a microcentrifuge tube, incubate 2.5 µM of siRNA with 90% serum at 37°C. b. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point serves as the undigested control.
-
Reaction Quenching and Extraction: a. At each time point, stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol. b. Vortex vigorously and centrifuge at high speed for 5 minutes to separate the phases.
-
Ethanol Precipitation: a. Transfer the aqueous (upper) phase to a new tube. b. Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. c. Incubate at -20°C for at least 30 minutes to precipitate the RNA. d. Centrifuge at high speed for 15 minutes to pellet the RNA. e. Carefully remove the supernatant and wash the pellet with 70% ethanol. f. Air dry the pellet and resuspend in nuclease-free water.
-
Gel Electrophoresis: a. Mix the resuspended RNA with gel loading buffer. b. Run the samples on a denaturing polyacrylamide gel (e.g., 15-20%). c. Stain the gel with a suitable nucleic acid stain.
-
Analysis: a. Visualize the gel using an imaging system. b. Quantify the intensity of the intact siRNA band at each time point relative to the 0-minute control to determine the degradation rate and half-life.
Protocol 3: In Vitro siRNA Transfection and Gene Knockdown Analysis
This protocol describes the transfection of inverted this compound-modified siRNA into cultured cells to assess its gene-silencing efficacy.
Materials:
-
Inverted this compound-modified siRNA and control siRNAs (e.g., unmodified, scrambled sequence)
-
Mammalian cell line expressing the target gene
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Multi-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
Quantitative PCR (qPCR) system and reagents (e.g., SYBR Green or TaqMan probes)
-
Reagents for protein extraction and Western blotting (optional)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection Complex Formation: a. For each well to be transfected, dilute the desired final concentration of siRNA (e.g., 10 nM) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: a. Add the siRNA-transfection reagent complexes dropwise to the cells. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Gene Knockdown: a. RNA Analysis (qPCR): i. After the incubation period, lyse the cells and extract total RNA. ii. Perform reverse transcription to synthesize cDNA. iii. Quantify the target mRNA levels using qPCR, normalizing to a stable housekeeping gene. Compare the mRNA levels in cells treated with the target siRNA to those treated with a negative control siRNA. b. Protein Analysis (Western Blot) (Optional): i. Lyse the cells and quantify total protein concentration. ii. Separate proteins by SDS-PAGE and transfer to a membrane. iii. Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). iv. Visualize and quantify the protein bands to determine the extent of protein knockdown.
Visualizations
RNA Interference (RNAi) Pathway
Experimental Workflow for Inverted this compound siRNA Analysis
Influence of Inverted this compound on RISC Loading
Conclusion
The use of inverted this compound modifications represents a valuable strategy in the design of stabilized and specific siRNAs. By protecting against exonuclease degradation and preventing the loading of the passenger strand into the RISC, this modification can enhance the therapeutic potential of siRNA candidates. The protocols and data provided herein offer a comprehensive guide for researchers to incorporate and evaluate inverted this compound-modified siRNAs in their drug discovery and development workflows. Further optimization of modification patterns, in combination with advanced delivery systems, will continue to propel the field of RNAi therapeutics forward.
References
- 1. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA knockdown by single strand RNA is improved by chemical modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. RNA duplexes with abasic substitutions are potent and allele-selective inhibitors of huntingtin and ataxin-3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural variations and stabilising modifications of synthetic siRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for dSPACER in Base Excision Repair Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing dSPACER-containing oligonucleotides in Base Excision Repair (BER) assays. The this compound, a stable synthetic abasic site mimic, is an invaluable tool for studying the activity of key BER enzymes, particularly Apurinic/Apyrimidinic Endonuclease 1 (APE1), and for screening potential inhibitors of this critical DNA repair pathway.
Introduction to this compound in Base Excision Repair
Base Excision Repair (BER) is a primary cellular defense mechanism against DNA damage caused by oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and removes a damaged base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by APE1, which incises the phosphodiester backbone 5' to the abasic site, a critical step for subsequent repair synthesis and ligation.
The this compound (or tetrahydrofuran, THF) is a stable analog of the natural AP site.[1][2] Its stability allows for its incorporation into synthetic oligonucleotides, which can then be used as substrates to measure the enzymatic activity of APE1 and other BER proteins in vitro.[3] These assays are fundamental for basic research into DNA repair mechanisms and for the development of therapeutic agents that target the BER pathway.
Key Applications
-
Enzyme Activity Assays: Quantifying the endonuclease activity of APE1 from purified protein preparations or cell/tissue extracts.[3][4]
-
Inhibitor Screening: High-throughput screening of small molecules to identify inhibitors of APE1 activity for cancer therapy and other applications.
-
Mechanistic Studies: Investigating the kinetic parameters and reaction mechanisms of BER enzymes.[5][6]
-
Protein Recruitment Studies: Analyzing the recruitment of BER proteins to sites of DNA damage.
Data Presentation: Quantitative Analysis of APE1 Activity on this compound Substrates
The following tables summarize kinetic data for APE1 cleavage of oligonucleotide substrates containing a this compound (abasic site analog). These values are essential for comparing enzyme efficiency under different conditions and for assessing the potency of inhibitors.
Table 1: Pre-Steady-State Kinetic Parameters for APE1 Cleavage of this compound-Containing DNA
| Substrate | k_obs (s⁻¹) | k_ss (s⁻¹) | Fold Decrease in k_obs (vs. dsDNA) | Fold Decrease in k_ss (vs. dsDNA) | Reference |
| Duplex DNA (dsDNA) | 129 ± 11 | 1.7 ± 0.08 | - | - | [6] |
| Primer-Template Junction (PTJ) | 4.3 ± 0.3 | 0.4 ± 0.03 | 30 | 4.3 | [6] |
| Single-Stranded DNA (ssDNA) | 2 ± 0.2 | 0.15 ± 0.018 | 64.5 | 11.3 | [6] |
k_obs: Observed rate of the first turnover (burst phase). k_ss: Steady-state rate of subsequent turnovers.
Table 2: Apparent Binding Affinity of APE1 for Abasic Site-Containing DNA
| Substrate | Apparent Dissociation Constant (K_D,app) (nM) | Reference |
| Deoxy-Abasic Substrate | 3.0 ± 0.2 | [5] |
| Ribo-Abasic Substrate | 2.9 ± 0.2 | [5] |
Signaling Pathways and Experimental Workflows
Base Excision Repair Pathway with this compound
Caption: The Base Excision Repair pathway initiated by a damaged base and the role of this compound as a substrate for APE1.
Experimental Workflow: Gel-Based APE1 Activity Assay
Caption: Workflow for a gel-based assay to measure APE1 activity using a this compound substrate.
Logical Flow: FRET-Based APE1 Activity Assay
Caption: The principle of a FRET-based assay for detecting APE1-mediated cleavage of a this compound probe.
Experimental Protocols
Protocol 1: Gel-Based APE1 Endonuclease Activity Assay
This protocol details the measurement of APE1 activity by monitoring the cleavage of a fluorescently labeled oligonucleotide containing a this compound.
Materials:
-
Purified recombinant human APE1
-
Fluorescently labeled (e.g., 5'-FAM) single-stranded oligonucleotide containing a this compound (substrate)
-
Unlabeled complementary single-stranded oligonucleotide
-
APE1 Reaction Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1 mg/ml BSA)
-
Stop/Loading Dye (95% formamide, 10 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE Buffer
-
Fluorescence gel scanner or phosphorimager
Procedure:
-
Substrate Annealing:
-
Mix the fluorescently labeled this compound-containing oligonucleotide and the complementary oligonucleotide in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the double-stranded substrate.
-
-
Enzymatic Reaction:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL of 10x APE1 Reaction Buffer
-
x µL of annealed substrate (final concentration 10-50 nM)
-
x µL of purified APE1 or cell extract (final concentration 1-10 nM for purified enzyme)
-
Nuclease-free water to a final volume of 20 µL.
-
-
For inhibitor studies, pre-incubate APE1 with the inhibitor for 10-15 minutes on ice before adding the substrate.
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for the desired time (e.g., 1, 5, 10, 20 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (20 µL) of Stop/Loading Dye.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5-10 minutes.
-
Load the samples onto a pre-run denaturing polyacrylamide gel.
-
Run the gel at a constant power until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Imaging and Quantification:
-
Scan the gel using a fluorescence gel scanner or phosphorimager.
-
Quantify the band intensities for the uncleaved substrate and the cleaved product using image analysis software (e.g., ImageJ, ImageQuant).
-
Calculate the percentage of cleaved substrate for each time point or inhibitor concentration.
-
Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-Based APE1 Activity Assay
This protocol describes a real-time, continuous assay for APE1 activity using a FRET-based oligonucleotide probe.
Materials:
-
Purified recombinant human APE1
-
FRET probe: a single-stranded oligonucleotide with a this compound, a fluorophore (e.g., FAM) at the 5' end, and a quencher (e.g., DABCYL) at the 3' end, designed to form a hairpin structure that brings the fluorophore and quencher into close proximity.
-
APE1 Reaction Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1 mg/ml BSA)
-
96- or 384-well black microplate
-
Fluorescence plate reader with appropriate filters for the chosen fluorophore/quencher pair.
Procedure:
-
Reaction Setup:
-
In each well of the microplate, prepare the reaction mixture (final volume of 50-100 µL):
-
APE1 Reaction Buffer (1x final concentration)
-
FRET probe (final concentration 50-100 nM)
-
For inhibitor screening, add the test compounds at desired concentrations.
-
-
Equilibrate the plate to 37°C in the fluorescence plate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding APE1 to each well (final concentration 1-5 nM).
-
Immediately start monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). The excitation and emission wavelengths should be set according to the specifications of the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
References
- 1. Single-molecule studies of repair proteins in base excision repair -BMB Reports | Korea Science [koreascience.kr]
- 2. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Assay to Measure APE1 Enzymatic Activity on Ribose Monophosphate Abasic Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered APE1 activity on abasic ribonucleotides is mediated by changes in the nucleoside sugar pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insight into AP-endonuclease 1 cleavage of abasic sites at stalled replication fork mimics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling dSPACER-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides containing dSPACER modifications, which mimic abasic sites in DNA, are invaluable tools in molecular biology, diagnostics, and therapeutic research.[1][2][3] These modifications are chemically stable analogs of the naturally occurring apurinic/apyrimidinic (AP) sites, allowing for the study of DNA damage and repair, as well as providing flexible linkers within oligonucleotide structures.[1][4][5] Labeling these modified oligonucleotides with fluorophores, biotin, or other moieties is crucial for a wide range of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and affinity purification.
This document provides detailed protocols and application notes for the chemical labeling of this compound-modified oligonucleotides. Since the this compound modification itself is a stable tetrahydrofuran ring and not readily reactive for direct conjugation, labeling is achieved by incorporating a reactive functional group, such as a primary amine or an alkyne, elsewhere in the oligonucleotide.[6] This is typically accomplished during solid-phase synthesis using modified phosphoramidites that introduce these functionalities at the 5' or 3' terminus, or at an internal position.
Labeling Strategies Overview
The two primary post-synthetic labeling strategies for oligonucleotides containing a this compound modification are:
-
Amine-Reactive Labeling: This method involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated label with a primary amine group that has been incorporated into the oligonucleotide.[7][8] This is a robust and widely used method for conjugating a variety of labels, including fluorescent dyes and biotin.[7]
-
Click Chemistry: This approach utilizes the highly efficient and specific copper(I)-catalyzed reaction between an alkyne-modified oligonucleotide and an azide-containing label.[][10][11] Click chemistry offers excellent yields and is performed under mild, aqueous conditions.[][10]
The general workflow for labeling a this compound-modified oligonucleotide involves the initial synthesis of the oligonucleotide with both the this compound and the desired reactive functional group, followed by the post-synthetic labeling reaction and subsequent purification of the final labeled product.
Quantitative Data on Labeling Efficiency
The efficiency of post-synthetic labeling reactions is crucial for obtaining a high yield of the desired product. The following tables summarize typical labeling efficiencies for NHS ester and click chemistry reactions. While this data is for amino- and alkyne-modified oligonucleotides in general, the presence of a this compound modification is not expected to significantly impact these efficiencies due to its chemical stability.
Table 1: NHS Ester Labeling Efficiency
| Label | Oligonucleotide Modification | Molar Excess of Label | Reaction Time | Typical Yield | Reference |
| Fluorescein NHS Ester | 5'-Amino-Modifier C6 | 10-50 fold | 2-4 hours | 70-90% | [12] |
| Cy5 NHS Ester | 3'-Amino-Modifier | 20-60 fold | 2-16 hours | >85% | [13] |
| Biotin NHS Ester | Internal Amino-Modifier dT | 10-30 fold | 2-4 hours | 60-80% | [13] |
Table 2: Click Chemistry Labeling Efficiency
| Label | Oligonucleotide Modification | Reaction Time | Typical Yield | Reference |
| Fluorescent Dye Azide | 5'-Hexynyl | 30 min - 4 hours | >95% | [10] |
| Biotin Azide | Internal Alkyne-dT | 1-2 hours | >90% | [14] |
| Quencher Azide | 3'-Alkyne | 30 min - 2 hours | >95% | [10] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Amino-Modified this compound Oligonucleotides via NHS Ester Chemistry
This protocol describes the labeling of an oligonucleotide containing a primary amine and a this compound modification with a fluorescent dye NHS ester.
Materials:
-
Amino-modified this compound oligonucleotide, lyophilized (e.g., with a 5'-Amino Modifier C6)
-
Amine-reactive fluorescent dye NHS ester (e.g., FAM, Cy3, Cy5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
-
Equipment for HPLC purification
-
Spectrophotometer (for quantification)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized amino-modified this compound oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
-
-
Dye Preparation:
-
Shortly before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with a 10-50 fold molar excess of the dissolved dye NHS ester.
-
Vortex the mixture briefly and incubate for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][15][16]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.
-
-
Collect the fractions corresponding to the dual-absorbing peak (labeled oligonucleotide).
-
-
Quantification and Characterization:
Protocol 2: Biotinylation of Alkyne-Modified this compound Oligonucleotides via Click Chemistry
This protocol outlines the attachment of a biotin moiety to an alkyne-modified this compound oligonucleotide using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified this compound oligonucleotide, lyophilized (e.g., with a 5'-Hexynyl modification)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Nuclease-free water
-
DMSO
-
Equipment for HPLC or gel filtration purification
-
Mass spectrometer for characterization
Procedure:
-
Oligonucleotide and Reagent Preparation:
-
Dissolve the lyophilized alkyne-modified this compound oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Prepare a 10 mM stock solution of biotin-azide in DMSO.
-
Prepare fresh 100 mM stock solutions of CuSO₄, sodium ascorbate, and THPTA in nuclease-free water.
-
-
Click Reaction:
-
In a microcentrifuge tube, mix the following in order:
-
Alkyne-modified oligonucleotide solution
-
Biotin-azide solution (2-5 molar excess)
-
THPTA solution (to a final concentration of 1 mM)
-
CuSO₄ solution (to a final concentration of 0.5 mM)
-
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the mixture gently and incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the biotinylated oligonucleotide using either RP-HPLC (as described in Protocol 1) or a desalting column (e.g., gel filtration) to remove the catalyst and excess reagents.
-
-
Characterization:
-
Lyophilize the purified product.
-
Resuspend in nuclease-free water.
-
Confirm the successful conjugation by mass spectrometry. The mass of the final product should correspond to the sum of the masses of the starting oligonucleotide and the biotin-azide moiety minus the mass of N₂.
-
Concluding Remarks
The protocols provided herein offer robust methods for the efficient labeling of this compound-modified oligonucleotides. The choice between NHS ester chemistry and click chemistry will depend on the specific label to be incorporated and the desired reaction conditions. For successful labeling, it is critical to start with a high-quality, purified oligonucleotide containing the appropriate reactive handle. Post-labeling purification by HPLC is strongly recommended to ensure the removal of unreacted components that could interfere with downstream applications.[1][15][16] Finally, characterization by mass spectrometry and UV-Vis spectroscopy is essential to confirm the identity and purity of the final labeled this compound-modified oligonucleotide.
References
- 1. mz-at.de [mz-at.de]
- 2. Internal dT-amine phosphoramidite [eng.bioneer.com]
- 3. Fluorescent-labeled oligonucleotide probes: detection of hybrid formation in solution by fluorescence polarization spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry as a reliable method for the high-density postsynthetic functionalization of alkyne-modified DNA. | Semantic Scholar [semanticscholar.org]
- 5. This compound Abasic Oligonucleotides [biosyn.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 10. glenresearch.com [glenresearch.com]
- 11. metabion.com [metabion.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. labcluster.com [labcluster.com]
- 16. atdbio.com [atdbio.com]
- 17. waters.com [waters.com]
- 18. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 19. web.colby.edu [web.colby.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hybridization of dSPACER-Containing Probes
Welcome to the technical support center for dSPACER-containing probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their hybridization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound-containing probes, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal
Question: I am not detecting any signal, or the signal from my this compound-containing probe is very weak. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Probe Concentration | The concentration of the probe may be too low. Titrate the probe concentration by increasing it in increments (e.g., 10-20% at a time) to find the optimal concentration that yields a strong signal without inhibiting the reaction.[1] For in situ hybridization, you may need to repeat the experiment with a higher probe volume or concentration.[2] |
| Inefficient Probe Hybridization | Optimize the hybridization temperature. The optimal temperature is dependent on the probe's sequence and GC content. For DNA probes in a 50% formamide-based buffer, a temperature of 42°C is a good starting point.[3] Consider also adjusting the formamide concentration in the hybridization buffer, as this can lower the melting temperature and improve specificity.[2][4][5] |
| Incorrect Denaturation | Ensure that both the target nucleic acid and the probe are completely denatured. For tissue samples, a denaturation temperature of around 83°C for 3 minutes is often required.[6] Check that your heating apparatus is calibrated and maintaining the correct temperature.[2][6] |
| Overly Stringent Washes | The post-hybridization wash conditions may be too harsh, leading to the removal of specifically bound probes. Decrease the temperature or the duration of the washes, or increase the salt concentration of the wash buffer.[2] |
| Poor Probe Accessibility | For tissue samples, inadequate permeabilization can prevent the probe from reaching its target. Optimize the proteinase K digestion step by adjusting the concentration, time, or temperature.[2][7] |
| Degraded Probe | Probes can degrade if not stored properly. Store probes at -20°C in a nuclease-free environment.[8] If degradation is suspected, use a fresh aliquot of the probe. |
| Sample Preparation Issues | Over-fixation of tissue samples can mask the target sequence.[2][7][9] Reduce the fixation time or consider a different fixation method. For FFPE sections, ensure they are the appropriate thickness (3-4μm) to allow for probe penetration.[10] |
| Microscope/Imaging Settings | Verify that the correct filter sets are being used for the fluorophore on your probe.[2] Ensure the microscope settings are optimized for detecting the signal. |
Issue 2: High Background or Non-Specific Binding
Question: I am observing high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce non-specific binding of my this compound-containing probes?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Probe Concentration Too High | An excessive probe concentration can lead to non-specific binding. Reduce the probe concentration in the hybridization buffer.[2] |
| Insufficiently Stringent Washes | The post-hybridization washes may not be stringent enough to remove non-specifically bound probes. Increase the temperature of the wash steps or decrease the salt concentration of the wash buffer.[2] |
| Suboptimal Hybridization Conditions | The hybridization conditions may not be stringent enough. Increase the hybridization temperature or the formamide concentration in the hybridization buffer.[2] |
| Non-Specific Probe Binding to Cellular Components | Block non-specific binding sites before hybridization. This can be achieved by pre-incubating the sample with a blocking agent like sheared salmon sperm DNA or tRNA.[11] For tissue sections, an acetylation step with triethanolamine and acetic anhydride can help reduce background.[1] |
| Probe Design Issues | The probe sequence may have homology to non-target sequences. Ensure probes are designed to be highly specific to the target. Avoid repetitive sequences.[12] |
| Sample Preparation Artifacts | Debris on the slides or the use of inappropriate slides (e.g., positively charged slides for cell suspensions) can cause high background.[10] Ensure slides are clean and appropriate for the sample type. |
| Endogenous Fluorescence or Biotin | Some tissues have endogenous biotin or autofluorescence. Include a control sample without the probe to assess this. If endogenous biotin is an issue, block with avidin and then biotin.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the function of a this compound in a hybridization probe?
A this compound, or abasic site spacer, is a modification that mimics an abasic site in an oligonucleotide. It is a tetrahydrofuran derivative that lacks a nucleotide base.[13] In hybridization probes, dSPACERs can be used to introduce a flexible linkage between the probe sequence and a fluorescent label or the surface to which the probe is attached. This separation can reduce steric hindrance and improve hybridization efficiency by allowing the probe to more easily access its target sequence.[3][6]
Q2: How should I design my this compound-containing probes for optimal performance?
Probe design is critical for successful hybridization. Key considerations include:
-
Length: Probes are typically 15-30 nucleotides long.[14]
-
GC Content: Aim for a GC content of around 40-60%.[12]
-
Specificity: The probe sequence should be unique to the target to avoid cross-hybridization.[12]
-
Secondary Structure: Avoid sequences that are prone to forming stable hairpins or self-dimers.[6]
-
This compound Placement: The this compound can be placed internally or at either the 5' or 3' end of the oligonucleotide. The optimal placement may depend on the specific application and should be considered in the context of reducing steric hindrance.
Q3: What are the key parameters to optimize in a hybridization protocol for this compound-containing probes?
The main parameters to optimize are:
-
Probe Concentration: Finding the right balance is crucial to maximize signal and minimize background.
-
Hybridization Temperature: This should be optimized based on the melting temperature (Tm) of your probe-target duplex.
-
Hybridization Buffer Composition: The concentration of formamide and salts will affect the stringency of the hybridization.
-
Wash Conditions: The temperature, salt concentration, and duration of post-hybridization washes are critical for removing non-specifically bound probes.
Q4: Can I use a standard FISH protocol for my this compound-containing probes?
Yes, a standard FISH protocol is a good starting point. However, due to the modification, some optimization of the parameters mentioned in Q3 may be necessary to achieve the best results.
Experimental Protocols
Protocol 1: General In Situ Hybridization (ISH) for this compound-Containing Probes on Tissue Sections
This protocol provides a general framework. Optimization of specific steps, particularly digestion, denaturation, and wash times and temperatures, is highly recommended.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Proteinase K solution
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate, 50 mM sodium phosphate buffer, pH 7.0)
-
This compound-containing probe
-
Wash buffers (e.g., 2x SSC, 0.4x SSC with 0.3% NP-40)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through an ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in deionized water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (concentration and time to be optimized, e.g., 10 µg/ml for 10 minutes at 37°C).
-
Wash in PBS (2 x 5 minutes).
-
-
Fixation:
-
Post-fix in 4% paraformaldehyde in PBS for 10 minutes.
-
Wash in PBS (2 x 5 minutes).
-
-
Dehydration:
-
Dehydrate through an ethanol series: 70%, 95%, 100% (2 minutes each).
-
Air dry slides.
-
-
Denaturation and Hybridization:
-
Prepare the probe by diluting it in hybridization buffer to the desired concentration.
-
Apply the probe mixture to the tissue section.
-
Cover with a coverslip and seal with rubber cement.
-
Co-denature the sample and probe on a hot plate at 83°C for 3 minutes.[6]
-
Transfer to a humidified chamber and hybridize overnight at 37°C.[11]
-
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Dehydrate through an ethanol series and air dry.
-
Apply DAPI counterstain.
-
Mount with antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with the appropriate filters.
-
Visualizations
Caption: A generalized workflow for in situ hybridization experiments.
Caption: A logical flowchart for troubleshooting common hybridization issues.
References
- 1. Analysis of microRNA expression by in situ hybridization with RNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular insight into how the position of an abasic site and its sequence environment influence DNA duplex stability and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for optimizing DNA hybridization on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. environmental-microbiology.de [environmental-microbiology.de]
- 5. frontiersin.org [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. genedetect.com [genedetect.com]
- 10. clinicallab.com [clinicallab.com]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. agilent.com [agilent.com]
- 14. Temperature Effects on DNA Chip Experiments from Surface Plasmon Resonance Imaging: Isotherms and Melting Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies in the optimization of DNA hybridization conditions and its role in electrochemical detection of dengue virus (DENV) using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with dSPACER stability in experiments
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to dSPACER stability and efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-mediated protein degradation?
A1: dSPACERs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). A this compound molecule consists of three key components: a ligand that binds to your POI, a ligand that recruits an E3 ubiquitin ligase, and a proprietary spacer that links these two elements. By bringing the POI and the E3 ligase into close proximity, the this compound facilitates the formation of a ternary complex. This complex formation leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2] The this compound molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[3]
Q2: My this compound is not inducing degradation of my target protein. What are the common reasons for this?
A2: A lack of target degradation is a common issue that can stem from several factors.[4] Key areas to investigate include:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for ubiquitination.[5] The specific this compound, target protein, and E3 ligase combination may not form a stable complex.
-
Poor Cell Permeability: dSPACERs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[4][6]
-
Suboptimal Physicochemical Properties: Issues with solubility or stability in your experimental media can reduce the effective concentration of the this compound.[6][][8]
-
Incorrect E3 Ligase Choice: The targeted E3 ligase may not be expressed at sufficient levels in your cell line or may not be the optimal choice for your specific POI.[5]
-
Compound Instability: The this compound molecule may be unstable in the cell culture medium over the time course of your experiment.[4]
Q3: I'm observing a decrease in target degradation at higher concentrations of my this compound. What is happening?
A3: This phenomenon is known as the "hook effect".[4][9][10] At optimal concentrations, dSPACERs facilitate the formation of the productive ternary complex (POI-dSPACER-E3 Ligase). However, at excessively high concentrations, the this compound is more likely to form binary complexes with either the POI or the E3 ligase separately. These binary complexes are non-productive for degradation, leading to a decrease in overall target degradation.[4][5] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your this compound.[4]
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation
If you are observing minimal or no degradation of your target protein, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of this compound activity.
Issue 2: Optimizing this compound Spacer Length
The length and composition of the spacer are critical for this compound efficacy, as they directly influence the formation of a stable ternary complex.[11][12][13] An unoptimized spacer can lead to reduced degradation efficiency.
Data on Spacer Length vs. Degradation Efficiency:
The following table summarizes the degradation efficiency of a model this compound (targeting Protein-X) with varying Polyethylene Glycol (PEG) spacer lengths. Degradation was measured in HEK293T cells after 24 hours of treatment.
| This compound Variant | Spacer Length (atoms) | DC50 (nM) | Dmax (%) |
| This compound-X-S4 | 12 | 150 | 65 |
| This compound-X-S5 | 15 | 75 | 88 |
| This compound-X-S6 | 18 | 25 | 95 |
| This compound-X-S7 | 21 | 80 | 85 |
| This compound-X-S8 | 24 | 200 | 60 |
-
DC50: Concentration of this compound required to degrade 50% of the target protein.[3]
-
Dmax: Maximum percentage of target protein degradation achieved.[3]
As the data indicates, a spacer length of 18 atoms provided the optimal balance for ternary complex formation and subsequent degradation of Protein-X. Both shorter and longer spacers resulted in reduced efficacy.
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to quantify changes in target protein levels.
-
Cell Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Quantify band intensities using image analysis software. Normalize the POI signal to the loading control signal.
Protocol 2: In-Vitro Ubiquitination Assay
This assay confirms if the this compound can induce ubiquitination of the POI in a cell-free system.
-
Reaction Setup: In a microcentrifuge tube, combine the following recombinant components:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
The specific E3 ligase recruited by your this compound
-
Purified POI
-
Ubiquitin
-
ATP
-
This compound (at various concentrations) or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Detection: Probe the membrane with an antibody against the POI. A "smear" or "ladder" of higher molecular weight bands above the unmodified POI band indicates successful poly-ubiquitination.[17]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The this compound-mediated ubiquitin-proteasome signaling pathway.
Caption: A typical experimental workflow for this compound validation.
References
- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 2. Understanding the Nuances of Targeted Protein Degradation [pharmaweek.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. benchchem.com [benchchem.com]
Navigating the Synthesis of dSPACER-Modified Oligonucleotides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of dSPACER (abasic site mimic) modifications into oligonucleotides is a critical technique in various research and therapeutic applications, including DNA repair studies, diagnostics, and the development of antisense therapies. However, achieving high yields of these modified oligonucleotides can present challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and offers frequently asked questions to help you optimize your experimental workflow and improve the final yield and purity of your this compound-modified oligos.
Troubleshooting Guide: Improving this compound-Modified Oligo Yield
Low yield of this compound-modified oligonucleotides is a common issue that can arise at various stages of synthesis, cleavage, deprotection, and purification. This guide addresses specific problems in a question-and-answer format to help you identify and resolve potential bottlenecks in your process.
Q1: My overall yield of crude this compound-modified oligonucleotide is significantly lower than expected. What are the primary causes and how can I troubleshoot this?
A: Low crude yield is often multifactorial, stemming from inefficiencies in the solid-phase synthesis process. The primary culprits are suboptimal coupling of the this compound phosphoramidite, degradation of the oligo during synthesis, or issues with reagents and instrumentation.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all phosphoramidites, including the this compound amidite, and activators are fresh, of high purity, and stored under appropriate anhydrous conditions. Moisture is a significant inhibitor of coupling efficiency.[1] Use anhydrous acetonitrile for all solutions.
-
Optimize Coupling Time: Modified phosphoramidites, like this compound, can be more sterically hindered than standard nucleoside phosphoramidites and may require longer coupling times to achieve high efficiency. While standard coupling times are often sufficient, consider extending the coupling time for the this compound addition.
-
Activator Selection: The choice of activator can significantly impact coupling efficiency. While 1H-Tetrazole is a standard activator, others like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can be more effective for sterically hindered modifications.[][3][4]
-
Monitor Coupling Efficiency: Employ a trityl cation assay to monitor the coupling efficiency at each step of the synthesis. A significant drop in the trityl signal after the this compound coupling step indicates a problem with that specific addition.
-
Synthesizer Maintenance: Ensure your DNA synthesizer is clean, and all lines are free of moisture and contaminants.
Q2: I'm observing a high proportion of n-1 species (sequences missing one nucleotide) in my final product. What is causing this, and how can I minimize it?
A: The presence of n-1 fragments is a direct result of incomplete coupling at a particular cycle, followed by ineffective capping of the unreacted 5'-hydroxyl groups.
Troubleshooting Steps:
-
Improve Coupling Efficiency: Refer to the troubleshooting steps in Q1 to enhance the coupling efficiency of all phosphoramidites, paying special attention to the this compound amidite.
-
Optimize Capping: Ensure that your capping reagents (Cap A and Cap B) are fresh and active. Inefficient capping will leave unreacted 5'-hydroxyl groups available for extension in the subsequent cycle, leading to n-1 deletions.
-
Consider Double Coupling: For the this compound modification, performing a "double coupling" step, where the phosphoramidite and activator are delivered twice in the same cycle, can significantly improve the incorporation efficiency.
Q3: After cleavage and deprotection, my final product appears degraded upon analysis. What could be the cause?
A: Degradation of the oligonucleotide can occur if the cleavage and deprotection conditions are too harsh or not appropriate for the modifications present. This compound itself is relatively stable to standard deprotection conditions.[5] However, other modifications in the same oligo might be sensitive.
Troubleshooting Steps:
-
Use Standard Deprotection Conditions: For oligos containing only this compound and standard DNA bases, cleavage from the solid support and deprotection can typically be achieved using concentrated ammonium hydroxide at room temperature or 55°C.[6]
-
Consider Mild Deprotection for Sensitive Modifications: If your oligonucleotide contains other base-labile modifications, you may need to use milder deprotection conditions, such as ammonium hydroxide/methylamine (AMA) or gaseous ammonia.
-
Avoid Prolonged Deprotection: Extended exposure to basic conditions can lead to degradation. Follow the recommended deprotection times for your specific oligo composition.
Q4: My HPLC purification of the this compound-modified oligo is not yielding a clean peak, or the recovery is very low. How can I improve my purification?
A: Poor HPLC purification can be due to the co-elution of impurities with the full-length product or loss of the product during the purification process. Reverse-phase HPLC (RP-HPLC) is a commonly used and effective method for purifying modified oligonucleotides.[7][8][9][10][11]
Troubleshooting Steps:
-
Optimize HPLC Conditions: The choice of column, mobile phases, and gradient are critical for good separation. For this compound-modified oligos, a C18 column is often suitable. The mobile phase typically consists of an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and an organic solvent like acetonitrile.
-
DMT-On Purification: Performing the initial purification with the dimethoxytrityl (DMT) group still attached to the 5' end of the full-length oligonucleotide (DMT-on) can greatly simplify purification. The hydrophobic DMT group causes the full-length product to be retained more strongly on the reverse-phase column than the failure sequences (DMT-off). The DMT group is then removed post-purification.[12]
-
Analyze Fractions: Collect fractions across the peak of interest and analyze them by mass spectrometry to confirm the presence of the desired product and assess purity before pooling.
Frequently Asked Questions (FAQs)
Q: What is a this compound modification?
A: A this compound, or abasic site mimic, is a synthetic modification used in oligonucleotides to create a site that lacks a nucleobase.[5] It is structurally similar to the sugar-phosphate backbone of DNA but does not have a purine or pyrimidine base attached.[5] This modification is stable during oligonucleotide synthesis and deprotection.[5]
Q: What are the common applications of this compound-modified oligonucleotides?
A: this compound-modified oligonucleotides are valuable tools in several areas of research and development:
-
DNA Repair Studies: They are used to mimic abasic sites, which are common forms of DNA damage, allowing researchers to study the mechanisms of DNA repair enzymes.
-
Structural Biology: To investigate the structural and thermodynamic consequences of an abasic site within a DNA duplex.
-
Antisense Oligonucleotides: To modulate the activity and specificity of antisense drugs.
Q: What is the expected coupling efficiency for a this compound phosphoramidite?
A: While specific data can vary depending on the supplier and synthesis conditions, the coupling efficiency of modified phosphoramidites is often slightly lower than that of standard DNA phosphoramidites. With optimized conditions, a coupling efficiency of >98% can be achieved. It is crucial to obtain the technical specifications from the phosphoramidite supplier.
Q: Is post-synthesis purification necessary for this compound-modified oligonucleotides?
A: Yes, for most applications, post-synthesis purification is highly recommended.[5] Purification methods like HPLC or polyacrylamide gel electrophoresis (PAGE) are essential to remove truncated sequences (n-1, n-2, etc.) and other impurities generated during synthesis, ensuring that the final product is of high purity for downstream experiments.[13]
Quantitative Data Summary
Optimizing the yield of this compound-modified oligonucleotides often involves a systematic evaluation of key synthesis parameters. The following tables provide a summary of expected outcomes based on different experimental conditions.
Table 1: Impact of Activator Choice on Coupling Efficiency of Modified Phosphoramidites
| Activator | Concentration (M) | Typical Coupling Time (seconds) | Expected Coupling Efficiency (%) | Notes |
| 1H-Tetrazole | 0.25 - 0.5 | 60 - 180 | 97 - 99 | Standard activator, but may be less effective for sterically hindered modifications. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 60 - 120 | >99 | More reactive than tetrazole, often used for RNA synthesis and modified bases.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.1 - 0.25 | 30 - 90 | >99 | A highly effective activator, particularly for sterically demanding couplings.[14] |
Note: The data presented are typical values for modified phosphoramidites and may vary for this compound. It is recommended to perform an in-house optimization.
Table 2: Effect of Coupling Time on the Yield of Full-Length Product (FLP)
| Coupling Time for this compound (seconds) | Assumed Stepwise Efficiency (%) | Theoretical FLP Yield for a 20-mer (%) |
| 30 | 95.0 | 35.8 |
| 60 | 97.5 | 60.3 |
| 120 | 99.0 | 82.6 |
| 180 (Double Couple) | 99.5 | 90.5 |
Note: This table illustrates the theoretical impact of stepwise coupling efficiency on the final yield of a 20-mer oligonucleotide. Actual yields will be lower due to losses during purification.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound-Modified Oligonucleotide
This protocol outlines the key steps for synthesizing an oligonucleotide containing a this compound modification using an automated DNA synthesizer.
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent bottles are filled with fresh, anhydrous reagents.
-
Column Installation: Install the appropriate solid support column (e.g., CPG) with the initial 3'-nucleoside.
-
Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, using the appropriate code for the this compound modification.
-
Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the next phosphoramidite (including the this compound amidite) and an activator (e.g., DCI). For the this compound, consider using a longer coupling time or a double coupling protocol.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).
-
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support: After synthesis, the solid support is treated with a cleavage reagent, typically concentrated ammonium hydroxide, to release the oligonucleotide.
-
Deprotection: The oligonucleotide solution is heated (e.g., 55°C for 8-12 hours) to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: The ammonia solution is evaporated to dryness to yield the crude oligonucleotide pellet.
Protocol 3: RP-HPLC Purification of a this compound-Modified Oligonucleotide (DMT-on)
-
Sample Preparation: Resuspend the crude DMT-on oligonucleotide pellet in a suitable buffer (e.g., 100 mM TEAA).
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides. The DMT-on product will elute later than the DMT-off failure sequences.
-
Fraction Collection: Collect fractions corresponding to the major peak of the DMT-on product.
-
DMT Removal: Treat the pooled fractions with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the final product using a suitable method like ethanol precipitation or a desalting column to remove the HPLC buffer salts.
Visualizations
Caption: Experimental workflow for this compound-modified oligonucleotide synthesis.
Caption: Troubleshooting logic for low yield of this compound-modified oligos.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Abasic Oligonucleotides [biosyn.com]
- 6. alfachemic.com [alfachemic.com]
- 7. labcluster.com [labcluster.com]
- 8. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 9. mz-at.de [mz-at.de]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
- 12. glenresearch.com [glenresearch.com]
- 13. synoligo.com [synoligo.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: dSPACER Oligonucleotides
This technical support center provides guidance on the proper handling, storage, and troubleshooting for dSPACER oligonucleotides to prevent degradation and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound oligos.
Question: My experimental results are inconsistent or show lower than expected activity. Could my this compound oligos be degraded?
Answer: Yes, inconsistent results or a decrease in activity can be indicators of oligo degradation. Several factors can contribute to the degradation of this compound oligos. To diagnose the issue, consider the following potential causes and solutions:
-
Nuclease Contamination: Nucleases are enzymes that degrade DNA and RNA and are a primary cause of oligo degradation.
-
Troubleshooting Steps:
-
Assess your laboratory practices for potential sources of nuclease contamination (e.g., contaminated reagents, pipette tips, or work surfaces).
-
Run a control experiment using a fresh, unopened vial of this compound oligos to compare with your current working stock.
-
Analyze your oligo integrity using gel electrophoresis (see Experimental Protocols section). Degraded oligos will appear as a smear or as bands of lower molecular weight.
-
-
Prevention:
-
Always use nuclease-free water, buffers, and tubes.
-
Wear gloves and change them frequently.
-
Use aerosol-resistant pipette tips.
-
Maintain a separate, clean workspace dedicated to oligo handling.
-
-
-
Improper Storage Conditions: Long-term storage at inappropriate temperatures or in the wrong buffer can lead to chemical degradation.
-
Troubleshooting Steps:
-
Review your storage conditions (temperature and storage medium) and compare them to the recommended guidelines (see FAQs).
-
If oligos were stored in water for an extended period, the acidic nature of nuclease-free water can cause depurination over time.
-
-
Prevention:
-
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your oligo stock solution can lead to physical damage and degradation.[2]
-
Troubleshooting Steps:
-
Quantify the concentration of your working stock to see if it has decreased.
-
If you suspect degradation due to freeze-thaw cycles, prepare a fresh working dilution from your stock.
-
-
Prevention:
-
Aliquot your this compound oligo stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
-
-
Exposure to Light (for Fluorescently Labeled Oligos): If your this compound oligos are labeled with a fluorophore, prolonged exposure to light can cause photobleaching, leading to a loss of signal.
-
Troubleshooting Steps:
-
Check the fluorescence intensity of your sample.
-
-
Prevention:
-
Store fluorescently labeled oligos in the dark.
-
Minimize exposure to light during experimental procedures.
-
-
Below is a troubleshooting workflow to help identify the cause of this compound oligo degradation.
Caption: Troubleshooting workflow for suspected this compound oligo degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound oligos?
A1: For maximum stability, this compound oligonucleotides should be stored under the following conditions:
| Storage Format | Temperature | Recommended Duration |
| Dry (Lyophilized) | -20°C | Up to 24 months |
| In TE Buffer (pH 7.5-8.0) | -20°C | Up to 24 months |
| In Nuclease-Free Water | -20°C | Up to 24 months (TE buffer is preferred) |
| In TE Buffer (pH 7.5-8.0) | 4°C | Up to 1 year |
Note: While stable in nuclease-free water, TE buffer is recommended for resuspended oligos as the slightly alkaline pH minimizes the risk of depurination.[1] Storing oligos dry is a reliable option, but it's important to note that they are never completely free of moisture, which can lead to slow degradation over extended periods.
Q2: How should I resuspend my lyophilized this compound oligos?
A2: To resuspend your this compound oligos, follow these steps:
-
Briefly centrifuge the tube to ensure the lyophilized pellet is at the bottom.
-
Add the desired amount of sterile, nuclease-free TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) or nuclease-free water.
-
Vortex briefly and then pulse spin to collect the entire volume.
-
Allow the oligo to fully dissolve by incubating at room temperature for a few minutes.
Q3: Are this compound oligos more susceptible to degradation than standard DNA oligos?
A3: this compound modifications are designed to be stable mimics of natural abasic sites and can tolerate the chemical conditions of oligonucleotide synthesis and purification.[3][4] Their degradation patterns and stability are generally similar to those of standard DNA oligonucleotides.[2] However, it is important to note that natural abasic sites are inherently unstable, particularly in basic conditions, which can lead to strand scission.[5][6] While dSPACERs are more robust, maintaining proper pH and storage conditions is crucial.
Q4: Can this compound oligos be degraded by nucleases?
A4: Yes, like standard DNA oligonucleotides, the phosphodiester backbone of this compound oligos is susceptible to cleavage by nucleases. Therefore, it is essential to follow strict nuclease-free handling procedures. To enhance nuclease resistance, flanking the this compound modification with phosphorothioate (PS) bonds can be considered.[7]
Experimental Protocols
Protocol: Assessing this compound Oligo Integrity by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the visualization of oligo integrity and the detection of degradation products.
Materials:
-
This compound oligonucleotide sample
-
TBE buffer (Tris/Borate/EDTA)
-
Polyacrylamide gel (e.g., 15-20% for short oligos)
-
Gel loading buffer (containing a density agent like glycerol and a tracking dye)
-
DNA stain (e.g., SYBR Gold or ethidium bromide)
-
Nuclease-free water
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel imaging system
Procedure:
-
Gel Preparation: Prepare or obtain a high-percentage polyacrylamide gel suitable for resolving small DNA fragments.
-
Sample Preparation:
-
In a nuclease-free tube, dilute your this compound oligo to a final concentration of approximately 1-5 µM in nuclease-free water or TE buffer.
-
Prepare a fresh, undegraded control sample from a new vial of this compound oligo at the same concentration.
-
Mix 5-10 µL of each oligo sample with an equal volume of gel loading buffer.
-
-
Electrophoresis:
-
Load the samples into the wells of the polyacrylamide gel.
-
Run the gel in TBE buffer according to the manufacturer's recommendations for the gel and apparatus. The voltage and run time will depend on the gel percentage and the size of the oligo.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel and stain it with a suitable DNA stain according to the stain manufacturer's protocol.
-
Visualize the gel on a UV transilluminator or using a gel imaging system.
-
Interpretation of Results:
-
Intact Oligo: A single, sharp band at the expected molecular weight.
-
Degraded Oligo: A smear below the main band or the presence of multiple, smaller bands, indicating random cleavage. A decrease in the intensity of the main band compared to the control also suggests degradation.
References
- 1. 寡核苷酸的操作处理和稳定性 [sigmaaldrich.com]
- 2. idtdna.com [idtdna.com]
- 3. This compound Abasic Oligonucleotides [biosyn.com]
- 4. Abasic Site (this compound tetrahydrofuran-THF) Oligo Modifications from Gene Link [genelink.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. idtdna.com [idtdna.com]
dSPACER modification quality control and analysis
Welcome to the technical support center for dSPACER-modified oligonucleotides. This resource is designed to assist researchers, scientists, and drug development professionals in the quality control, analysis, and troubleshooting of experiments involving oligonucleotides containing a this compound (abasic site mimic).
Frequently Asked Questions (FAQs)
Q1: What is a this compound modification and why is it used?
A this compound, also known as an abasic site mimic or tetrahydrofuran (THF), is a synthetic modification used to introduce a stable mimic of an apurinic/apyrimidinic (AP) site into a synthetic oligonucleotide.[1][2] In biological systems, AP sites are common forms of DNA damage that arise from the spontaneous hydrolysis of the N-glycosidic bond, leaving a sugar-phosphate backbone without a base.[1] dSPACERs are structurally similar to these natural abasic sites but are significantly more stable, allowing them to be incorporated into synthetic oligonucleotides and withstand experimental conditions.[1][2] They are crucial tools for studying DNA damage and repair mechanisms, particularly the Base Excision Repair (BER) pathway.[1][3]
Q2: How is the quality of a this compound-modified oligonucleotide assessed by the manufacturer?
Synthetic oligonucleotide manufacturers typically perform a series of quality control (QC) checks to ensure the integrity of the final product. The primary methods include:
-
Mass Spectrometry (MS): This is the most critical QC step to confirm the correct molecular weight of the oligonucleotide, which verifies that the this compound modification has been successfully incorporated.[4][5][6][7] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly used.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the full-length oligonucleotide product and to separate it from any shorter "failure" sequences that may have resulted from incomplete synthesis steps.[2][8][9]
-
Optical Density (OD) Measurement: The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm (OD260).[10]
Q3: What are the key considerations when designing an experiment with this compound-modified oligonucleotides?
When planning your experiment, it is important to:
-
Define the purpose: Clearly outline the biological question you are addressing. Are you studying the binding of a specific DNA repair enzyme, investigating the effects on DNA structure, or using it as a substrate in a repair assay?
-
Position of the this compound: The location of the abasic site mimic within the oligonucleotide sequence is critical and will depend on your experimental goals.
-
Choose appropriate controls: Include an unmodified oligonucleotide of the same sequence as a negative control. For some experiments, a "mismatch" control with a different base at the position of the this compound may also be useful.[11]
-
Consider the flanking sequences: The bases surrounding the this compound can influence the binding of certain proteins and the overall conformation of the DNA.
-
Select the right purification method: For most applications, HPLC purification is recommended to ensure high purity of the this compound-modified oligonucleotide.[2]
Troubleshooting Guides
Problem 1: Unexpected results in enzymatic assays (e.g., lower than expected activity of a DNA repair enzyme).
| Possible Cause | Troubleshooting Step |
| Incorrect oligonucleotide concentration | Verify the concentration of your this compound-modified oligonucleotide using a spectrophotometer (e.g., NanoDrop). Ensure accurate dilution calculations. |
| Degradation of the oligonucleotide | Run an aliquot of your oligonucleotide on a denaturing polyacrylamide gel (PAGE) to check for degradation. Store oligonucleotides at -20°C or -80°C in a buffered solution (e.g., TE buffer) to prevent degradation. |
| Suboptimal enzyme activity | Ensure the enzyme is active using a known positive control substrate. Check the reaction buffer composition and incubation conditions (temperature, time). |
| Inhibition by contaminants | If the oligonucleotide was not HPLC-purified, contaminants from the synthesis process may inhibit the enzyme. Consider re-purifying the oligonucleotide. |
| Steric hindrance | If the this compound is located near the terminus of the oligonucleotide, it may not be efficiently recognized by the enzyme. Redesign the oligonucleotide with the this compound at a more internal position. |
Problem 2: Poor hybridization of the this compound-modified oligonucleotide to its complementary strand.
| Possible Cause | Troubleshooting Step |
| Thermodynamic instability | An abasic site can destabilize a DNA duplex. Perform a melting curve analysis (Tm measurement) to determine the optimal annealing temperature. You may need to use a lower annealing temperature or a higher salt concentration in your hybridization buffer. |
| Secondary structure formation | Use a nucleic acid folding prediction software to check for potential hairpin loops or other secondary structures in your oligonucleotide. Redesign the sequence if necessary. |
| Incorrect buffer conditions | Optimize the salt concentration (e.g., NaCl, MgCl2) in your hybridization buffer. |
Problem 3: Ambiguous results in gel shift assays (EMSA).
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the protein | Include a non-specific competitor DNA (e.g., poly(dI-dC)) in your binding reaction. Titrate the concentration of your protein to find the optimal binding conditions. |
| Multiple protein-DNA complexes | This could be real, representing different binding events. Alternatively, it could be due to protein aggregation. Try varying the protein concentration and including a non-ionic detergent (e.g., NP-40) in the binding buffer. |
| Smeared bands on the gel | This can indicate dissociation of the protein-DNA complex during electrophoresis. Run the gel at a lower voltage and/or at 4°C. |
Quality Control and Analysis Protocols
Table 1: Expected Mass Change for this compound Modification
The incorporation of a this compound modification results in a predictable change in the molecular weight of the oligonucleotide compared to the unmodified version containing a standard DNA base at that position.
| Standard DNA Base Replaced | Molecular Weight of Base ( g/mol ) | Molecular Weight of this compound ( g/mol ) | Net Change in Mass ( g/mol ) |
| Deoxyadenosine (dA) | 134.1 | 60.1 | -74.0 |
| Deoxyguanosine (dG) | 150.1 | 60.1 | -90.0 |
| Deoxycytidine (dC) | 110.1 | 60.1 | -50.0 |
| Deoxythymidine (dT) | 125.1 | 60.1 | -65.0 |
Note: These values are for the nucleobase portion that is replaced by the hydroxyl group in the tetrahydrofuran ring of the this compound. The exact mass will be confirmed by the manufacturer's mass spectrometry analysis.
Experimental Protocol: Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Integrity
Objective: To visually inspect the integrity and purity of the this compound-modified oligonucleotide.
Materials:
-
15-20% denaturing polyacrylamide gel (containing 7M urea)
-
TBE buffer (Tris-borate-EDTA)
-
Formamide loading buffer
-
This compound-modified oligonucleotide
-
Unmodified control oligonucleotide
-
Low molecular weight DNA ladder
-
Gel electrophoresis apparatus and power supply
-
Staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare the denaturing polyacrylamide gel according to standard protocols.
-
Resuspend the oligonucleotide samples and ladder in formamide loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
-
Assemble the electrophoresis apparatus and pre-run the gel for 30 minutes.
-
Load the samples and ladder into the wells.
-
Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
Carefully remove the gel and stain with SYBR Gold for 30 minutes.
-
Destain the gel in water for 10 minutes.
-
Visualize the gel using a gel imaging system.
Expected Results: The this compound-modified oligonucleotide should appear as a single, sharp band at the expected molecular weight. The presence of lower molecular weight bands may indicate degradation or synthesis failure products.
Experimental Protocol: Western Blotting for DNA Repair Protein Recruitment
Objective: To detect the recruitment of a specific DNA repair protein (e.g., APE1) to a this compound-containing DNA duplex. This is an indirect method to assess the biological activity of the modified oligonucleotide.
Materials:
-
This compound-containing biotinylated DNA probe
-
Complementary unmodified DNA strand
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the DNA repair protein of interest
-
Binding buffer
-
Wash buffer
-
SDS-PAGE apparatus
-
Nitrocellulose or PVDF membrane
-
Primary antibody against the DNA repair protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Anneal the biotinylated this compound probe with its complementary strand to form a duplex.
-
Immobilize the DNA duplex on streptavidin-coated magnetic beads.
-
Incubate the DNA-bound beads with the cell lysate to allow for protein binding.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody specific for the DNA repair protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein using a chemiluminescent substrate and an imaging system.
Expected Results: A band corresponding to the DNA repair protein of interest should be detected in the sample incubated with the this compound-containing DNA, indicating its binding to the abasic site mimic.
Visualizations
Experimental Workflow for Quality Control and Analysis
Caption: Workflow for this compound oligo QC and analysis.
Base Excision Repair (BER) Signaling Pathway
Caption: Simplified Base Excision Repair (BER) pathway.
References
- 1. Far western blotting as a rapid and efficient method for detecting interactions between DNA replication and DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Abasic Oligonucleotides [biosyn.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Oligo quality control - Generi Biotech [generi-biotech.com]
- 5. biomers.net | Quality control - biomers.net Oligonucleotides [biomers.net]
- 6. web.colby.edu [web.colby.edu]
- 7. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. GMP-certified Quality Control of Oligonucleotides - Kymos Group [kymos.com]
- 10. Quality Control Oligonucleotides Synthesis [biosyn.com]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conditions for Targeted Protein Degradation Experiments
A Note on Terminology: You've inquired about optimizing "dSPACER experiments." It's important to clarify that in molecular biology, "this compound" typically refers to a chemical modification (a 1',2'-Dideoxyribose) used to create an abasic site in DNA oligonucleotides, often for studies of DNA repair.[1][2][3] The detailed requirements in your request—concerning signaling pathways, complex experimental workflows, and buffer optimization for protein degradation—strongly suggest an interest in a technology like PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are heterobifunctional molecules that induce the degradation of specific proteins and are a major focus in drug development.[4][5][6]
This technical support guide is therefore tailored to optimizing experiments for PROTACs and similar targeted protein degradation technologies, as this aligns with the depth and scope of your query.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of buffer optimization in in-vitro PROTAC experiments?
The primary goal is to identify conditions that stabilize the target Protein of Interest (POI) and the E3 ligase, while promoting the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[7][8] An optimal buffer ensures that the observed degradation is a direct result of the PROTAC's mechanism of action and not an artifact of protein instability or non-specific interactions. The choice of buffer can significantly influence binding affinities and the kinetics of complex formation.[9][10]
Q2: What are the critical components of a buffer for a PROTAC ternary complex formation assay?
A typical starting buffer for biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) includes a buffering agent, salt, a reducing agent, and a surfactant.[9] Each component has a specific role:
-
Buffering Agent (e.g., HEPES, Tris, PBS): Maintains a stable pH, which is crucial as protein charge and interactions are pH-dependent. A pH of 7.4 is a common starting point to mimic physiological conditions.[9][11]
-
Salt (e.g., NaCl): Controls the ionic strength of the solution, which can modulate non-specific electrostatic interactions.[9][11]
-
Reducing Agent (e.g., TCEP, DTT): Prevents the oxidation of cysteine residues and the formation of unwanted disulfide bonds, which can lead to protein aggregation or inactivation. TCEP is often preferred as it is more stable than DTT.[9]
-
Surfactant (e.g., Tween-20, P20): A low concentration of a non-ionic detergent is included to prevent non-specific binding of proteins to surfaces (e.g., microplates or sensor chips).[9][11]
Q3: How do I choose the right E3 ligase for my PROTAC?
The choice of E3 ligase is fundamental. The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][9] The decision depends on several factors:
-
Endogenous Expression: The chosen E3 ligase must be expressed in the cell line or tissue of interest.[7]
-
Ligand Availability: Well-characterized, high-affinity ligands for CRBN (e.g., derivatives of thalidomide) and VHL are widely available.[7]
-
Target Accessibility: The structural compatibility between the target protein and the E3 ligase can influence the formation of a productive ternary complex. If one E3 ligase fails to induce degradation, switching to another can be a successful strategy.[3]
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein is observed.
This is a common issue that can stem from multiple factors in the degradation pathway.[2][5][12]
| Possible Cause | Troubleshooting Step & Rationale |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane. Solution: Assess cell permeability using specialized assays. If permeability is low, medicinal chemistry efforts may be needed to optimize the PROTAC's physicochemical properties.[2][13][14] |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bridge the target protein and the E3 ligase. Solution: Directly measure ternary complex formation using biophysical assays (e.g., SPR, TR-FRET, NanoBRET™).[2][15][16] If complex formation is weak, redesigning the linker (length, composition, attachment points) may be necessary to improve cooperativity.[2][13] |
| Unproductive Ternary Complex Geometry | A stable ternary complex forms, but it is not correctly oriented for ubiquitination. Solution: Vary the linker attachment points on the warhead or the E3 ligase ligand. Test a different E3 ligase, as this will fundamentally change the geometry of the complex.[3][15] |
| Low E3 Ligase Expression | The chosen E3 ligase may not be sufficiently expressed in the experimental cell line. Solution: Confirm the expression level of the E3 ligase (e.g., CRBN, VHL) in your target cells using Western blot or qPCR. Select a cell line with robust expression.[12] |
| PROTAC Instability | The PROTAC molecule may be chemically or metabolically unstable in the assay medium. Solution: Assess the stability of the PROTAC in your specific assay buffer or cell culture media over the experiment's time course using LC-MS/MS.[2][14] |
Problem 2: The "Hook Effect" is observed in my dose-response curve.
The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][12][15] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or E3-PROTAC) rather than the productive ternary complex.[2][15]
| Possible Cause | Troubleshooting Step & Rationale |
| Excess PROTAC Concentration | High concentrations favor binary complex formation over the ternary complex. Solution: Perform a wide dose-response experiment, including very low (pM to nM) concentrations, to fully characterize the bell-shaped curve and identify the optimal concentration range for maximal degradation (Dmax) and the DC50 value.[2][12] |
| Low Cooperativity | The binding events are not cooperative, meaning the formation of one binary complex does not enhance the binding of the other protein partner. Solution: Use biophysical assays to measure the cooperativity factor (alpha). A value >1 indicates positive cooperativity. Redesigning the PROTAC to enhance protein-protein interactions within the ternary complex can increase cooperativity and mitigate the hook effect.[2][9] |
Data Presentation: Buffer Conditions for In-Vitro Assays
The following tables summarize typical buffer compositions for common biophysical assays used to characterize PROTAC interactions.
Table 1: Buffer Composition for Surface Plasmon Resonance (SPR) Assays
| Component | Concentration Range | Purpose | Reference |
| HEPES, pH 7.4 | 10-25 mM | pH stabilization | [9] |
| NaCl | 150-200 mM | Maintain ionic strength | [9] |
| TCEP | 0.5-1 mM | Reducing agent | [9] |
| Tween-20 / P20 | 0.005% - 0.05% (v/v) | Surfactant to reduce non-specific binding | [9] |
| DMSO | 1-2% (v/v) | Solvent for PROTAC (match in all solutions) | [11] |
Table 2: Buffer Composition for Isothermal Titration Calorimetry (ITC) Assays
| Component | Concentration Range | Purpose | Reference |
| HEPES or PBS, pH 7.4 | 20-50 mM | pH stabilization | [9] |
| NaCl | 100-150 mM | Maintain ionic strength | [9] |
| TCEP | 0.5-1 mM | Reducing agent | [9] |
| DMSO | 1-2% (v/v) | Solvent for PROTAC (must be identical in cell and syringe) | [9] |
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation via TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in a solution format.
Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20, pH 7.4).
-
Reconstitute tagged target protein (e.g., His-tagged) and tagged E3 ligase complex (e.g., GST-tagged VBC complex).
-
Prepare a serial dilution of the PROTAC compound in assay buffer containing a constant, low percentage of DMSO.
-
Prepare the donor (e.g., anti-His-Terbium) and acceptor (e.g., anti-GST-d2) labeled antibodies in the detection buffer.
-
-
Assay Procedure:
-
In a low-volume microplate (e.g., 384-well), add a solution containing the target protein and the E3 ligase complex.
-
Add the serial dilutions of the PROTAC. Include a vehicle control (DMSO only).
-
Incubate at room temperature for 60-120 minutes to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibody mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex.[2][17]
-
Protocol 2: Western Blot for Quantifying Protein Degradation
This is the most common method to directly measure the reduction in target protein levels within cells.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate supernatant using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[11]
-
Visualizations
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. youtube.com [youtube.com]
Avoiding non-specific binding with dSPACER probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific binding when using dSPACER probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound probe and how does it differ from a standard oligonucleotide probe?
A this compound probe is a synthetic oligonucleotide that contains one or more abasic sites. An abasic site is a point in the DNA backbone where a base (adenine, guanine, cytosine, or thymine) is missing. This is often achieved by incorporating a stable tetrahydrofuran (THF) moiety, which mimics the natural sugar-phosphate backbone without a base. Unlike standard probes that rely solely on Watson-Crick base pairing for binding, this compound probes can be used for various applications, including mimicking DNA damage, acting as PCR blockers, and studying DNA-protein interactions.
Q2: What are the primary causes of non-specific binding with this compound probes?
Non-specific binding of this compound probes can arise from several factors:
-
Electrostatic and Hydrophobic Interactions: Like all oligonucleotides, this compound probes can non-specifically adhere to surfaces and proteins due to charge-based and hydrophobic interactions.
-
Protein Interaction with Abasic Sites: The abasic site in a this compound probe is chemically reactive and can form covalent cross-links with nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins.[1] This is a unique mechanism of non-specific binding that is not present in standard oligonucleotide probes.
-
Suboptimal Probe Concentration: Using a probe concentration that is too high can lead to increased background signal due to non-specific binding.
-
Inadequate Blocking: Insufficient blocking of non-target sites on the substrate (e.g., tissue section, membrane) can leave them available for the probe to bind non-specifically.
-
Low Stringency Conditions: Hybridization and washing conditions (temperature, salt concentration) that are not stringent enough will fail to remove weakly bound, non-specific probes.
Q3: Can the this compound abasic site itself contribute to non-specific binding?
Yes, the abasic site is a key contributor to a specific type of non-specific binding. The aldehyde group in the open-ring form of the abasic site is electrophilic and can react with nucleophilic groups in proteins, leading to the formation of stable, covalent DNA-protein cross-links.[1][2][3] This can result in the probe becoming irreversibly attached to off-target proteins, leading to high background signal.
Troubleshooting Guide: Non-Specific Binding
High background or non-specific signal is a common issue when working with this compound probes. This guide provides a systematic approach to identify and resolve these issues.
Step 1: Initial Assessment and Control Experiments
Before making significant changes to your protocol, it is crucial to confirm that the observed signal is indeed non-specific.
-
No-Probe Control: A sample that goes through the entire protocol without the addition of the this compound probe. This will reveal any endogenous fluorescence or background from other reagents.
-
Scrambled Probe Control: A probe with the same length and base composition as your this compound probe but in a randomized sequence. This control helps to differentiate between sequence-specific binding and non-specific interactions of the oligonucleotide itself.
If these controls show low background, the issue likely lies with the specific interactions of your this compound probe.
Step 2: Optimizing Experimental Conditions
The following sections provide guidance on optimizing various parameters of your experimental protocol to minimize non-specific binding.
Using an excessive probe concentration is a frequent cause of high background. It is essential to determine the optimal concentration that provides a good signal-to-noise ratio.
Experimental Protocol: Probe Titration
-
Prepare a series of dilutions of your this compound probe (e.g., ranging from 1 nM to 100 nM).
-
Perform your standard hybridization protocol with each probe concentration.
-
Image all samples using identical settings.
-
Analyze the signal intensity of your target versus the background. The optimal concentration will be the one that gives a strong specific signal with minimal background.
| Parameter | Recommended Range | Starting Point |
| Probe Concentration | 1 nM - 100 nM | 10 nM |
Effective blocking is critical to prevent the probe from binding to non-target sites.
Experimental Protocol: Blocking Optimization
-
Test different blocking agents, both individually and in combination.
-
Prepare your samples and incubate with the chosen blocking solution for a sufficient time (e.g., 1-2 hours) at the recommended temperature.
-
Proceed with your standard hybridization protocol.
-
Compare the background signal between the different blocking strategies.
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common protein-based blocking agent. |
| Denhardt's Solution | 1 - 5X | A mixture of BSA, Ficoll, and polyvinylpyrrolidone. |
| Salmon Sperm DNA | 100 - 500 µg/mL | Blocks non-specific binding of the probe to DNA. |
| Pre-hybridization Buffer | Varies by manufacturer | Often contains a cocktail of blocking agents. |
Stringency refers to the conditions under which the probe hybridizes to its target. High stringency conditions favor specific, perfectly matched hybrids. Stringency is primarily controlled by temperature and salt concentration.
Experimental Protocol: Stringency Optimization
-
Hybridization Temperature: Test a range of temperatures around the calculated melting temperature (Tm) of your probe (e.g., Tm - 10°C, Tm - 5°C, Tm).
-
Wash Buffers: After hybridization, perform a series of washes with varying salt concentrations (e.g., 2X SSC, 1X SSC, 0.5X SSC) and temperatures.
-
Start with low stringency washes and progressively increase the stringency.
-
Analyze the signal-to-noise ratio at each condition to find the optimal balance.
| Parameter | To Increase Stringency | To Decrease Stringency |
| Temperature | Increase | Decrease |
| Salt Concentration (e.g., SSC) | Decrease | Increase |
| Formamide Concentration | Increase | Decrease |
For detailed guidance on optimizing wash stringency, refer to established protocols for hybridization assays.[4][5]
Visualizing Non-Specific Binding and Troubleshooting
Mechanism of Non-Specific Binding
The following diagram illustrates the potential pathways for both specific and non-specific binding of this compound probes.
Figure 1. Diagram illustrating both specific and non-specific binding pathways for this compound probes.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to troubleshoot non-specific binding issues with this compound probes.
Figure 2. A step-by-step workflow for troubleshooting non-specific binding of this compound probes.
By systematically working through these troubleshooting steps and optimizing the key experimental parameters, researchers can significantly reduce non-specific binding and improve the quality and reliability of their data when using this compound probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Abasic site–peptide cross-links are blocking lesions repaired by AP endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Abasic Site Repair and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Optimizing stringency for expression microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of dSPACER protocols for higher accuracy
Welcome to the technical support center for dSPACER (DNA-Spacer mediated Precise Analysis and Chromatin Engineering). This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your this compound protocols for higher accuracy and experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| DSP-T01 | Low or no on-target editing efficiency. | - Suboptimal this compound ribonucleoprotein (RNP) complex formation.- Inefficient delivery of this compound components to target cells.- Poor quality of guide RNA (gRNA) or Cas9 protein. | - Optimize the gRNA:Cas9 protein molar ratio (typically 1:1 to 3:1).- Titrate the amount of this compound RNP complex delivered.- Use high-quality, purified gRNA and Cas9 nuclease.- Verify the delivery method's efficiency (e.g., electroporation, lipid-based transfection). |
| DSP-T02 | High off-target editing events. | - Suboptimal gRNA design with potential off-target binding sites.- Prolonged expression of the Cas9 nuclease and gRNA.[1]- High concentration of the this compound RNP complex. | - Redesign gRNA using off-target prediction software.- Use a high-fidelity Cas9 variant.- Reduce the concentration of the delivered this compound RNP complex.- Use transient delivery methods to limit the exposure time of cells to the editing machinery.[1] |
| DSP-T03 | Cell toxicity or high cell death after this compound delivery. | - High concentration of transfection reagents or this compound components.- Contamination in the reagents.- Immune response to foreign DNA/RNA.[1] | - Optimize the concentration of all components to the lowest effective level.- Ensure all reagents are sterile and endotoxin-free.- Use purified, high-quality this compound components. |
| DSP-T04 | Inconsistent results between replicates. | - Pipetting errors.- Variation in cell density or health.- Inconsistent delivery efficiency. | - Use calibrated pipettes and consistent technique.- Ensure a homogenous cell suspension and consistent cell plating.- Optimize and standardize the delivery protocol. |
Frequently Asked Questions (FAQs)
Protocol and Experimental Design
Q1: What is the optimal length for the spacer sequence in the this compound guide RNA?
The standard spacer length for this compound guide RNA is 20 nucleotides. However, truncating the 5'-end of the sgRNA can sometimes increase specificity by increasing the binding energy requirement, thus lowering the affinity for off-target loci.[1]
Q2: How can I minimize off-target effects when designing my this compound experiment?
Minimizing off-target effects is crucial for high-accuracy genome editing. Several strategies can be employed:
-
Guide RNA Design: Utilize in silico tools to predict and avoid potential off-target sites.
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins with reduced off-target activity.
-
Delivery Method: Use RNP delivery for transient expression, as prolonged expression of Cas9 can increase off-target events.[1]
-
Concentration Optimization: Titrate the this compound RNP concentration to find the lowest effective dose.
Q3: What are the key parameters to optimize for efficient this compound delivery via electroporation?
For optimal electroporation, consider the following parameters:
-
Cell Density: Ensure a consistent and optimal cell density.
-
Voltage and Pulse Duration: Optimize these parameters for your specific cell type.
-
Electroporation Buffer: Use a buffer that is compatible with your cells and maintains their viability.
Data Analysis and Interpretation
Q4: How do I accurately assess on-target and off-target editing efficiency?
Next-Generation Sequencing (NGS) is the gold standard for quantifying both on-target and off-target editing events. For a more targeted approach, techniques like GUIDE-seq can be used to identify genome-wide off-target sites.
Q5: What could be the reason for observing a double sequence peak in my Sanger sequencing results after editing?
A double sequence peak often indicates a heterozygous mutation, where one allele is edited and the other remains wild-type. It can also suggest the presence of multiple editing outcomes (e.g., different indels) within the cell population.
Experimental Protocols
This compound Ribonucleoprotein (RNP) Complex Formation
-
Reagents:
-
Nuclease-free water
-
This compound guide RNA (synthetic)
-
High-fidelity Cas9 nuclease
-
-
Procedure:
-
Dilute the guide RNA and Cas9 nuclease to the desired concentration in nuclease-free water.
-
Combine the guide RNA and Cas9 nuclease at a 1:1 molar ratio.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.
-
The this compound RNP complex is now ready for delivery into the target cells.
-
Visualizations
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Off-Target Effects.
Caption: DNA Repair Pathways Post-dSPACER Cleavage.
References
Validation & Comparative
Validating the Integrity of dSPACER-Modified Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the integrity of synthetic oligonucleotides is paramount for the success of downstream applications, from basic research to therapeutic development. The introduction of modifications such as dSPACERs, which mimic abasic sites, adds a layer of complexity to quality control. This guide provides an objective comparison of key analytical techniques for validating the integrity of dSPACER-modified oligonucleotides and other alternatives, supported by experimental data and detailed protocols.
A this compound modification, also known as an abasic furan, is a tetrahydrofuran derivative used to introduce a stable abasic site within an oligonucleotide.[1][2][3] This modification is structurally similar to a natural abasic site that can occur through depurination or as part of DNA damage and repair pathways.[2][4] In synthetic oligonucleotides, dSPACERs can be used to study DNA damage and repair mechanisms, or to act as a flexible linker between different parts of an oligo sequence.[2][3][5] Given their critical role, rigorous quality control is essential to confirm the correct incorporation of the this compound and the overall integrity of the oligonucleotide.
Comparative Analysis of Validation Methods
The primary methods for assessing the purity and integrity of synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[6] Each technique offers distinct advantages and is often used in a complementary fashion to provide a comprehensive quality control profile.
| Analytical Method | Principle | Resolution | Primary Use Cases for this compound Oligos | Limitations |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, with an ion-pairing agent to neutralize the phosphate backbone's negative charges.[7] | Excellent for resolving full-length products from truncated sequences (n-1, n+1).[8] | Purity assessment, quantification of full-length product vs. failure sequences.[7][9] | May not resolve sequences with minor chemical modifications or co-eluting impurities. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the number of negatively charged phosphate groups.[8] | High resolution for oligonucleotides up to 40 bases, particularly those with secondary structures.[7][9] | Purity analysis of oligos with high GC content or secondary structures. | Resolution can decrease for longer oligonucleotides. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules.[10] | Provides exact molecular weight, confirming the presence of the this compound and the correct overall mass.[10][11] | Absolute mass confirmation, identification of impurities and side products.[11][12] | Not inherently quantitative without coupling to a separation technique like LC.[11] |
| Capillary Electrophoresis (CE) | Separation based on size and charge in a capillary filled with a sieving matrix.[13] | High resolution, capable of separating oligonucleotides that differ by a single nucleotide.[13][14] | High-resolution purity analysis, detection of short failure sequences.[13][15] | Can be less robust for routine high-throughput analysis compared to HPLC.[13] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of this compound-modified oligonucleotides. Below are protocols for the principal analytical techniques.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
Objective: To determine the purity of a this compound-modified oligonucleotide by separating the full-length product from shorter failure sequences.
Materials:
-
HPLC System with a UV detector
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile
-
Sample: this compound-modified oligonucleotide dissolved in nuclease-free water to 10 µM
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for 20 minutes.
-
Sample Injection: Inject 5-10 µL of the oligonucleotide sample.
-
Gradient Elution:
-
5-15% Mobile Phase B over 15 minutes.
-
15-50% Mobile Phase B over 5 minutes.
-
50-95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 10 minutes.
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to calculate the purity of the full-length this compound-modified oligonucleotide relative to truncated sequences.
Mass Spectrometry (ESI-MS) Protocol
Objective: To confirm the molecular weight of the this compound-modified oligonucleotide.
Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) with 15 mM Triethylamine (TEA) in water
-
Mobile Phase B: Methanol
-
Sample: this compound-modified oligonucleotide from HPLC fraction or desalted, dissolved in nuclease-free water.
Procedure:
-
System Setup: Set the ESI source to negative ion mode.
-
Sample Infusion: Infuse the sample directly or via LC into the mass spectrometer.
-
Mass Spectrometer Settings:
-
Mass Range: 400-2000 m/z
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 50 V
-
Source Temperature: 120°C
-
-
Data Acquisition: Acquire the mass spectrum. The oligonucleotide will appear as a series of peaks with different charge states.
-
Data Analysis: Use deconvolution software to process the raw spectrum and determine the intact molecular weight of the oligonucleotide. Compare the observed mass with the calculated theoretical mass.
Capillary Gel Electrophoresis (CGE) Protocol
Objective: To achieve high-resolution separation of the this compound-modified oligonucleotide and its impurities.
Materials:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused silica capillary (e.g., 50 µm i.d., 33 cm total length)
-
Sieving polymer solution (e.g., replaceable polyacrylamide)
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer containing 7 M urea
-
Sample: this compound-modified oligonucleotide dissolved in nuclease-free water to 0.1 mg/mL
Procedure:
-
Capillary Conditioning: Flush the capillary sequentially with 0.1 M NaOH, nuclease-free water, and then fill it with the sieving polymer solution.
-
Sample Injection: Inject the sample using an electrokinetic injection at 5 kV for 5 seconds.
-
Separation: Apply a separation voltage of -15 kV.
-
Temperature Control: Maintain the capillary temperature at 30°C.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Analyze the resulting electropherogram to determine the purity based on peak areas. The high resolution of CGE can often distinguish n-1 and other closely related impurities.[16]
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex workflows and relationships in oligonucleotide validation.
Caption: Workflow for this compound-modified oligonucleotide validation.
Caption: Antisense mechanism involving a modified oligonucleotide.
Caption: Comparison of analytical techniques for oligonucleotides.
References
- 1. This compound Abasic Oligonucleotides [biosyn.com]
- 2. Abasic Site (this compound tetrahydrofuran-THF) Oligo Modifications from Gene Link [genelink.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Abasic Furan this compound Oligonucleotide Modification [biosyn.com]
- 5. idtdna.com [idtdna.com]
- 6. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. atdbio.com [atdbio.com]
- 10. web.colby.edu [web.colby.edu]
- 11. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. agilent.com [agilent.com]
- 15. Capillary electrophoretic analysis of synthetic short-chain oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
A Comparative Guide to dSPACER and Other Abasic Site Mimics
For Researchers, Scientists, and Drug Development Professionals
Abasic sites are one of the most common forms of DNA damage and are critical intermediates in the base excision repair (BER) pathway. The study of these sites and the enzymes that process them is fundamental to understanding DNA repair, mutagenesis, and the development of targeted cancer therapies. Synthetic oligonucleotides containing stable mimics of abasic sites are invaluable tools for this research. This guide provides an objective comparison of dSPACER, a widely used abasic site mimic, with other common alternatives, supported by experimental data.
Introduction to Abasic Site Mimics
A natural abasic (apurinic/apyrimidinic or AP) site is formed by the hydrolysis of the N-glycosidic bond, leaving a free deoxyribose sugar in the DNA backbone. While essential for studying DNA repair, the natural AP site is unstable. To overcome this, stable synthetic mimics have been developed. The ideal mimic should be structurally similar to the natural AP site, be stable enough for oligonucleotide synthesis and various experimental conditions, and be recognized by DNA repair enzymes.
This guide focuses on comparing three commonly used abasic site mimics:
-
This compound (Tetrahydrofuran, THF): A derivative of deoxyribose where the anomeric carbon is replaced by a methylene group, forming a stable five-membered tetrahydrofuran ring. It is structurally very similar to the natural abasic site.[1]
-
C3-Spacer (Propyl Spacer): A flexible three-carbon alkyl chain used to replace a nucleotide. While it can occupy the space of a missing base, it does not possess the ring structure of a deoxyribose.[2][3][]
-
Natural Abasic Site (AP site): The actual lesion found in cells, generated enzymatically or through spontaneous depurination/depyrimidination. It is unstable in vitro.
Performance Comparison: this compound vs. Alternatives
The performance of abasic site mimics can be evaluated based on their impact on DNA duplex stability and their recognition and processing by DNA repair enzymes, most notably AP Endonuclease 1 (APE1), the primary enzyme responsible for cleaving the phosphodiester backbone 5' to an abasic site in the BER pathway.
Thermal Stability of DNA Duplexes
The introduction of an abasic site or its mimic disrupts the base-stacking interactions within the DNA double helix, leading to a decrease in thermal stability, which is measured by the melting temperature (Tm).
| Abasic Site Mimic | Change in Melting Temperature (ΔTm) | Reference Sequence Tm | Notes |
| This compound (THF) | -15.5 °C | 52.1 °C | The presence of a THF abasic site significantly destabilizes the DNA duplex. The extent of destabilization can be influenced by the neighboring base pairs. |
| Natural Abasic Site | -17.6 °C | 52.1 °C | The natural abasic site is the most destabilizing of the three, highlighting the structural importance of the base in maintaining duplex stability. |
| C3-Spacer | Data not available for direct comparison | While quantitative data for a direct comparison is limited, the flexible nature of the C3-spacer is expected to cause significant disruption of the DNA duplex structure and a corresponding decrease in thermal stability. |
Note: The data presented is compiled from a study using a 13-mer DNA duplex. The absolute Tm values are sequence-dependent, but the trend in destabilization is informative.
Enzymatic Processing by AP Endonuclease 1 (APE1)
The efficiency of an abasic site mimic as a substrate for APE1 is a critical measure of its biological relevance. This is often quantified by determining the kinetic parameters of the cleavage reaction.
| Abasic Site Mimic | APE1 Cleavage Rate (kcat) | Michaelis Constant (Km) | Catalytic Efficiency (kcat/Km) |
| This compound (THF) | 2.9 min-1 | 23.8 nM | 0.12 (nM*min)-1 |
| Natural Abasic Site | Not directly measured due to instability | APE1 efficiently cleaves the natural abasic site. | |
| C3-Spacer | Not a substrate for APE1 | The C3-spacer is not recognized and cleaved by APE1, as it lacks the specific chemical structure of the abasic site that the enzyme targets. Instead, it can act as a blocker for polymerases and some exonucleases.[2][5] |
Note: The kinetic parameters are from a study under specific buffer and temperature conditions and can vary depending on the experimental setup.
Experimental Protocols
Thermal Denaturation of DNA Duplexes
Objective: To determine the melting temperature (Tm) of DNA duplexes containing an abasic site mimic.
Methodology:
-
Oligonucleotide Preparation: Synthesize complementary DNA oligonucleotides, with one strand containing the abasic site mimic (this compound, C3-Spacer) or a natural abasic site (generated enzymatically from a uracil-containing precursor). The unmodified duplex serves as a control.
-
Duplex Formation: Anneal the complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Monitor the absorbance of the DNA duplex at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is in the single-stranded state. This corresponds to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the modified duplex from the Tm of the unmodified control duplex.
APE1 Cleavage Assay
Objective: To measure the kinetic parameters of APE1 cleavage of oligonucleotides containing an abasic site mimic.
Methodology:
-
Substrate Preparation: Synthesize a single-stranded DNA oligonucleotide containing the abasic site mimic (this compound or C3-Spacer) and label it with a fluorescent dye (e.g., 6-FAM) at the 5' end. Anneal this to a complementary unlabeled strand to form the duplex substrate.
-
Enzyme Reaction: Incubate the fluorescently labeled DNA substrate at a specific concentration with purified recombinant human APE1 in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT) at 37°C.
-
Time Course: At various time points, quench the reaction by adding a stop solution containing EDTA and formamide.
-
Product Separation: Separate the cleaved and uncleaved DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: Visualize the fluorescent bands using a gel imager and quantify the intensity of the bands corresponding to the substrate and the cleaved product.
-
Kinetic Analysis: Plot the concentration of the product formed over time. For Michaelis-Menten kinetics, vary the substrate concentration and measure the initial reaction velocities. The kinetic parameters, Km and kcat, are then determined by fitting the data to the Michaelis-Menten equation.
Visualizing the Base Excision Repair Pathway
The following diagram illustrates the initial steps of the Base Excision Repair (BER) pathway, highlighting the role of APE1 in processing an abasic site.
Experimental Workflow for APE1 Cleavage Assay
The following diagram outlines the key steps in a typical APE1 cleavage assay using a fluorescently labeled oligonucleotide substrate.
Conclusion
The choice of an abasic site mimic is critical and depends on the specific research question.
-
This compound (THF) is an excellent choice for studies requiring a stable, structural analog of a natural abasic site that is efficiently recognized and processed by APE1. Its well-characterized destabilizing effect on DNA duplexes also makes it a reliable tool for biophysical studies.
-
C3-Spacer is not a substrate for APE1 and therefore is not suitable for studying the enzymatic processing of abasic sites by this enzyme. However, its ability to block polymerase extension makes it a useful tool in applications like PCR and for introducing flexible linkers within an oligonucleotide.
References
A Comparative Guide to dSPACER and C3 Spacer for Researchers
In the fields of molecular biology, drug development, and diagnostics, the precise control and modification of oligonucleotides are paramount. Spacer modifications are crucial tools that allow researchers to introduce specific functionalities, alter structural properties, and enhance the performance of nucleic acid-based tools and therapeutics. This guide provides an in-depth comparison of two commonly used spacer modifications: the dSPACER (an abasic site mimic) and the C3 spacer (a simple alkyl chain), with a focus on their applications, performance, and the experimental contexts in which one is favored over the other.
Introduction to this compound and C3 Spacer
This compound , also known as an abasic furan or tetrahydrofuran (THF) derivative, is a modification used to create a stable mimic of an abasic site within an oligonucleotide.[][2][3] An abasic site is a location in the DNA backbone where the nucleobase has been removed, a common form of DNA damage.[2][4] The this compound is structurally similar to the natural sugar-phosphate backbone but lacks a base, making it a chemically stable analog that can withstand the conditions of oligonucleotide synthesis and purification.[2][4][5]
C3 Spacer , or propyl spacer, is a short, flexible three-carbon chain.[][6][7] It is a non-nucleosidic modification that can be incorporated at the 5' or 3' end, or internally within an oligonucleotide sequence.[8][9] Its primary roles are to introduce physical space between different elements of a molecule or to block enzymatic reactions.[6][10][11]
Structural and Functional Comparison
The fundamental differences in the structure of this compound and C3 spacer dictate their primary applications and performance characteristics.
| Feature | This compound (Abasic Site Mimic) | C3 Spacer (Propyl Spacer) |
| Chemical Structure | Tetrahydrofuran derivative; a 1',2'-Dideoxyribose ring lacking a nucleobase.[5][12] | Simple, flexible 3-carbon (propyl) alkyl chain.[][6][12] |
| Primary Function | To create a stable, synthetic abasic site for studying DNA damage and repair.[2][3][10][13] | To act as a flexible linker or to block enzymatic extension at the 3'-end.[6][10][11][14] |
| Backbone Integration | Sits directly within the natural sugar-phosphate backbone with minimal distortion.[10] | The flexible alkyl chain can distort the natural helical structure of the DNA backbone.[10] |
| Hydrophobicity | Generally considered more hydrophilic than alkyl chains. | Hydrophobic in nature.[10][14] |
| Enzymatic Blocking | Can block polymerase extension.[15] | Effectively blocks polymerase extension and ligation at the 3'-end.[6][7][14][16] |
| Nuclease Resistance | Can enhance nuclease stability, particularly in siRNA.[15] | Can provide resistance to 3'-exonucleases.[6][14] |
Key Applications and Experimental Data
While direct head-to-head quantitative comparison studies are not abundant in publicly available literature, the distinct properties of each spacer lead to their preferential use in specific applications.
Application 1: Mimicking DNA Damage
This compound is the superior choice for mimicking abasic sites in studies of DNA damage, repair, and mutagenesis. Its structural fidelity to a natural abasic site makes it an invaluable tool for investigating the mechanisms of DNA glycosylases, AP endonucleases, and translesion synthesis polymerases.[2][5]
-
Experimental Context: Researchers studying the base excision repair (BER) pathway use oligonucleotides containing a this compound to serve as a stable substrate for repair enzymes.[2][4]
Application 2: Blocking Polymerase Extension in qPCR Probes
The C3 spacer is widely and effectively used to block the 3'-end of qPCR probes. In designing long hydrolysis probes (e.g., TaqMan probes), the quencher may need to be moved internally for optimal quenching efficiency.[6] This leaves the 3'-end unmodified and capable of being extended by DNA polymerase, leading to non-specific amplification. Adding a C3 spacer to the 3'-end prevents the probe from acting as a primer.[6][14]
-
Experimental Context: In a typical qPCR assay, a dual-labeled probe with a 5'-fluorophore and an internal quencher is used. A 3'-C3 spacer ensures that the probe only hybridizes to the target and does not get extended, preserving the integrity of the amplification data.[6]
Application 3: Introducing Spacers for Labeling and Surface Attachment
The C3 spacer is a versatile tool for creating distance between an oligonucleotide and a functional moiety , such as a fluorophore, biotin, or another label.[][8][9] This separation can be crucial to prevent steric hindrance or quenching of a fluorescent dye by nearby guanines.[10] Multiple C3 spacers can be added sequentially to create longer linkers.[][8][9]
-
Experimental Context: When immobilizing a DNA probe onto a solid surface (e.g., a microarray or biosensor), a C3 spacer can be used to extend the probe away from the surface, reducing steric hindrance and improving hybridization efficiency with the target molecule in solution.[][7]
Application 4: Structural Studies and Nuclease Resistance
Both spacers can be used for structural studies or to enhance stability, but their effects differ. The this compound integrates into the backbone with less disruption, making it suitable for studying the structural consequences of an abasic site.[10] An inverted this compound at the 3'-end can protect oligonucleotides, like siRNAs, from exonuclease degradation.[15] The C3 spacer's flexibility can be harnessed to create hairpin loops or other flexible regions in a DNA structure, and it also provides resistance to 3'-exonucleases.[6][10]
Experimental Protocols
Detailed experimental protocols are highly specific to the application. Below are generalized workflows for common uses of this compound and C3 spacer.
Protocol: 3'-Blocking of a qPCR Probe with C3 Spacer
-
Oligonucleotide Design: Design a sequence-specific hydrolysis probe. If the probe is long (>30 bases), design it with an internal quencher (e.g., attached to a T base) and a 5'-fluorophore. Specify the addition of a C3 spacer at the 3'-end during synthesis.
-
Oligonucleotide Synthesis and Purification: The probe is synthesized using standard phosphoramidite chemistry, with the final addition being the C3 spacer phosphoramidite at the 3'-terminus. HPLC purification is strongly recommended to ensure the purity of the final modified oligonucleotide.[8]
-
qPCR Reaction Setup:
-
Assemble the qPCR reaction mix containing DNA polymerase, dNTPs, reaction buffer, forward primer, reverse primer, and the 3'-C3 blocked probe.
-
Add the template DNA.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis: The C3 spacer ensures that fluorescence signal generation is solely dependent on the 5'-nuclease activity of the polymerase during amplification and not from probe extension.
Protocol: Studying Enzyme Activity on an Abasic Site with this compound
-
Substrate Design and Synthesis: Design a double-stranded DNA substrate where one strand contains a this compound modification at a specific position. The complementary strand should have a defined nucleotide opposite the this compound. The oligonucleotide containing the this compound is synthesized and purified, typically by HPLC.
-
Substrate Annealing: Anneal the this compound-containing strand with its complementary strand in an appropriate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Enzyme Reaction:
-
Incubate the annealed this compound substrate with the purified DNA repair enzyme (e.g., APE1 endonuclease) in the enzyme's specific reaction buffer at the optimal temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
-
Analysis of Results: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the this compound-containing strand by the enzyme will result in a smaller product band, which can be visualized and quantified.
Visualizing Workflows and Concepts
Diagrams created using the DOT language help to clarify the experimental setups and mechanisms discussed.
Caption: Role of C3 spacer in preventing primer extension in qPCR probes.
Caption: Workflow for studying Base Excision Repair using a this compound substrate.
Conclusion
The choice between a this compound and a C3 spacer is dictated entirely by the specific experimental goal.
-
Choose this compound when your research requires a stable and structurally accurate mimic of an abasic site, primarily for studies related to DNA damage and repair mechanisms.
-
Choose C3 Spacer when you need a versatile, hydrophobic linker to attach labels, immobilize oligonucleotides, or when you require a robust and cost-effective method to block the 3'-end of a probe or primer from enzymatic extension and ligation.
Understanding the distinct chemical properties and functional roles of these spacers enables researchers and drug development professionals to design more precise, efficient, and reliable nucleic acid-based assays and therapeutics.
References
- 2. Abasic Site (this compound tetrahydrofuran-THF) Oligo Modifications from Gene Link [genelink.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. This compound Abasic Oligonucleotides [biosyn.com]
- 5. metabion.com [metabion.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Spacer C3-5' Oligo Modifications from Gene Link [genelink.com]
- 8. C3 Spacer Oligonucleotide Modification [biosyn.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. Abasic Furan this compound Oligonucleotide Modification [biosyn.com]
- 14. metabion.com [metabion.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Spacer 3 (C3); 3’ Modification-10846 | LGC Biosearch Technologies [oligos.biosearchtech.com]
A Comparative Guide to Targeted Protein Degradation Technologies
An objective analysis of PROTACs, Molecular Glues, LYTACs, and AbTACs for researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By hijacking the cell's natural protein disposal machinery, TPD technologies can eliminate pathogenic proteins rather than merely inhibiting them. This guide provides a comparative analysis of four prominent TPD platforms: Proteolysis-Targeting Chimeras (PROTACs), Molecular Glues, Lysosome-Targeting Chimeras (LYTACs), and Antibody-based PROTACs (AbTACs).
It is important to note that a search for "dSPACER" in the context of protein degradation did not yield any publicly available scientific literature. The term "this compound" is recognized in molecular biology as a tool for introducing a stable abasic site into oligonucleotides. Therefore, this guide will focus on the aforementioned established and emerging TPD technologies to provide a valuable comparative resource for the scientific community.
Overview of Targeted Protein Degradation Technologies
Targeted protein degradation strategies primarily utilize two cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. PROTACs and molecular glues typically exploit the UPS for the degradation of intracellular proteins, while LYTACs and AbTACs direct extracellular and membrane-associated proteins to the lysosomal pathway.
| Technology | Target Location | Degradation Pathway | Key Components |
| PROTACs | Intracellular | Ubiquitin-Proteasome System | Heterobifunctional molecule with ligands for target protein and E3 ligase, connected by a linker.[1][2][3] |
| Molecular Glues | Intracellular | Ubiquitin-Proteasome System | Small molecule that induces a novel interaction between an E3 ligase and a target protein.[4][][6] |
| LYTACs | Extracellular & Membrane-associated | Lysosomal Pathway | Chimeric molecule with a ligand for a lysosome-targeting receptor and a ligand for the target protein.[][][9] |
| AbTACs | Cell-surface | Lysosomal Pathway | Bispecific antibody that recruits a membrane-bound E3 ligase to a cell-surface target protein.[10][11][12][] |
Quantitative Comparison of TPD Technologies
The efficacy of protein degraders is commonly assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[14][15] The following table summarizes representative experimental data for each technology, though it is important to note that these values are highly dependent on the specific target, cell type, and experimental conditions.
| Technology | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC | BRD4 | THP-1 | ~10-50 nM | >90% | [16] |
| Molecular Glue | GSPT1 | MM.1S | ~1-10 nM | >95% | [17] |
| LYTAC | EGFR | HeLa | ~100-500 nM | ~70-80% | [18] |
| AbTAC | PD-L1 | HEK293T | ~10-100 nM | ~63% | [11] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][19]
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for Determining DC50 and Dmax
A standard method for quantifying the efficacy of a protein degrader is through Western blot analysis.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. trio-biotech.com [trio-biotech.com]
- 6. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LYTAC - Profacgen [profacgen.com]
- 10. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. lifesensors.com [lifesensors.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of dSPACER and Natural Abasic Sites for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of DNA damage and repair is critical. This guide provides an objective comparison of the synthetic abasic site mimic, dSPACER, and naturally occurring abasic (AP) sites, supported by experimental data and detailed protocols.
Abasic sites are one of the most common forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway. These sites are highly mutagenic and can block DNA replication and transcription. To study the biological consequences and repair of these lesions, researchers often utilize synthetic mimics. Among the most common is the this compound, a tetrahydrofuran derivative that is structurally similar to the natural abasic site. This guide delves into a comparative analysis of their properties and interactions with key cellular machinery.
Structural and Stability Comparison
Natural abasic sites are chemically fragile and susceptible to strand breakage, making them challenging to study directly in many experimental settings.[1][2] In contrast, this compound is a considerably more stable synthetic analog, designed to withstand the chemical conditions of oligonucleotide synthesis and purification.[2][3][4] This stability makes this compound an invaluable tool for researchers investigating the effects of abasic sites.
The core structural difference lies in the 1' position of the deoxyribose sugar. In a natural abasic site, this position is a hemiacetal, which is in equilibrium with an open-ring aldehyde form. This aldehyde is highly reactive. The this compound, being a 1',2'-Dideoxyribose, lacks the reactive hydroxyl group at the 1' position, contributing to its increased stability.[5]
| Feature | This compound (Synthetic Abasic Site Mimic) | Natural Abasic Site |
| Structure | Tetrahydrofuran (1',2'-Dideoxyribose) derivative.[2][3][4] | Apurinic/apyrimidinic (AP) site; a deoxyribose sugar without a purine or pyrimidine base.[6] |
| Chemical Stability | Highly stable; withstands oligonucleotide synthesis and purification.[2][3][4] | Chemically fragile and prone to spontaneous strand cleavage (β-elimination).[1][2] The half-life at 37°C and pH 7.4 is approximately 8 days.[7] |
| Formation | Incorporated into oligonucleotides during chemical synthesis.[2] | Arises from spontaneous depurination/depyrimidination, DNA damage (e.g., by reactive oxygen species), or as an intermediate in the Base Excision Repair (BER) pathway.[6] |
| Reactivity | Relatively inert due to the lack of the 1'-hydroxyl group. | The ring-opened aldehyde form is highly reactive and can form crosslinks with proteins. |
Interaction with DNA Polymerases and Repair Enzymes
Both this compound and natural abasic sites are potent blocks to DNA replication and transcription.[6] When a DNA polymerase encounters an abasic site, it often stalls. If bypass occurs, it is frequently mutagenic, with a strong preference for inserting an adenine opposite the lesion, a phenomenon known as the "A-rule".[3][8] Studies using this compound as a mimic have been instrumental in elucidating these processes.
The primary cellular defense against abasic sites is the Base Excision Repair (BER) pathway. The key enzyme in this pathway, AP endonuclease 1 (APE1), recognizes and cleaves the phosphodiester backbone 5' to the abasic site, initiating the repair process. Kinetic studies have shown that APE1 can efficiently process abasic sites in various DNA contexts, including those mimicking stalled replication forks.
| Interaction | This compound | Natural Abasic Site |
| DNA Polymerase Interaction | Acts as a strong block to replicative DNA polymerases. When bypassed, often leads to the insertion of adenine (A-rule).[3][8] | Potent block to DNA and RNA polymerases.[6] Translesion synthesis (TLS) polymerases can bypass the lesion, often inserting an adenine. |
| AP Endonuclease 1 (APE1) Cleavage | Recognized and efficiently cleaved by APE1, initiating the BER pathway. | The natural substrate for APE1, which incises the phosphodiester backbone 5' to the AP site. |
| DNA Glycosylase/Lyase Activity | Resistant to the AP lyase activity of bifunctional DNA glycosylases due to its stable structure. | The natural AP site can be cleaved by the lyase activity of certain DNA glycosylases. |
Signaling and Repair Pathway: Base Excision Repair
The Base Excision Repair (BER) pathway is the principal mechanism for repairing abasic sites. The process is initiated by the recognition and cleavage of the abasic site by APE1. This creates a nick in the DNA with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus. DNA polymerase β (Pol β) then fills the single-nucleotide gap and removes the 5'-dRP moiety. Finally, the nick is sealed by a DNA ligase. Both natural abasic sites and their synthetic mimic, this compound, are processed through this canonical pathway.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
DNA Polymerase Stop Assay
This assay is used to determine the efficiency with which a DNA polymerase is blocked by an abasic site.
Protocol:
-
Oligonucleotide Preparation: Synthesize a DNA template containing a this compound at a specific position. For a natural abasic site, a template containing a uracil can be synthesized and subsequently treated with Uracil-DNA Glycosylase (UDG). A complementary primer, typically 5'-end labeled with 32P, is also required.
-
Primer-Template Annealing: Mix the labeled primer and the template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature.
-
Polymerase Reaction: In a reaction tube, combine the annealed primer-template, a DNA polymerase (e.g., Taq polymerase), dNTPs, and the appropriate reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the radioactive bands by autoradiography or phosphorimaging. The intensity of the band corresponding to the position of the abasic site relative to the full-length product indicates the extent of polymerase stalling.
In Vitro Base Excision Repair (BER) Assay
This assay reconstitutes the BER pathway in vitro to measure the repair of an abasic site.
Protocol:
-
Substrate Preparation: Prepare a double-stranded DNA substrate containing a single this compound or a natural abasic site. The substrate is often a plasmid or a labeled oligonucleotide. For oligonucleotide substrates, one strand can be labeled (e.g., with a fluorescent dye or 32P).
-
Repair Reaction: In a reaction tube, combine the DNA substrate with purified BER enzymes (APE1, DNA Polymerase β, and DNA Ligase III/XRCC1) or a cell-free extract, along with the necessary cofactors (e.g., Mg2+, ATP, dNTPs) in a suitable reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Analysis of Repair:
-
For oligonucleotide substrates: Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis. Successful repair will result in the formation of a full-length, ligated product.
-
For plasmid substrates: The repair can be assessed by the incorporation of radiolabeled dNTPs into the plasmid, which can be quantified by scintillation counting after precipitation of the DNA.
-
Conclusion
Both this compound and natural abasic sites serve as critical tools and subjects of study in the field of DNA damage and repair. While this compound provides a stable and convenient model for investigating the biological consequences of abasic sites, it is important for researchers to be mindful of the inherent chemical differences between this mimic and its naturally occurring, more labile counterpart. The experimental protocols outlined in this guide provide a starting point for the quantitative comparison of their effects on key cellular processes, ultimately contributing to a deeper understanding of genome integrity and the development of novel therapeutic strategies.
References
- 1. Translesion synthesis of apurinic/apyrimidic siteanalogues by Y-family DNA polymerase Dbh from Sulfolobus acidocaldarius : Translesion synthesis of apurinic/apyrimidic site analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA polymerase β uses its lyase domain in a processive search for DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translesion Synthesis Across Abasic Lesions by Human B-family and Y-family DNA Polymerases α, δ, η, ι, κ, and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ask-force.org [ask-force.org]
- 6. DNA synthesis and dRPase activities of polymerase beta are both essential for single-nucleotide patch base excision repair in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Cell-Based Assay for Measuring Base Excision Repair Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparison of Targeted Protein Degradation Technologies: PROTACs vs. Molecular Glues
It appears there may be a misunderstanding regarding the term "dSPACER" in the context of a performance technology for benchmarking in assays relevant to drug development. Extensive research did not identify a specific technology or product line named "this compound" for targeted protein degradation or similar applications. The term "this compound" consistently refers to a chemical modification in oligonucleotides used to create a stable abasic site for research in DNA damage and repair.[1][2][3][4][5][6]
However, the detailed request for a comparison guide with experimental data, protocols, and pathway diagrams strongly suggests an interest in the field of Targeted Protein Degradation (TPD) . Within TPD, the concept of a "spacer" or "linker" is a critical component of technologies like PROTACs (Proteolysis Targeting Chimeras) . Therefore, this guide will focus on comparing the performance of different strategies within the well-established TPD field, specifically focusing on PROTACs and their alternatives, such as Molecular Glues .
This guide will provide a comprehensive comparison of these technologies, addressing the core requirements of your request for researchers, scientists, and drug development professionals.
The field of targeted protein degradation (TPD) offers a novel therapeutic modality aimed at eliminating disease-causing proteins rather than just inhibiting their function.[7] This is primarily achieved through the ubiquitin-proteasome system (UPS), a natural cellular process for protein disposal.[8][9] Two leading technologies in this area are PROTACs and molecular glues.[10][11][12]
Performance Comparison in Key Assays
The efficacy of TPD technologies is evaluated through a series of quantitative assays. The primary metrics for performance are the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[13] Lower DC50 and higher Dmax values indicate better performance.
| Technology | Target Scope | Mechanism | Key Performance Parameters | Advantages | Challenges |
| PROTACs | Broad; requires a ligandable pocket on the target protein.[14][15] | Heterobifunctional molecules with a linker connecting a target-binding ligand and an E3 ligase-recruiting ligand, inducing proximity and ubiquitination.[8][13][15] | DC50 (typically nM range), Dmax (>90% degradation achievable).[14] | Catalytic mode of action, can target "undruggable" proteins, sustained downstream effects.[14][15] | Larger molecular weight can lead to poor cell permeability and oral bioavailability.[10][12] |
| Molecular Glues | Narrower; often discovered serendipitously and dependent on specific protein-protein interactions.[9] | Small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to ubiquitination.[11][16][17] | DC50, Dmax. | Smaller size, better drug-like properties (e.g., cell permeability).[11][18] | Rational design is challenging; often discovered through phenotypic screening.[9][12] |
| dTAG | Genetically engineered targets; requires fusion of the target protein with a "degradation tag".[19] | A heterobifunctional molecule that binds to the degradation tag and an E3 ligase. | DC50, Dmax. | Useful for target validation and studying protein function.[19] | Requires genetic modification of the target cells/organism. |
| AUTACs/ATTECs | Misfolded proteins, protein aggregates, and organelles.[10][20] | Chimeric molecules that induce autophagy-mediated degradation. | Degradation efficiency. | Can target protein aggregates and organelles not accessible by the proteasome.[10] | Earlier stage of development compared to PROTACs and molecular glues. |
| LYTACs | Extracellular and membrane-bound proteins.[10][21] | Chimeric molecules that utilize the lysosomal degradation pathway. | Degradation efficiency. | Can target proteins outside the cell.[21] | Earlier stage of development. |
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or molecular glue for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax.
Ternary Complex Formation Assays
Objective: To measure the formation of the ternary complex (Target Protein - Degrader - E3 Ligase), which is essential for PROTAC and molecular glue activity.
Methodology (using TR-FRET):
-
Reagents: Purified recombinant target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged), along with fluorescently labeled antibodies against the tags (e.g., anti-His-Europium and anti-GST-APC).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and a dilution series of the degrader.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Antibody Addition: Add the fluorescently labeled antibodies.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates the proximity of the two proteins, confirming ternary complex formation.
-
Data Analysis: Plot the TR-FRET signal against the degrader concentration to determine the concentration required for half-maximal complex formation (TC50).
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Workflow for Degrader Evaluation
Caption: A typical workflow for the evaluation and optimization of targeted protein degraders, from synthesis to candidate selection.
References
- 1. idtdna.com [idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. D-spacer - Generi Biotech [generi-biotech.com]
- 4. idtdna.com [idtdna.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Abasic Site (this compound tetrahydrofuran-THF) Oligo Modifications from Gene Link [genelink.com]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 15. PROTACs and Molecular Glues [astrazeneca.com]
- 16. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emolecules.com [emolecules.com]
- 18. Molecular glues tackle undruggable targets | CAS [cas.org]
- 19. PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 20. mdpi.com [mdpi.com]
- 21. biocompare.com [biocompare.com]
A Comparative Analysis of 5' versus 3' dSPACER Modifications in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the realm of oligonucleotide design and application, chemical modifications are paramount for enhancing stability, modulating biological activity, and enabling specific functionalities. Among these, the dSPACER, a stable abasic site mimic, offers unique properties for studying DNA damage and repair, and for introducing flexibility or spacing within an oligonucleotide. The strategic placement of this modification, either at the 5' or 3' terminus, can significantly influence the performance of the oligonucleotide in various experimental and therapeutic contexts. This guide provides an objective comparison of 5' and 3' this compound modifications, supported by established principles of oligonucleotide chemistry and available experimental data on terminal modifications.
Data Presentation: A Comparative Overview
| Feature | 5' this compound Modification | 3' this compound Modification | Supporting Rationale & Key Considerations |
| Thermal Stability (Tm) | Generally destabilizing.[1][2] | Generally destabilizing.[1][2] | Abasic sites disrupt base stacking, leading to a decrease in duplex stability regardless of position. The extent of destabilization can be influenced by flanking bases, with purines offering more stability than pyrimidines.[3] Studies on dangling ends suggest that 5' and 3' termini have different thermodynamic contributions to duplex stability.[4][5] |
| Nuclease Resistance | Provides some protection against 5'-exonucleases.[6] | Provides robust protection against 3'-exonucleases.[6][7][8] | The bulk of exonuclease activity in serum is from 3'-exonucleases.[8] Therefore, a 3' modification is generally more critical for enhancing stability in biological fluids. A 3' this compound acts as a block to these enzymes. While a 5' this compound can hinder 5'-exonucleases, this is often considered of lesser importance for in vivo applications.[7] |
| PCR Applications | Generally compatible. May slightly reduce priming efficiency due to altered thermodynamics at the 5'-end.[9][10][11][12] | Acts as a potent blocker of polymerase extension.[13] | A free 3'-hydroxyl group is essential for DNA polymerase to initiate extension. A 3' this compound modification, lacking this group, will terminate DNA synthesis. This makes it useful for applications like preventing primer-dimer extension or for creating probes that should not be extended.[13] 5' modifications are generally well-tolerated in PCR and in some cases can even enhance specificity.[14] |
| siRNA Applications | Modification of the 5'-end of the sense (passenger) strand can enhance siRNA activity by favoring the loading of the antisense (guide) strand into the RISC complex.[15][16][17][18] | Modifications at the 3'-end of both strands can protect against degradation without significantly impacting siRNA activity.[19][20] | The 5'-end of the guide strand is critical for RISC recognition and cleavage activity. Therefore, a this compound at the 5'-end of the guide strand would likely abolish activity. Conversely, modifying the 5'-end of the passenger strand can be a strategy to improve the potency of the siRNA. 3'-modifications are generally better tolerated on both strands for stability enhancement.[21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of oligonucleotide modifications. Below are representative protocols for key experiments.
Thermal Stability (Tm) Determination
Methodology:
-
Sample Preparation: Anneal the this compound-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Prepare a series of dilutions to assess concentration dependence.
-
Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex DNA has dissociated into single strands. This is identified as the peak of the first derivative of the melting curve.
Nuclease Resistance Assay
Methodology:
-
Enzyme Selection:
-
For 3'-exonuclease resistance: Use an enzyme such as Snake Venom Phosphodiesterase (SVPD).
-
For 5'-exonuclease resistance: Use an enzyme such as Bovine Spleen Phosphodiesterase.
-
For general stability in a biological matrix: Use 50% human serum.[22]
-
-
Reaction Setup: Incubate the this compound-modified oligonucleotide with the selected nuclease or serum at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA) and heating.
-
Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics and calculate the half-life.
PCR Application Evaluation
Methodology:
-
Primer Design: Design PCR primers with either a 5' or a 3' this compound modification. Include an unmodified control primer set.
-
PCR Reaction: Set up standard PCR reactions using a known template, DNA polymerase (e.g., Taq polymerase), dNTPs, and the modified or unmodified primers.
-
Thermal Cycling: Perform PCR with standard cycling conditions (denaturation, annealing, extension).
-
Analysis: Analyze the PCR products by agarose gel electrophoresis to assess the presence and size of the amplified product. For quantitative analysis, use real-time PCR (qPCR) to determine the amplification efficiency.[23][24]
siRNA Activity Assay
Methodology:
-
siRNA Design: Synthesize siRNA duplexes where either the sense or antisense strand contains a 5' or 3' this compound modification.
-
Cell Culture and Transfection: Transfect the modified siRNAs into a cell line expressing the target gene (e.g., using a luciferase reporter construct).
-
Gene Expression Analysis: After a set incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the target gene using qRT-PCR or a luciferase assay.
-
Data Analysis: Compare the level of gene knockdown for the modified siRNAs to that of an unmodified control siRNA to determine the effect of the modification on activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nuclease degradation pathways and the protective role of terminal this compound modifications.
Caption: Impact of 5' and 3' this compound modifications on PCR polymerase extension.
Caption: Proposed mechanism of enhanced siRNA activity with a 5' this compound on the sense strand.
Conclusion
The choice between a 5' and a 3' this compound modification is highly dependent on the intended application. For applications requiring enhanced stability against serum nucleases, a 3' this compound is the superior choice due to its ability to block the predominant 3'-exonuclease activity. In the context of PCR, a 3' this compound serves as a reliable terminator of polymerase extension, a feature that can be harnessed in specific assay designs. Conversely, a 5' this compound is generally permissive for PCR and can be strategically employed in siRNA design to potentially enhance gene silencing activity by biasing RISC loading. Both modifications will likely lead to a decrease in the thermal stability of the oligonucleotide duplex. Researchers and drug development professionals should carefully consider these factors to optimize the design and performance of their oligonucleotides. Further direct comparative studies are warranted to provide more quantitative insights into the nuanced effects of these positional isomers.
References
- 1. Effects of the presence of an aldehydic abasic site on the thermal stability and rates of helix opening and closing of duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of abasic and anucleosidic sites on the stability, conformation, and melting behavior of a DNA duplex: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-mer DNA duplexes containing an abasic site are thermodynamically more stable with adjacent purines than with pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic contributions of 5’- and 3’-single strand dangling-ends to the stability of short duplex DNAs [scirp.org]
- 5. Thermodynamic parameters for DNA sequences with dangling ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synoligo.com [synoligo.com]
- 7. glenresearch.com [glenresearch.com]
- 8. idtdna.com [idtdna.com]
- 9. Improved efficiency and robustness in qPCR and multiplex end-point PCR by twisted intercalating nucleic acid modified primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Improved Efficiency and Robustness in qPCR and Multiplex End-Point PCR by Twisted Intercalating Nucleic Acid Modified Primers | Semantic Scholar [semanticscholar.org]
- 11. Improved Efficiency and Robustness in qPCR and Multiplex End-Point PCR by Twisted Intercalating Nucleic Acid Modified Primers | PLOS One [journals.plos.org]
- 12. High GC contents of primer 5'-end increases reaction efficiency in polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 15. 5′ Unlocked Nucleic Acid Modification Improves siRNA Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5' Unlocked Nucleic Acid Modification Improves siRNA Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. Efficiency of Real-Time PCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. PCR efficiency [qiagen.com]
A Researcher's Guide to Assessing the Purity of dSPACER-Containing Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is paramount for the validity of experimental results and the safety of therapeutic applications. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of oligonucleotides containing dSPACERs, an abasic site mimic. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Polyacrylamide Gel Electrophoresis (PAGE), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.
The chemical synthesis of oligonucleotides, including those modified with dSPACERs, can result in a heterogeneous mixture of the desired full-length sequence and various impurities. These impurities primarily consist of truncated sequences (n-1, n-2, etc.), deletion sequences, and byproducts of the chemical synthesis and deprotection steps.[1][2] The presence of these impurities can significantly impact downstream applications, making robust purity assessment a critical step in quality control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the length of the oligonucleotide, the nature of the modification, the required resolution, and the desired throughput. The following tables provide a comparative summary of the most common methods for analyzing dSPACER-containing oligonucleotides.
Table 1: Comparison of Performance Characteristics for Oligonucleotide Purity Analysis
| Feature | HPLC (IP-RP) | HPLC (AEX) | Capillary Electrophoresis (CE) | PAGE | LC-MS |
| Primary Separation Principle | Hydrophobicity | Charge | Size and Charge | Size and Charge | Mass-to-Charge Ratio |
| Resolution | Good to Excellent | Excellent | Very High | High | High (with Chromatography) |
| Typical Purity Achieved | >85%[3] | >90% | >90% | >90%[3] | >95% (with quantification) |
| Analysis Time | 20-60 min | 30-60 min | < 15 min[4] | Hours | 20-60 min |
| Throughput | High (automated) | High (automated) | High (automated) | Low | Medium to High |
| Sample Consumption | Low | Low | Very Low | Moderate | Low |
| Recommended Oligo Length | < 60 bases[5] | < 40 bases[6] | 4-40 bases (single nucleotide resolution)[4] | 2-300 bases[7] | < 100 bases |
| Key Advantage | Versatility, established method | High resolution for charged species | High speed, high resolution, automation | High resolution for a wide size range | Provides mass confirmation |
| Key Disadvantage | Co-elution of similar species | Limited by oligo length | Matrix complexity | Labor-intensive, low throughput | Ion suppression, complex data analysis |
Table 2: Suitability for this compound-Containing Oligonucleotide Analysis
| Technique | Suitability for this compound Oligos | Rationale |
| HPLC (IP-RP) | Highly Suitable | Robust method that effectively separates the main product from hydrophobic impurities. The this compound modification has a minimal impact on the overall hydrophobicity, allowing for good separation based on the oligonucleotide sequence.[8] |
| HPLC (AEX) | Suitable | Separates based on the number of phosphate groups, providing good resolution of truncated sequences. The neutral this compound does not interfere with the charge-based separation.[6] |
| Capillary Electrophoresis (CE) | Highly Suitable | Offers excellent resolution of oligonucleotides with single-base differences in length, making it ideal for detecting n-1 and other shortmers.[4] |
| PAGE | Suitable | Provides high resolution for a wide range of oligonucleotide sizes and can effectively separate the full-length product from shorter impurities.[3] |
| LC-MS | Highly Suitable | Confirms the mass of the full-length this compound-containing oligonucleotide and can identify and quantify co-eluting impurities that may not be resolved by UV-based methods alone. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the primary analytical techniques used in assessing the purity of this compound-containing oligonucleotides.
Detailed Experimental Protocols
The following are representative protocols for the key analytical techniques. Researchers should optimize these protocols for their specific instrumentation and oligonucleotide sequences.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To separate and quantify the full-length this compound-containing oligonucleotide from its hydrophobic impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
This compound-containing oligonucleotide sample
Protocol:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in Mobile Phase A to a final concentration of approximately 0.1-0.5 OD/100 µL.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 15% B
-
5-35 min: 15-65% B (linear gradient)
-
35-40 min: 65-100% B
-
40-45 min: 100% B
-
45-50 min: 100-15% B
-
50-60 min: 15% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of the full-length product and all impurity peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Capillary Gel Electrophoresis (CGE)
Objective: To achieve high-resolution separation of the this compound-containing oligonucleotide from truncated sequences (n-1, n-2, etc.).
Materials:
-
Capillary electrophoresis system with UV detection
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)
-
Sieving matrix (e.g., replaceable polyacrylamide gel)
-
Run Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M urea
-
This compound-containing oligonucleotide sample
Protocol:
-
Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, followed by deionized water, and then the run buffer.
-
Sample Preparation: Dissolve the oligonucleotide in deionized water or injection buffer to a concentration of 10-50 µg/mL.
-
CE Method:
-
Injection: Electrokinetic injection at -5 kV for 10 seconds.
-
Separation Voltage: -15 kV to -20 kV.
-
Capillary Temperature: 30-50 °C.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the full-length product and any impurities. The purity is calculated based on the relative peak areas.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Objective: To visually assess the purity of the this compound-containing oligonucleotide and separate it from shorter failure sequences.
Materials:
-
Vertical electrophoresis apparatus
-
Power supply
-
15-20% polyacrylamide gel containing 7 M urea
-
1x TBE buffer
-
Formamide loading buffer
-
Staining solution (e.g., Stains-All or SYBR Gold)
-
This compound-containing oligonucleotide sample
Protocol:
-
Gel Preparation: Cast a denaturing polyacrylamide gel of the appropriate percentage for the size of the oligonucleotide.
-
Sample Preparation: Resuspend 0.1-0.5 OD of the oligonucleotide in 5-10 µL of formamide loading buffer. Heat at 95 °C for 5 minutes and then place on ice.
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and pre-run the gel in 1x TBE buffer for 30 minutes.
-
Load the denatured samples into the wells.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
-
Staining and Visualization:
-
Remove the gel and stain with a suitable nucleic acid stain.
-
Visualize the bands under appropriate illumination and document the results. The main band should correspond to the full-length product, with fainter, faster-migrating bands representing shorter impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the this compound-containing oligonucleotide and identify and quantify impurities.
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Reversed-phase C18 column suitable for oligonucleotides
-
Mobile Phase A: 10 mM diisopropylethylamine (DIPEA) and 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in water
-
Mobile Phase B: 10 mM DIPEA and 100 mM HFIP in 50:50 acetonitrile:water
-
This compound-containing oligonucleotide sample
Protocol:
-
Sample Preparation: Prepare the sample as described for IP-RP-HPLC.
-
LC-MS Method:
-
Use a similar gradient to the IP-RP-HPLC method, optimized for the specific LC-MS system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Mass Range: m/z 500-2500
-
Acquire data in full scan mode.
-
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Deconvolute the mass spectra of the main peak and any impurity peaks to determine their molecular weights.
-
Confirm that the molecular weight of the main peak matches the theoretical mass of the this compound-containing oligonucleotide.
-
Identify impurities based on their mass differences from the main product (e.g., n-1 impurities will have a mass corresponding to the loss of one nucleotide).
-
Quantify purity based on the relative peak areas in the TIC or extracted ion chromatograms.
-
Conclusion
The purity of this compound-containing oligonucleotides is a critical parameter that can be assessed using a variety of powerful analytical techniques. HPLC and CE are robust, high-throughput methods ideal for routine quality control, offering excellent resolution of common impurities. PAGE provides high-resolution separation for a broad range of oligonucleotide sizes but is more labor-intensive. LC-MS is an indispensable tool for confirming the identity of the target oligonucleotide and for the unambiguous identification and quantification of impurities, especially those that co-elute with the main product in other methods. The selection of the most appropriate technique or combination of techniques will depend on the specific application and the required level of purity and characterization. This guide provides a framework for researchers to make informed decisions and implement robust analytical strategies for their this compound-containing oligonucleotides.
References
- 1. waters.com [waters.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for dSPACER Compounds
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, understanding the correct handling and disposal protocols for specialized compounds like dSPACERs is paramount. This guide provides essential, step-by-step information to ensure the safe management of dSPACER waste, aligning with best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound compounds with care. While specific toxicological properties may not be thoroughly investigated for all variants, a cautious approach is always recommended.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling instructions.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses or goggles tested and approved under appropriate government standards.[1]
-
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: Wear appropriate protective clothing.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1]
Quantitative Data Summary for Chemical Spacers
The following table summarizes general characteristics and disposal considerations for chemical spacers based on available Safety Data Sheets. Researchers must consult the specific SDS for the this compound product in use for precise data.
| Parameter | Guideline | Source |
| Waste Classification | If not explicitly defined, treat as hazardous waste. | [2][3] |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. | [1] |
| Contaminated Packaging | Dispose of as unused product in compliance with regulations. | [1][4] |
| Environmental Precautions | Prevent from entering drains, sewers, or waterways. | [1][2][3] |
| Storage Before Disposal | Keep in suitable, closed containers in a cool, dry, and well-ventilated place. | [1][4] |
Step-by-Step Disposal Protocol for this compound Compounds
The following protocol outlines the general steps for the proper disposal of this compound reagents in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste containing this compound compounds, including pure surplus reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, and paper towels).
- Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Containerization and Labeling:
- Collect this compound waste in a designated, chemically resistant, and sealable container.
- Clearly label the container with "Hazardous Waste," the chemical name ("this compound" and any specific identifiers), and any known hazard symbols.
3. Temporary Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
- Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- Provide the waste manifest or any other required documentation to the disposal service.
5. Documentation:
- Maintain a record of the amount of this compound waste generated and the date of disposal.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound chemical waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound compounds, protecting both themselves and the environment.
References
Essential Safety and Handling Guide for dSPACER CE Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for dSPACER CE Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound CE Phosphoramidite.[1]
| PPE Category | Specification |
| Respiratory Protection | Use a minimum of a type N95 (US) or type P1 (EN 143) dust mask for nuisance levels of dust.[1] Respirators must be NIOSH (US) or CEN (EU) approved.[1] |
| Eye and Face Protection | Wear safety glasses with side shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) compliant with EU Directive 89/686/EEC and the EN 374 standard are required.[1] Inspect gloves for integrity before each use.[1] |
| Skin and Body Protection | A standard laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[1] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, emphasizing key safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Protocols
1. Pre-Operational Safety Protocol:
-
Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand the SDS provided by the manufacturer.[1]
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[1]
-
Donning PPE:
-
Put on a laboratory coat and ensure it is fully buttoned.
-
Don safety glasses with side shields or chemical splash goggles.[1]
-
Select and inspect chemical-resistant gloves (e.g., nitrile) for any signs of damage.[1]
-
If weighing or transferring powder and there is a risk of aerosolization, wear an N95 or P1 respirator.[1]
-
2. Operational Protocol: Handling and Use
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder inside a chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
Close the container tightly immediately after use.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, use an inert absorbent material to contain the spill.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
3. Post-Operational and Disposal Protocol:
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Decontaminate all reusable equipment that came into contact with this compound.
-
-
Doffing PPE:
-
Waste Disposal:
-
Solid Waste: All contaminated consumables (e.g., weighing boats, pipette tips, gloves) must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and solvent washes should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
All this compound waste must be disposed of through a licensed and certified hazardous waste disposal company, in accordance with all federal, state, and local environmental regulations.[1]
-
By strictly adhering to these safety protocols and procedures, researchers can confidently and safely handle this compound CE Phosphoramidite, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
